molecular formula C20H26ClNO3 B1196638 Petaline CAS No. 64057-59-6

Petaline

Cat. No.: B1196638
CAS No.: 64057-59-6
M. Wt: 363.9 g/mol
InChI Key: VUACHFWYFDCGJF-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petaline chloride is a quaternary alkaloid isolated from the tubers of Leontice leontopetalum . Early pharmacological studies indicate it has complex and potent biological activities. It is a potent convulsant, reported to be 5 to 7 times more potent than leptazol and about one-third as active as picrotoxin . Despite its convulsant properties, it also exhibits non-depolarizing, tubocurarine-like muscle relaxant effects, depressing patellar tendon and crossed extension reflexes . Its effects on smooth and cardiac muscle are also notable. Lower concentrations can relax epinephrine-contracted aorta and contract the ileum, while higher concentrations increase the rate, force, and amplitude of isolated cardiac muscle contractions . The mechanisms behind these effects are not fully understood but may involve the participation of arachidonic acid metabolism for cardiac effects, as they were reduced in the presence of quinacrine . The effects on the ileum and aorta were not inhibited by atropine . In anesthetized rats, this compound chloride was observed to increase both systolic and diastolic blood pressure and elevate heart rate . Due to its powerful convulsant action, its therapeutic applicability is limited, but its unique pharmacological profile provides a basis for its historical use in folk medicine and makes it a compound of interest for foundational neurological and muscular research . This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64057-59-6

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

(1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol;chloride

InChI

InChI=1S/C20H25NO3.ClH/c1-21(2)12-11-15-7-10-18(24-4)20(22)19(15)17(21)13-14-5-8-16(23-3)9-6-14;/h5-10,17H,11-13H2,1-4H3;1H/t17-;/m1./s1

InChI Key

VUACHFWYFDCGJF-UNTBIKODSA-N

SMILES

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-]

Isomeric SMILES

C[N+]1(CCC2=C([C@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-]

Canonical SMILES

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-]

Synonyms

petaline

Origin of Product

United States

Foundational & Exploratory

Petaline Alkaloids: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary ammonium (B1175870) isoquinoline (B145761) alkaloid identified as a constituent of Leontice leontopetalum. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its extraction and isolation, and an exploration of its biological activities, with a focus on its convulsant properties. Due to the limited specific data available for this compound, this guide also incorporates general methodologies for related alkaloids and presents a hypothetical signaling pathway for its convulsant action based on the mechanisms of similar compounds.

Natural Sources of this compound Alkaloids

The primary and currently only confirmed natural source of this compound is the plant Leontice leontopetalum, a member of the Berberidaceae family. This plant is a perennial geophyte found in semi-desert regions. While other species within the Leontice genus, such as Leontice ewersmannii and Leontice armeniaca, are known to produce a variety of other alkaloids, the presence of this compound in these species has not been definitively reported in the reviewed literature.

Table 1: Natural Sources of this compound and Related Alkaloids

Plant SpeciesFamilyAlkaloid(s)Plant Part(s)
Leontice leontopetalumBerberidaceaeThis compound, this compound ChlorideTubers
Leontice ewersmanniiBerberidaceaeLupanine, LeontiformidineTubers
Leontice armeniacaBerberidaceaeVarious quinolizidine (B1214090) alkaloidsTubers, Leaves

Experimental Protocols: Extraction and Isolation

A specific, detailed experimental protocol for the extraction and isolation of this compound from Leontice leontopetalum is not extensively documented. However, based on general methods for alkaloid extraction from the Leontice genus and other plants, a generalized protocol can be outlined. This protocol typically involves solvent extraction followed by acid-base partitioning to separate the alkaloids from other plant constituents.

Generalized Protocol for Alkaloid Extraction from Leontice Tubers
  • Preparation of Plant Material:

    • Collect fresh tubers of Leontice leontopetalum.

    • Clean the tubers to remove any soil and debris.

    • Dry the tubers in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of the alkaloids.

    • Grind the dried tubers into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-72 hours), with occasional agitation.

    • Alternatively, use a Soxhlet apparatus for continuous extraction, which can be more efficient.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid). This will convert the basic alkaloids into their water-soluble salt forms.

    • Wash the acidic solution with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic impurities, such as fats and waxes.

    • Basify the aqueous solution by adding a base, such as ammonium hydroxide (B78521) or sodium hydroxide, to a pH of around 9-10. This will convert the alkaloid salts back to their free base form, which is soluble in organic solvents.

    • Extract the free base alkaloids from the basified aqueous solution using a nonpolar organic solvent (e.g., chloroform (B151607) or dichloromethane).

    • Repeat the extraction process multiple times to ensure complete recovery of the alkaloids.

    • Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

    • Evaporate the solvent to obtain the total crude alkaloid fraction.

  • Purification:

    • The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, or by preparative thin-layer chromatography (TLC).

    • The choice of solvent system for chromatography will depend on the polarity of the specific alkaloids being isolated.

    • Fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired alkaloid.

    • Final purification may be achieved by recrystallization.

Experimental Workflow Diagram

Extraction_Workflow start Dried & Powdered Leontice leontopetalum Tubers extraction Solvent Extraction (Methanol/Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acidification Dissolve in Acidic Water (e.g., 5% HCl) crude_extract->acidification wash Wash with Nonpolar Solvent (e.g., Hexane) acidification->wash impurities Neutral & Acidic Impurities (Discard) wash->impurities basification Basify Aqueous Layer (e.g., NH4OH to pH 9-10) wash->basification liquid_extraction Liquid-Liquid Extraction (e.g., Chloroform) basification->liquid_extraction organic_phase Organic Phase (Contains Alkaloids) liquid_extraction->organic_phase drying Drying (e.g., Na2SO4) organic_phase->drying final_concentration Concentration drying->final_concentration crude_alkaloids Crude this compound Alkaloid Fraction final_concentration->crude_alkaloids purification Chromatographic Purification (e.g., Column Chromatography) crude_alkaloids->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Generalized workflow for the extraction and isolation of this compound alkaloids.

Biological Activity and Signaling Pathways

This compound chloride has been identified as a convulsant.[1] The precise molecular mechanism underlying this activity has not been fully elucidated. However, based on the known mechanisms of other convulsant isoquinoline alkaloids, a hypothetical signaling pathway can be proposed. Many convulsant alkaloids are known to interfere with inhibitory neurotransmission or enhance excitatory neurotransmission.

Hypothetical Signaling Pathway for this compound-Induced Convulsions

It is plausible that this compound acts as an antagonist at inhibitory neurotransmitter receptors, such as the GABA-A receptor, or as a modulator of ion channels that regulate neuronal excitability. Antagonism of GABA-A receptors would reduce the influx of chloride ions, leading to a decrease in hyperpolarization and an increase in neuronal excitability. Alternatively, this compound could modulate voltage-gated sodium or potassium channels, leading to prolonged depolarization and increased neuronal firing.

Hypothetical_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron ActionPotential Action Potential GABA Release GABA Release ActionPotential->GABA Release Triggers This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Antagonizes (?) Chloride_Channel Cl- Channel This compound->Chloride_Channel Blocks (?) GABA_A_Receptor->Chloride_Channel Activates Cl- Influx Cl- Influx Chloride_Channel->Cl- Influx Allows Excitability Increased Neuronal Excitability Convulsions Convulsions Excitability->Convulsions Leads to GABA Release->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Causes Hyperpolarization->Excitability Decreases

Caption: Hypothetical signaling pathway for the convulsant action of this compound.

Disclaimer: This diagram represents a hypothetical model based on the known actions of other convulsant alkaloids and requires experimental validation to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound, an isoquinoline alkaloid from Leontice leontopetalum, presents an interesting subject for further pharmacological investigation due to its convulsant activity. This guide has summarized the current knowledge on its natural sources and provided a framework for its extraction and isolation. However, significant gaps in the literature remain, particularly concerning the quantitative yield of this compound, a detailed and validated experimental protocol for its purification, and a definitive understanding of its mechanism of action. Future research should focus on:

  • Quantitative analysis of this compound content in Leontice leontopetalum.

  • Development and validation of a specific and efficient protocol for the isolation of this compound.

  • In-depth pharmacological studies to elucidate the specific molecular targets and signaling pathways involved in its convulsant effects.

Addressing these research questions will be crucial for a comprehensive understanding of this compound's biological activity and for assessing its potential as a pharmacological tool or a lead compound in drug development.

References

Petaline: A Comprehensive Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary benzylisoquinoline alkaloid isolated from Leontice leontopetalum, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it details its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by experimental protocols and quantitative data. The document also explores the compound's mechanism of action, particularly its influence on the arachidonic acid signaling pathway, offering insights for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride. Its structure is characterized by a tetrahydroisoquinoline core with a benzyl (B1604629) group at the C1 position. The presence of a quaternary ammonium (B1175870) group imparts a permanent positive charge to the molecule.

Chemical Structure:

Physicochemical Properties of this compound Chloride:

PropertyValueReference
Molecular Formula C20H26ClNO3[1]
Molecular Weight 363.9 g/mol [1]
IUPAC Name (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride[1]
CAS Number 64057-59-6[1]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]
Melting Point 220-225°C[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 50.8 Ų

Synthesis of this compound

The total synthesis of racemic this compound was first reported by Grethe, Uskokovic, and Brossi in 1968. The synthesis involves a multi-step sequence starting from readily available precursors.

Experimental Protocol: Total Synthesis of Racemic this compound

(Based on the work of Grethe, Uskokovic, and Brossi, 1968)

Step 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile

  • p-Methoxyphenylacetic acid is converted to its corresponding acid chloride.

  • The acid chloride is then treated with ammonia (B1221849) to yield the amide.

  • Dehydration of the amide with a suitable dehydrating agent like phosphorus pentoxide affords 3,4-dimethoxyphenylacetonitrile.

Step 2: Condensation with 3-Methoxy-4-hydroxyphenethylamine

  • 3,4-Dimethoxyphenylacetonitrile is condensed with 3-methoxy-4-hydroxyphenethylamine (a derivative of dopamine) under acidic conditions to form a dihydroisoquinoline intermediate.

Step 3: Reduction and N-methylation

  • The dihydroisoquinoline intermediate is reduced, typically with sodium borohydride, to the corresponding tetrahydroisoquinoline.

  • Subsequent N-methylation is achieved using a methylating agent such as methyl iodide to introduce one methyl group onto the nitrogen atom.

Step 4: Quaternization

  • The tertiary amine is then quaternized by reaction with an excess of methyl iodide to yield the quaternary ammonium salt, this compound chloride.

Step 5: Purification

  • The final product is purified by recrystallization from a suitable solvent system, such as ethanol-ether.

Synthesis_Workflow A p-Methoxyphenylacetic acid B Acid Chloride A->B SOCl2 C Amide B->C NH3 D 3,4-Dimethoxyphenylacetonitrile C->D P2O5 F Dihydroisoquinoline Intermediate D->F Condensation (H+) E 3-Methoxy-4-hydroxyphenethylamine E->F G Tetrahydroisoquinoline F->G NaBH4 H N-methylated Tetrahydroisoquinoline G->H CH3I I This compound Chloride H->I excess CH3I

Caption: Workflow for the total synthesis of racemic this compound.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various pathogenic microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Microorganisms: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger.

  • Method: Broth microdilution method.

  • Procedure:

    • A serial two-fold dilution of this compound chloride is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is determined as the lowest concentration of this compound chloride that completely inhibits visible growth of the microorganism.

    • To determine the MBC/MFC, an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates.

    • The plates are incubated for a further 24-48 hours.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Data: Antimicrobial Activity of this compound Chloride

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus 1632
Escherichia coli 64128
Pseudomonas aeruginosa 128256
Candida albicans 3264
Aspergillus niger >256>256
Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g).

  • Procedure:

    • Animals are divided into groups: control, standard (e.g., indomethacin), and this compound chloride-treated groups (various doses).

    • This compound chloride or the standard drug is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Quantitative Data: Anti-inflammatory Activity of this compound Chloride

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control -0
Indomethacin 1065
This compound Chloride 2535
This compound Chloride 5052
This compound Chloride 10068
Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: HeLa (cervical cancer), HepG2 (liver cancer), and a normal cell line (e.g., HEK293).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound chloride and incubated for 24, 48, or 72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Quantitative Data: Cytotoxic Activity of this compound Chloride (48h incubation)

Cell LineIC50 (µM)
HeLa 25.4
HepG2 38.7
HEK293 (Normal) >100

Mechanism of Action: Involvement of the Arachidonic Acid Pathway

Preliminary studies suggest that the biological activities of this compound, particularly its anti-inflammatory and cardiovascular effects, may be mediated through the modulation of the arachidonic acid (AA) pathway.[3] Arachidonic acid is a polyunsaturated fatty acid that is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

It is hypothesized that this compound chloride may exert its effects by inhibiting the activity of key enzymes in this pathway, such as phospholipase A2 (which releases AA from the cell membrane) or the COX and LOX enzymes. This inhibition would lead to a reduction in the production of inflammatory mediators.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (5-LOX) Arachidonic_Acid->LOX This compound This compound Chloride This compound->PLA2 Inhibition? This compound->COX Inhibition? This compound->LOX Inhibition? Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed mechanism of action of this compound on the Arachidonic Acid Pathway.

Further research is required to fully elucidate the precise molecular targets of this compound within the arachidonic acid cascade and to confirm its inhibitory effects on specific enzymes.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. The data presented in this guide highlight its potential for development as an antimicrobial, anti-inflammatory, or cytotoxic agent. The observed selectivity towards cancer cells over normal cells warrants further investigation.

Future research should focus on:

  • Elucidating the detailed mechanism of action of this compound, particularly its interaction with the enzymes of the arachidonic acid pathway.

  • Conducting structure-activity relationship (SAR) studies to optimize its biological activities and reduce potential toxicity.

  • Performing in vivo efficacy and safety studies in relevant animal models.

  • Exploring synergistic effects with existing therapeutic agents.

This comprehensive technical guide serves as a valuable resource for scientists and researchers, providing a solid foundation for further exploration of this compound's therapeutic potential.

References

An In-depth Technical Guide to the Isolation of Petaline from Leontice leontopetalum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of petaline, a quaternary alkaloid found in the tuberous roots of Leontice leontopetalum. This document outlines a generalized experimental protocol for its extraction and purification, summarizes its known pharmacological effects, and explores its potential mechanism of action through the arachidonic acid signaling pathway. Due to the limited availability of detailed modern research, this guide synthesizes information from historical literature and general phytochemical methodologies.

Introduction to Leontice leontopetalum and this compound

Leontice leontopetalum, commonly known as lion's foot, is a perennial geophyte belonging to the Berberidaceae family. Traditionally, its tuberous roots have been used in folk medicine for various purposes, including as an antidote for opium overdose and for treating epilepsy. The plant is a rich source of quinolizidine (B1214090) alkaloids, with this compound being one of its significant bioactive constituents. This compound, a quaternary isoquinoline (B145761) alkaloid, has demonstrated notable pharmacological activities, including convulsant and cardiovascular effects, making it a compound of interest for further investigation in drug development.

Experimental Protocols: Isolation and Purification of this compound

General Alkaloid Extraction from Leontice leontopetalum Tubers

Objective: To extract a crude alkaloid mixture from the dried tubers of Leontice leontopetalum.

Materials:

  • Dried and powdered tubers of Leontice leontopetalum

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl), 5% solution

  • Ammonia (B1221849) solution (NH₄OH) or Sodium Carbonate (Na₂CO₃) solution

  • Chloroform (B151607) (CHCl₃)

  • Distilled water

  • Soxhlet apparatus

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration and Extraction:

    • A known quantity of dried and powdered tubers is subjected to extraction with methanol in a Soxhlet apparatus for 24-48 hours.

    • Alternatively, the powdered material can be macerated with methanol at room temperature with periodic agitation for several days.

  • Acid-Base Extraction for Alkaloid Separation:

    • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

    • The residue is dissolved in a 5% HCl solution. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

    • The acidic solution is then washed with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic impurities. The aqueous layer containing the protonated alkaloids is retained.

    • The aqueous layer is then basified with an ammonia solution or sodium carbonate solution to a pH of 9-10. This deprotonates the alkaloids, converting them into their free base form, which are generally less soluble in water and more soluble in organic solvents.

    • The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers, now containing the free base alkaloids, are combined.

  • Solvent Evaporation and Crude Alkaloid Yield:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

Hypothetical Purification of this compound

Objective: To isolate this compound from the crude alkaloid mixture.

Note: As this compound is a quaternary alkaloid, its solubility properties differ from tertiary alkaloids, which may necessitate modifications to the general protocol. Quaternary alkaloids are salts and are typically more water-soluble.

Materials:

  • Crude alkaloid extract

  • Column chromatography apparatus

  • Silica (B1680970) gel or alumina (B75360) for column chromatography

  • Appropriate solvent systems for elution (e.g., gradients of chloroform-methanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Dragendorff's reagent or other alkaloid-visualizing agents

  • Recrystallization solvents (e.g., ethanol, methanol-ether)

Procedure:

  • Chromatographic Separation:

    • The crude alkaloid extract is subjected to column chromatography on silica gel or alumina.

    • A solvent gradient, starting with a less polar solvent system (e.g., 100% chloroform) and gradually increasing the polarity (e.g., by adding methanol), is used to elute the different alkaloids.

    • Fractions are collected and monitored by TLC. The spots corresponding to alkaloids can be visualized by spraying with Dragendorff's reagent (orange-brown spots).

  • Isolation and Purification:

    • Fractions containing the compound of interest (this compound) are pooled and the solvent is evaporated.

    • Further purification can be achieved by recrystallization from a suitable solvent system to obtain purified this compound crystals.

Quantitative Data

Specific quantitative data on the yield and purity of this compound from Leontice leontopetalum is scarce in the available literature. The following tables are provided as a template for researchers to populate with their experimental data.

Table 1: Extraction Yield of Crude Alkaloids

Plant Material (g)Extraction MethodSolvent SystemCrude Alkaloid Yield (g)Percentage Yield (%)
Data not availableData not availableData not availableData not availableData not available

Table 2: Purity of Isolated this compound

Purification MethodPurity (%)Analytical Technique
Data not availableData not availableData not available

Table 3: Spectroscopic Data for this compound (Hypothetical)

TechniqueKey Signals/Fragments
¹H NMR Data not available
¹³C NMR Data not available
Mass Spec. Data not available

Signaling Pathway and Mechanism of Action

The pharmacological effects of this compound chloride have been observed to be sensitive to quinacrine, a known inhibitor of phospholipase A₂ (PLA₂)[1]. This suggests that this compound's mechanism of action may involve the modulation of the arachidonic acid signaling pathway.

The Arachidonic Acid Pathway

The arachidonic acid pathway is a critical signaling cascade involved in inflammation and cellular signaling. It is initiated by the release of arachidonic acid from the cell membrane by PLA₂. Arachidonic acid is then metabolized by various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a range of bioactive lipids known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes).

Proposed Interaction of this compound with the Arachidonic Acid Pathway

Given that the effects of this compound are inhibited by a PLA₂ inhibitor, it is plausible that this compound exerts its effects by directly or indirectly activating PLA₂. This would lead to an increased release of arachidonic acid and subsequent production of eicosanoids, which could account for the observed cardiovascular and smooth muscle effects.

Below is a diagram illustrating the proposed experimental workflow for investigating this compound's effect on this pathway and the pathway itself.

G cluster_workflow Experimental Workflow plant Leontice leontopetalum tubers extraction Alkaloid Extraction plant->extraction purification This compound Purification extraction->purification This compound Isolated this compound purification->this compound treatment Treatment with this compound This compound->treatment cell_culture Cell Culture (e.g., smooth muscle, cardiac cells) cell_culture->treatment assay Phospholipase A2 Assay treatment->assay analysis Data Analysis assay->analysis caption Workflow for this compound Isolation and Bioactivity Assay.

Caption: Workflow for this compound Isolation and Bioactivity Assay.

G cluster_pathway Proposed this compound Signaling Pathway This compound This compound pla2 Phospholipase A2 (PLA2) This compound->pla2 Activates (?) aa Arachidonic Acid pla2->aa Hydrolysis membrane Membrane Phospholipids cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox prostaglandins Prostaglandins & Thromboxanes cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes effects Cardiovascular & Smooth Muscle Effects prostaglandins->effects leukotrienes->effects caption_pathway Proposed mechanism of this compound action via the arachidonic acid pathway.

Caption: Proposed mechanism of this compound action via the arachidonic acid pathway.

Conclusion and Future Directions

This compound from Leontice leontopetalum represents a pharmacologically active natural product with potential for further investigation. This guide provides a foundational framework for its isolation and the study of its mechanism of action. Future research should focus on:

  • Accessing and replicating the original isolation protocol to obtain pure this compound for comprehensive analysis.

  • Performing detailed spectroscopic analysis (¹H NMR, ¹³C NMR, 2D NMR, HRMS) to confirm the structure of this compound and create a reference database.

  • Conducting enzymatic assays to definitively determine the interaction of this compound with phospholipase A₂ and other enzymes in the arachidonic acid pathway.

  • Investigating the downstream effects of this compound on the production of specific eicosanoids to better understand its physiological impact.

By addressing these research gaps, the scientific community can gain a more complete understanding of this compound's therapeutic potential and pave the way for its possible development into a novel pharmaceutical agent.

References

The Biosynthesis of Petaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Petaline is a quaternary ammonium (B1175870) benzylisoquinoline alkaloid (BIA) found in plant species of the genus Leontice, notably Leontice leontopetalum. As a member of the vast and pharmacologically significant BIA family, understanding its biosynthetic pathway is crucial for potential applications in drug development and synthetic biology. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the well-established general BIA pathway. It details the key enzymatic steps, proposes a logical sequence of reactions leading to this compound, and outlines standard experimental protocols for the characterization of the involved enzymes and pathways. Furthermore, this document presents illustrative quantitative data and visual diagrams to facilitate a deeper understanding of the molecular journey from the primary metabolite L-tyrosine to the specialized alkaloid, this compound.

Introduction to this compound and Benzylisoquinoline Alkaloids

Benzylisoquinoline alkaloids (BIAs) are a structurally diverse group of over 2,500 specialized metabolites predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1][2][3] These compounds are renowned for their potent pharmacological activities, which include analgesic (e.g., morphine), antimicrobial (e.g., berberine), and antitussive (e.g., noscapine) properties.[1][2]

This compound is a specific BIA characterized by a quaternary N,N-dimethylisoquinolinium core and O-methylation on both the isoquinoline (B145761) and benzyl (B1604629) moieties. Its chemical structure is (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol. The biosynthesis of all BIAs originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the central intermediate, (S)-reticuline.[1][4] From this branch-point metabolite, diverse structural modifications lead to the vast array of known BIAs.

The Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been elucidated experimentally, a putative pathway can be constructed based on its chemical structure and the known enzymatic reactions in BIA biosynthesis. The pathway begins with the conversion of L-tyrosine into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), forms the foundational benzylisoquinoline scaffold of (S)-norcoclaurine.[5] A series of subsequent hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and S-adenosyl-L-methionine (SAM)-dependent methyltransferases respectively, lead to the formation of key intermediates.

The proposed pathway to this compound likely proceeds through the following key steps:

  • Formation of (S)-Norcoclaurine: The pathway initiates with the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS).

  • O-Methylation to (S)-Coclaurine: (S)-norcoclaurine is then O-methylated at the 6-hydroxyl position by norcoclaurine 6-O-methyltransferase (6OMT) to yield (S)-coclaurine.

  • N-Methylation to (S)-N-Methylcoclaurine: The secondary amine of (S)-coclaurine is methylated by coclaurine (B195748) N-methyltransferase (CNMT) to form (S)-N-methylcoclaurine.

  • Hydroxylation: A hydroxylation step, likely catalyzed by a cytochrome P450 enzyme, introduces a hydroxyl group at the 3' position of the benzyl ring.

  • Second O-Methylation: The newly introduced 3'-hydroxyl group is then methylated by a 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

  • Second N-Methylation to form this compound: The final step is the quaternization of the tertiary amine of the N-methylated intermediate by a specific N-methyltransferase to yield the quaternary ammonium cation of this compound.

Petaline_Biosynthesis cluster_precursors Primary Metabolism cluster_core_bia Core BIA Pathway cluster_petaline_branch This compound-Specific Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-HPAA S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine + 4-HPAA (NCS) S-Coclaurine S-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine S-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT Intermediate_1 3'-hydroxy-N-methylcoclaurine S-N-Methylcoclaurine->Intermediate_1 Intermediate_2 N-Methylated Precursor Intermediate_1->Intermediate_2 4'OMT This compound This compound Intermediate_2->this compound N-Methyltransferase

Key Enzyme Classes in this compound Biosynthesis

The biosynthesis of this compound is reliant on several key classes of enzymes that are common in benzylisoquinoline alkaloid metabolism.

  • Norcoclaurine Synthase (NCS): This enzyme catalyzes the first committed step in BIA biosynthesis, the stereospecific condensation of dopamine and 4-HPAA.

  • O-Methyltransferases (OMTs): These SAM-dependent enzymes are responsible for the methylation of hydroxyl groups on the BIA scaffold. In the putative this compound pathway, at least two distinct OMTs are required: one for the 6-hydroxyl group of norcoclaurine and another for the 4'-hydroxyl group of a later intermediate.[6][7][8]

  • N-Methyltransferases (NMTs): These enzymes, also SAM-dependent, catalyze the methylation of the nitrogen atom in the isoquinoline ring. The formation of this compound requires at least two N-methylation steps: the conversion of a secondary amine to a tertiary amine, and the final quaternization to form the N,N-dimethylated product.[1][3]

  • Cytochrome P450 Monooxygenases: This large family of enzymes is responsible for various oxidative reactions, including hydroxylations, which are crucial for creating the substitution patterns seen in many BIAs.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway would involve a combination of biochemical and molecular biology techniques. Below are representative protocols for key experiments.

Enzyme Activity Assays

Objective: To determine the catalytic activity of candidate enzymes (e.g., OMTs, NMTs) involved in this compound biosynthesis.

Protocol:

  • Enzyme Expression and Purification:

    • Clone the coding sequence of the candidate gene into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and culture at a low temperature (e.g., 18°C) overnight.

    • Harvest cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme, the putative substrate (e.g., (S)-coclaurine), and the co-substrate (e.g., S-adenosyl-L-methionine).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

    • Extract the product and analyze it using HPLC or LC-MS to identify and quantify the product.

Gene Expression Analysis by qRT-PCR

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of this compound in different plant tissues.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Harvest various tissues (e.g., roots, stems, leaves, flowers) from Leontice leontopetalum.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Treat the RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for the candidate biosynthetic genes and a reference gene (e.g., actin).

    • Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

    • Analyze the relative gene expression levels using the 2-ΔΔCt method.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_planta In Planta Validation Transcriptome_Analysis Transcriptome Sequencing (Leontice leontopetalum) Candidate_Gene_ID Candidate Gene Identification (OMTs, NMTs, P450s) Transcriptome_Analysis->Candidate_Gene_ID Gene_Cloning Gene Cloning and Recombinant Protein Expression Candidate_Gene_ID->Gene_Cloning qRT_PCR Gene Expression Analysis (qRT-PCR) Candidate_Gene_ID->qRT_PCR Enzyme_Assay Enzyme Activity Assays (HPLC, LC-MS) Gene_Cloning->Enzyme_Assay Pathway_Elucidation Pathway Elucidation Enzyme_Assay->Pathway_Elucidation Metabolite_Profiling Metabolite Profiling (LC-MS) qRT_PCR->Metabolite_Profiling Metabolite_Profiling->Pathway_Elucidation

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following table provides an illustrative example of the types of data that would be generated through the aforementioned experimental protocols.

Enzyme CandidateSubstrateApparent Km (µM)Apparent kcat (s-1)Relative Gene Expression (Root vs. Leaf)
Ll6OMT1(S)-Norcoclaurine15.2 ± 2.10.85 ± 0.095.3-fold higher in root
LlCNMT1(S)-Coclaurine25.8 ± 3.51.21 ± 0.154.8-fold higher in root
Ll4'OMT13'-hydroxy-N-methylcoclaurine18.5 ± 2.60.98 ± 0.116.1-fold higher in root
LlNMT2N-Methylated Precursor32.1 ± 4.20.55 ± 0.077.2-fold higher in root

Data are hypothetical and for illustrative purposes only. Ll refers to Leontice leontopetalum.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this guide provides a solid foundation for future research aimed at its complete elucidation. The identification and characterization of the specific O-methyltransferases, N-methyltransferases, and cytochrome P450s from Leontice leontopetalum will be critical next steps. The availability of these biosynthetic genes will open up possibilities for the heterologous production of this compound and related compounds in microbial systems, which could provide a sustainable source for pharmacological investigation and potential therapeutic development. Further research into the regulation of this pathway will also provide valuable insights into the complex network of specialized metabolism in plants.

References

Petaline Chloride: A Technical Guide on Biological Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Core Biological Properties

Petaline chloride has demonstrated a variety of biological effects, ranging from cardiovascular and smooth muscle modulation to complex interactions with the central nervous system. The primary reported activities include:

  • Cardiovascular Effects: In vivo studies have shown that this compound chloride can increase both systolic and diastolic blood pressure, as well as heart rate.

  • Smooth Muscle Activity: The compound exhibits dose-dependent effects on vascular smooth muscle and contractile effects on other smooth muscle tissues.

  • Neurological Effects: this compound chloride has a dual activity profile on the central nervous system, acting as a potent convulsant at higher doses while also showing potential to reduce the effects of other convulsants at lower doses.

  • Other Reported Activities: Preliminary reports suggest potential antimicrobial, anti-inflammatory, and cytotoxic properties, although these have been less extensively characterized.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of this compound chloride based on published literature.

Table 1: In Vitro Effects of this compound Chloride on Isolated Tissues

Tissue/PreparationSpeciesEffectConcentration RangeAntagonist/Inhibitor
Epinephrine-Contracted AortaGuinea PigRelaxation1-300 µg/mLNot specified
AortaGuinea PigNon-sustained ContractionUp to 3 mg/mLNot inhibited by atropine
IleumGuinea PigContraction / Increased Phasic Contractions1-300 µg/mL to 3 mg/mLNot inhibited by atropine
TracheaGuinea PigNo effect at lower concentrations; Contraction at higher concentrationsUp to 3 mg/mLNot inhibited by atropine
Spontaneously-beating AtriumGuinea PigIncreased Contractions (Positive Inotropic)Concentration-dependentNot affected by propranolol; Reduced by quinacrine
Isolated Perfused HeartGuinea PigIncreased Contractions (Positive Inotropic)Concentration-dependentNot affected by propranolol; Reduced by quinacrine

Table 2: In Vivo Effects of this compound Chloride

Animal ModelAdministration RouteDose RangeObserved Effects
Anesthetized RatsIntraperitoneal (i.p.)0.3-3 mg/100 g body weightIncreased systolic and diastolic blood pressure; Increased heart rate
Not SpecifiedNot SpecifiedNot SpecifiedMore potent convulsant than leptazol
Not SpecifiedLower dosesNot SpecifiedReduced convulsant activity of leptazol; some protection from electrically-induced seizures

Experimental Protocols

Detailed experimental protocols from the original studies on this compound chloride are not fully available in the accessible literature. However, the following represents generalized methodologies for the types of experiments cited.

Isolated Tissue Experiments (In Vitro)

This protocol describes a general procedure for assessing the effects of a compound on isolated smooth muscle tissues, such as the guinea pig aorta or ileum.

  • Tissue Preparation:

    • A male guinea pig is euthanized via cervical dislocation.

    • The thoracic aorta or a segment of the ileum is carefully dissected and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • The tissue is cleaned of adherent connective and fatty tissues. The aorta is cut into rings of 2-3 mm in width. For the aorta, the endothelium may be mechanically removed by gently rubbing the intimal surface.

    • The tissue preparation (aortic ring or ileum segment) is mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • Tension Recording:

    • One end of the tissue is attached to a fixed support, and the other end is connected to an isometric force transducer.

    • The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, with the buffer being changed every 15-20 minutes.

    • Isometric contractions are recorded using a data acquisition system.

  • Experimental Procedure:

    • After equilibration, the tissue is contracted with a standard agonist (e.g., epinephrine (B1671497) or phenylephrine (B352888) for the aorta, acetylcholine (B1216132) for the ileum) to ensure viability.

    • Once a stable contraction is achieved, this compound chloride is added cumulatively to the organ bath to obtain a concentration-response curve.

    • To test for relaxant effects, the tissue is pre-contracted with an agonist (e.g., epinephrine) before the cumulative addition of this compound chloride.

    • For antagonist studies, tissues are pre-incubated with an antagonist (e.g., atropine, propranolol, or quinacrine) for a specified period (e.g., 20-30 minutes) before adding the agonist or this compound chloride.

Cardiovascular Studies in Anesthetized Rats (In Vivo)

This protocol outlines a general method for measuring blood pressure and heart rate in anesthetized rats.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane (B1682113) or sodium pentobarbital) administered intraperitoneally.

    • The animal is placed on a heating pad to maintain body temperature.

    • The trachea may be cannulated to ensure a clear airway.

  • Cannulation for Blood Pressure Measurement:

    • The left carotid or femoral artery is isolated and cannulated with a heparinized saline-filled polyethylene (B3416737) catheter.

    • The catheter is connected to a pressure transducer to record arterial blood pressure.

    • The jugular vein may also be cannulated for intravenous drug administration.

  • Data Recording:

    • The animal is allowed to stabilize for a period after the surgical procedures.

    • Baseline systolic blood pressure, diastolic blood pressure, and heart rate are recorded using a data acquisition system.

    • This compound chloride is administered (e.g., intraperitoneally), and changes in cardiovascular parameters are recorded over time.

Mechanistic Pathways and Workflows

Proposed Mechanism of Cardiovascular Effects

The positive inotropic (increased contractility) effects of this compound chloride on the heart were not blocked by the β-adrenergic receptor antagonist propranolol, suggesting the mechanism is independent of β-adrenoceptor stimulation. However, the effects were significantly reduced by quinacrine, an inhibitor of phospholipase A₂, which is a key enzyme in the arachidonic acid cascade. This suggests that the cardiovascular effects of this compound chloride may be mediated through the production of arachidonic acid metabolites.

PetalineChloride_Cardiovascular_Pathway This compound This compound Chloride PLA2 Phospholipase A₂ This compound->PLA2 Activates (?) Membrane Membrane Phospholipids Membrane->PLA2 AA Arachidonic Acid PLA2->AA Liberates Metabolites Eicosanoid Metabolites (e.g., Prostaglandins, Thromboxanes) AA->Metabolites Metabolized by COX/LOX Heart Cardiac Muscle Cells Metabolites->Heart Effect Increased Contractility (Positive Inotropy) Heart->Effect Quinacrine Quinacrine Quinacrine->PLA2 Inhibits

Proposed role of the arachidonic acid pathway in the cardiac effects of this compound chloride.
Dual Convulsant/Anticonvulsant Activity

This compound chloride exhibits a complex, dose-dependent effect on the central nervous system. At higher concentrations, it acts as a convulsant. At lower doses, it appears to have anticonvulsant properties against certain types of seizures. The precise molecular targets for these opposing actions have not been fully elucidated.

PetalineChloride_CNS_Effect This compound This compound Chloride LowDose Low Dose This compound->LowDose HighDose High Dose This compound->HighDose CNS Central Nervous System LowDose->CNS HighDose->CNS Anticonvulsant Anticonvulsant Effect (Protection against some induced seizures) Convulsant Convulsant Effect CNS->Anticonvulsant Under Low Dose CNS->Convulsant Under High Dose

Conceptual diagram of the dose-dependent neurological effects of this compound chloride.
General Experimental Workflow

The investigation of the biological properties of a natural compound like this compound chloride typically follows a structured workflow, from isolation to in vivo testing.

Experimental_Workflow Start Isolation & Purification of this compound Chloride from Leontice leontopetalum InVitro In Vitro Screening (Isolated Tissues) Start->InVitro Aorta Aorta Rings InVitro->Aorta Ileum Ileum Segments InVitro->Ileum Heart Atria / Perfused Heart InVitro->Heart Mech Mechanism of Action Studies (Use of Antagonists/Inhibitors) InVitro->Mech InVivo In Vivo Testing (Anesthetized Animal Models) Mech->InVivo CV Cardiovascular (BP & HR) InVivo->CV CNS Neurological (Convulsant/Anticonvulsant) InVivo->CNS End Data Analysis & Pharmacological Profile CV->End CNS->End

A generalized workflow for characterizing the pharmacology of this compound chloride.

Conclusion and Future Directions

This compound chloride is a pharmacologically active alkaloid with pronounced effects on the cardiovascular and central nervous systems. Its positive inotropic effect, potentially mediated by the arachidonic acid pathway, and its dual-action neurological profile warrant further investigation. Future research should focus on obtaining more granular quantitative data, such as IC₅₀ and EC₅₀ values, to better characterize its potency. Furthermore, elucidation of the specific molecular targets within the CNS could explain its convulsant and anticonvulsant properties and could open new avenues for therapeutic development. Modern techniques in receptor binding assays and molecular modeling could provide significant insights into its mechanism of action.

References

Pharmacological Profile of Petaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary isoquinoline (B145761) alkaloid isolated from Leontice leontopetalum, has demonstrated a range of biological activities warranting further investigation for potential therapeutic applications. This document provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its cardiovascular and smooth muscle effects, convulsant and muscle relaxant properties, and its proposed mechanism of action. The information presented herein is a synthesis of available preclinical data, intended to serve as a technical guide for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring quaternary alkaloid with a growing body of research highlighting its diverse pharmacological effects.[1] Preliminary studies have indicated its potential as a modulator of cardiovascular and smooth muscle function, as well as its activity within the central nervous system.[1][2] This guide aims to consolidate the existing data on this compound's pharmacological profile, providing a detailed resource for the scientific community.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily investigated in ex vivo and in vivo models, revealing a complex and dose-dependent range of activities.

Cardiovascular Effects

In anesthetized rats, intraperitoneal administration of this compound chloride at doses of 0.3-3 mg/100 g body weight resulted in an increase in both systolic and diastolic blood pressure, accompanied by an elevated heart rate.[1] In vitro studies on isolated guinea-pig atria and perfused hearts have shown that this compound chloride potentiates the force of contraction in a concentration-dependent manner.[1]

Effects on Smooth Muscle

This compound exhibits a dual effect on vascular smooth muscle. At lower concentrations (1-300 micrograms/ml), it induces relaxation of epinephrine-contracted aorta.[1] Conversely, higher concentrations (up to 3 mg/ml) lead to non-sustained, significant contractions of the aorta.[1] In isolated guinea-pig ileum, this compound consistently produces contractions.[1] Its effect on tracheal smooth muscle appears to be concentration-dependent, with no effect at lower concentrations and contractions observed at higher concentrations.[1] Notably, the contractile effects of this compound on smooth muscle are not inhibited by atropine, suggesting a mechanism independent of muscarinic acetylcholine (B1216132) receptors.[1]

Central Nervous System Effects

This compound has been identified as a potent convulsant, with studies indicating it is more powerful than leptazol.[3] However, at lower doses, it appears to mitigate the convulsant activity of leptazol and offer some protection against electrically induced seizures.[3] Additionally, this compound has been observed to depress the patellar and crossed extension reflexes, indicating a degree of muscle relaxant activity.[3]

Mechanism of Action

The precise molecular mechanisms underlying the diverse effects of this compound are not fully elucidated. However, evidence points towards the involvement of the arachidonic acid metabolic pathway.

Involvement of Arachidonic Acid Metabolism

The positive inotropic and chronotropic effects of this compound on the isolated guinea-pig atrium and perfused heart were not blocked by the beta-adrenergic antagonist propranolol.[1] However, these effects were significantly attenuated in the presence of quinacrine, a known inhibitor of phospholipase A2, the enzyme responsible for liberating arachidonic acid from membrane phospholipids.[1] This suggests that the cardiac stimulatory effects of this compound may be mediated by downstream metabolites of arachidonic acid, such as prostaglandins (B1171923) or leukotrienes.

Petaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_this compound Pharmacological Intervention cluster_enzymes Enzymatic Cascade cluster_products Bioactive Mediators cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis This compound This compound PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Stimulates (?) Quinacrine Quinacrine Quinacrine->PLA2 Inhibits COX Cyclooxygenase (COX) Prostaglandins Prostaglandins COX->Prostaglandins LOX Lipoxygenase (LOX) Leukotrienes Leukotrienes LOX->Leukotrienes Cardiovascular_Effects Cardiovascular Effects (Increased Contractility and Rate) Prostaglandins->Cardiovascular_Effects Mediates Leukotrienes->Cardiovascular_Effects Mediates

Caption: Proposed signaling pathway for the cardiovascular effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data available from preclinical studies of this compound chloride.

Table 1: In Vitro Pharmacological Activities of this compound Chloride

PreparationEffectConcentration RangeReference
Epinephrine-Contracted Guinea-Pig AortaRelaxation1-300 µg/mL[1]
Guinea-Pig AortaContractionUp to 3 mg/mL[1]
Guinea-Pig IleumContraction1-300 µg/mL[1]
Guinea-Pig TracheaNo effect1-300 µg/mL[1]
Guinea-Pig TracheaContractionUp to 3 mg/mL[1]
Spontaneously-Beating Guinea-Pig AtriumIncreased ContractionConcentration-dependent[1]
Isolated Perfused Guinea-Pig HeartIncreased ContractionConcentration-dependent[1]

Table 2: In Vivo Pharmacological Activities of this compound Chloride in Anesthetized Rats

ParameterEffectDose Range (i.p.)Reference
Systolic Blood PressureIncrease0.3-3 mg/100 g[1]
Diastolic Blood PressureIncrease0.3-3 mg/100 g[1]
Heart RateIncrease0.3-3 mg/100 g[1]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the published abstracts. The following are inferred methodologies based on standard pharmacological practices.

Isolated Tissue Bath Experiments (Inferred)
  • Tissue Preparation: Tissues (aorta, ileum, trachea, atria) are isolated from euthanized guinea pigs and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Mounting: Tissues are mounted in an organ bath connected to an isometric force transducer to record contractile or relaxant responses.

  • Equilibration: Tissues are allowed to equilibrate for a period of time (e.g., 60-90 minutes) under a resting tension.

  • Drug Administration: this compound chloride and other pharmacological agents (epinephrine, atropine, propranolol, quinacrine) are added to the organ bath in a cumulative or non-cumulative manner.

  • Data Acquisition: Changes in tissue tension are recorded and analyzed.

Organ_Bath_Workflow Start Start: Euthanize Animal and Isolate Tissue Prepare_PSS Prepare Physiological Salt Solution (PSS) Start->Prepare_PSS Mount_Tissue Mount Tissue in Organ Bath with PSS Prepare_PSS->Mount_Tissue Equilibrate Equilibrate Tissue (e.g., 60-90 min at 37°C) Mount_Tissue->Equilibrate Record_Baseline Record Baseline Activity Equilibrate->Record_Baseline Add_Agonist Add Agonist (if applicable) (e.g., Epinephrine) Record_Baseline->Add_Agonist Add_this compound Add this compound (Cumulative Concentrations) Add_Agonist->Add_this compound Record_Response Record Contractile/ Relaxant Response Add_this compound->Record_Response Add_Antagonist Add Antagonist (if applicable) (e.g., Atropine, Propranolol) Add_Antagonist->Add_this compound Washout Washout with PSS Record_Response->Washout Washout->Add_Antagonist Repeat with Antagonist End End Experiment Washout->End Conclude

Caption: Inferred workflow for isolated tissue organ bath experiments.

In Vivo Cardiovascular Studies in Anesthetized Rats (Inferred)
  • Anesthesia: Rats are anesthetized with a suitable agent (e.g., pentobarbital (B6593769) or urethane).

  • Cannulation: The carotid artery is cannulated for direct measurement of blood pressure, and the jugular vein is cannulated for intravenous drug administration (if applicable, though intraperitoneal was used in the cited study).

  • Hemodynamic Monitoring: Blood pressure is continuously monitored using a pressure transducer, and heart rate is derived from the blood pressure waveform or an electrocardiogram.

  • Drug Administration: this compound chloride is administered intraperitoneally at the specified doses.

  • Data Recording: Cardiovascular parameters are recorded before and after drug administration over a specified period.

Extraction and Isolation of this compound

This compound is extracted from the tubers of Leontice leontopetalum. A general procedure for alkaloid extraction from plant material is as follows:

  • Drying and Grinding: The plant material (tubers) is dried and finely powdered.

  • Maceration/Soxhlet Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often in an acidic or basic medium to facilitate the extraction of alkaloids.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted with an immiscible organic solvent.

  • Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography or preparative thin-layer chromatography, to isolate the individual alkaloids, including this compound.

Future Directions

The existing data on the pharmacological profile of this compound provide a strong foundation for further research. Key areas for future investigation include:

  • Elucidation of the specific downstream mediators in the arachidonic acid pathway that are responsible for this compound's cardiovascular effects.

  • Investigation of the molecular targets responsible for its convulsant and muscle relaxant properties.

  • Comprehensive pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion profile.

  • In-depth toxicological studies to assess its safety profile.

Conclusion

This compound is a pharmacologically active quaternary alkaloid with significant effects on the cardiovascular, smooth muscle, and central nervous systems. Its dose-dependent actions and proposed mechanism involving the arachidonic acid pathway make it an intriguing candidate for further drug development. This technical guide provides a summary of the current knowledge to facilitate and guide future research in this area.

References

Preliminary Studies on the Mechanism of Action of Petaline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research on the mechanism of action of petaline, a quaternary alkaloid derived from Leontice leontopetalum. The information is compiled from early pharmacological studies to offer a foundational understanding for further research and development.

Executive Summary

This compound chloride, the primary salt form of the alkaloid used in research, has demonstrated a range of biological activities. Initial studies indicate dose-dependent effects on cardiovascular and smooth muscle tissues. Furthermore, it exhibits a dual role as both a convulsant and an anticonvulsant, suggesting a complex interaction with the central nervous system. A key finding from preliminary research points towards the involvement of the arachidonic acid metabolic pathway in mediating some of its cardiovascular effects. This document collates the available quantitative data, details the probable experimental protocols employed in these initial studies, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative findings from preliminary pharmacological studies on this compound chloride.

Table 1: In Vitro Effects of this compound Chloride on Isolated Tissues [1]

Tissue PreparationThis compound Chloride ConcentrationObserved Effect
Epinephrine-contracted guinea pig aorta1-300 µg/mLRelaxation
Epinephrine-contracted guinea pig aortaUp to 3 mg/mLNon-sustained large contractions
Guinea pig ileum1-300 µg/mLContraction
Guinea pig ileumUp to 3 mg/mLIncreased amplitude of phasic contractions
Guinea pig trachea1-300 µg/mLNo effect
Guinea pig tracheaUp to 3 mg/mLNon-sustained large contractions
Spontaneously-beating guinea pig atriumConcentration-dependentIncreased contractions
Isolated perfused guinea pig heartConcentration-dependentIncreased contractions

Table 2: In Vivo Cardiovascular Effects of this compound Chloride in Anesthetized Rats [1]

Administration RouteDosageObserved Effect
Intraperitoneal (i.p.)0.3-3 mg/100 g body weightIncreased systolic and diastolic blood pressure; Increased heart rate

Table 3: Neurological Effects of this compound Chloride

Experimental ModelObservationReference
Comparison with leptazolMore potent convulsant[2]
Leptazol-induced seizuresReduced convulsant activity at lower doses[2]
Electrically induced seizuresApparent protective effect at lower doses[2]
Patellar tendon and crossed extension reflexesDepression of reflexes[2]

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited in the preliminary studies of this compound chloride.

Isolated Tissue Bath Experiments

These protocols are applicable to the study of this compound chloride's effects on isolated guinea pig aorta, ileum, and trachea.

  • Tissue Preparation:

    • A guinea pig is euthanized via a humane method, such as a blow to the head followed by exsanguination.

    • The thoracic aorta, a segment of the ileum, or the trachea is carefully dissected and placed in a petri dish containing a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • For the aorta, the tissue is cut into rings of 1-2 cm in length. For the ileum and trachea, segments of 2-3 cm are prepared.

  • Experimental Setup:

    • The tissue segment is suspended in a temperature-controlled organ bath (37°C) containing the physiological salt solution and continuously aerated.

    • One end of the tissue is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.

    • A resting tension of 1-2 grams is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

  • Procedure:

    • After equilibration, a stable baseline is recorded.

    • For aortic ring preparations, contraction is induced with a standard agonist like epinephrine (B1671497) or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound chloride are added to the bath to assess for relaxation.

    • For ileum and trachea preparations, cumulative concentrations of this compound chloride are added to the bath to observe for contractile or relaxant responses.

    • To investigate the mechanism, tissues can be pre-incubated with specific antagonists (e.g., atropine, propranolol (B1214883), quinacrine) before the addition of this compound chloride.

Isolated Perfused Heart (Langendorff) Preparation

This protocol is used to assess the direct effects of this compound chloride on heart rate and contractility.

  • Heart Preparation:

    • A guinea pig is heparinized and then euthanized.

    • The heart is rapidly excised and placed in ice-cold physiological salt solution.

    • The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with the oxygenated and warmed (37°C) physiological salt solution at a constant pressure.

  • Experimental Setup:

    • A force transducer is attached to the apex of the ventricle to measure contractile force.

    • Electrodes are placed on the heart to record an electrocardiogram (ECG) for heart rate determination.

  • Procedure:

    • The heart is allowed to stabilize for approximately 30 minutes.

    • This compound chloride is infused into the perfusion solution at increasing concentrations.

    • Changes in heart rate and contractile force are continuously recorded.

    • To investigate the mechanism, the heart can be pre-perfused with antagonists like propranolol or quinacrine (B1676205) before administering this compound chloride.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is representative for assessing the convulsant or anticonvulsant properties of this compound chloride.

  • Animals:

    • Swiss albino mice are commonly used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure for Anticonvulsant Activity:

    • Mice are divided into control and test groups.

    • The test groups are pre-treated with varying doses of this compound chloride, typically administered intraperitoneally.

    • The control group receives the vehicle.

    • After a set pre-treatment time (e.g., 30-60 minutes), all animals are administered a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).

    • Animals are observed for the onset of seizures (e.g., myoclonic jerks, generalized tonic-clonic seizures) and mortality for a specified period (e.g., 30 minutes).

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound chloride's cardiovascular effects and the general workflows for the experimental protocols.

Proposed Signaling Pathway

Petaline_Signaling cluster_membrane Cell Membrane This compound This compound Chloride Receptor Unknown Receptor / Membrane Interaction This compound->Receptor Stimulation PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Hydrolysis of Phospholipids MembranePL Membrane Phospholipids Metabolites Eicosanoid Metabolites (e.g., Prostaglandins) ArachidonicAcid->Metabolites Metabolism by COX/LOX enzymes CellularResponse Increased Intracellular Ca2+ & Smooth/Cardiac Muscle Contraction Metabolites->CellularResponse Signal Transduction Quinacrine Quinacrine (Inhibitor) Quinacrine->PLA2 Inhibition

Caption: Proposed signaling pathway for the cardiovascular effects of this compound chloride.

Experimental Workflow: Isolated Tissue Bath

Workflow_Isolated_Tissue cluster_prep Preparation cluster_setup Setup cluster_exp Experiment Euthanasia Euthanize Guinea Pig Dissection Dissect Target Tissue Euthanasia->Dissection PSS Place in Physiological Salt Solution (PSS) Dissection->PSS Mount Mount Tissue in Organ Bath PSS->Mount Transducer Connect to Force Transducer Mount->Transducer Equilibrate Equilibrate (60 min, 37°C) Transducer->Equilibrate Baseline Record Baseline Equilibrate->Baseline AddDrug Add this compound Chloride (Cumulative Doses) Baseline->AddDrug Record Record Response AddDrug->Record Wash Washout Record->Wash

Caption: General experimental workflow for isolated tissue bath assays.

Experimental Workflow: PTZ-Induced Seizure Model

Workflow_PTZ_Model cluster_groups Grouping cluster_treatment Treatment cluster_seizure Seizure Induction & Observation Animals Acclimate Mice Group Divide into Control & this compound Groups Animals->Group Inject_Vehicle Inject Vehicle (Control) Group->Inject_Vehicle Inject_this compound Inject this compound (Test Groups) Group->Inject_this compound Wait Wait for Pre-treatment Time Inject_Vehicle->Wait Inject_this compound->Wait Inject_PTZ Inject PTZ (All Groups) Wait->Inject_PTZ Observe Observe for Seizures (30 min) Inject_PTZ->Observe Record_Data Record Latency & Protection % Observe->Record_Data

Caption: Experimental workflow for the PTZ-induced seizure model in mice.

References

In Vitro Activity of Petaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary alkaloid derived from Leontice leontopetalum, has demonstrated a range of pharmacological activities in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available data on the in vitro effects of this compound chloride. It includes a summary of its impact on various smooth and cardiac muscle tissues, details of the experimental methodologies employed in these studies, and a proposed mechanism of action involving the arachidonic acid pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Quantitative Data Summary

The in vitro pharmacological effects of this compound chloride have been assessed across a variety of isolated tissue preparations. The following tables summarize the observed quantitative and qualitative effects at different concentrations.

Table 1: Effects of this compound Chloride on Isolated Smooth Muscle Tissues

Tissue PreparationThis compound Chloride ConcentrationObserved EffectCitation
Epinephrine-contracted Aorta1-300 µg/mLRelaxation[1]
Epinephrine-contracted AortaUp to 3 mg/mLNon-sustained large contractions[1]
Ileum1-300 µg/mLContraction[1]
IleumUp to 3 mg/mLIncreased amplitude of phasic contractions[1]
Trachea1-300 µg/mLNo effect[1]
TracheaUp to 3 mg/mLNon-sustained large contractions[1]

Table 2: Effects of this compound Chloride on Isolated Cardiac Tissues

Tissue PreparationThis compound Chloride ConcentrationObserved EffectCitation
Spontaneously-beating AtriumConcentration-dependent increaseIncreased contractions[1]
Isolated Perfused HeartConcentration-dependent increaseIncreased contractions[1]

Experimental Protocols

The following sections detail the likely experimental methodologies used to obtain the in vitro data on this compound chloride, based on standard pharmacological research protocols.

Isolated Smooth Muscle Contraction Assays

These experiments are fundamental in pharmacology to determine the effect of a substance on smooth muscle tone.

  • Tissue Preparation:

    • Tissues such as the aorta, ileum, and trachea are dissected from euthanized animals (e.g., guinea pigs, rats).

    • The tissues are cut into appropriate sizes (e.g., rings for the aorta, segments for the ileum and trachea) and cleared of adhering connective and fatty tissues.

    • Tissues are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

  • Contraction Measurement:

    • One end of the tissue is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

    • The transducer is connected to a data acquisition system to record changes in muscle tension.

    • Tissues are allowed to equilibrate under a resting tension for a specified period before the experiment begins.

  • Experimental Procedure:

    • For the epinephrine-contracted aorta, the tissue is first contracted with a standard concentration of epinephrine.

    • Once a stable contraction is achieved, cumulative or single concentrations of this compound chloride are added to the organ bath to observe relaxation or further contraction.

    • For the ileum and trachea, the baseline contractile activity is recorded before the addition of this compound chloride.

    • The effects of antagonists (e.g., atropine) can be evaluated by pre-incubating the tissue with the antagonist before adding this compound chloride.

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_proc Procedure Dissection Dissection Cleaning Cleaning Dissection->Cleaning Mounting Mounting Cleaning->Mounting Organ Bath Organ Bath Mounting->Organ Bath Force Transducer Force Transducer Organ Bath->Force Transducer Data Acquisition Data Acquisition Force Transducer->Data Acquisition Recording Recording Data Acquisition->Recording Equilibration Equilibration Induce Contraction (if needed) Induce Contraction (if needed) Equilibration->Induce Contraction (if needed) Add this compound Add this compound Induce Contraction (if needed)->Add this compound Add this compound->Recording

Experimental workflow for isolated smooth muscle assays.
Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.

  • Heart Isolation and Perfusion:

    • The heart is rapidly excised from a heparinized, anesthetized animal (e.g., a rat or guinea pig) and immediately placed in ice-cold perfusion buffer.

    • The aorta is cannulated onto the Langendorff apparatus.

    • The heart is perfused retrogradely (through the aorta) with a warm (37°C), oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This retrograde perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

  • Measurement of Cardiac Function:

    • Contractile force can be measured by attaching a force transducer to the apex of the heart.

    • Intraventricular pressure can be measured by inserting a balloon-tipped catheter into the left ventricle, connected to a pressure transducer.

    • Heart rate is typically recorded via the pressure or force transducer signals.

  • Experimental Procedure:

    • The heart is allowed to stabilize on the apparatus for an equilibration period.

    • This compound chloride is then introduced into the perfusate in a concentration-dependent manner.

    • The effects on heart rate and contractility are continuously recorded.

    • To investigate the mechanism of action, the heart can be pre-treated with antagonists (e.g., propranolol (B1214883) or quinacrine) before the administration of this compound chloride.

G cluster_prep Heart Preparation cluster_perfusion Perfusion System cluster_measurement Data Measurement Excision Excision Cannulation Cannulation Excision->Cannulation Langendorff Apparatus Langendorff Apparatus Cannulation->Langendorff Apparatus Reservoir (Perfusate) Reservoir (Perfusate) Reservoir (Perfusate)->Langendorff Apparatus Perfused Heart Perfused Heart Langendorff Apparatus->Perfused Heart Transducers (Force/Pressure) Transducers (Force/Pressure) Perfused Heart->Transducers (Force/Pressure) Data Acquisition System Data Acquisition System Transducers (Force/Pressure)->Data Acquisition System

Workflow for the isolated perfused heart (Langendorff) experiment.

Proposed Mechanism of Action

The effects of this compound chloride on the isolated atrium and perfused heart were not inhibited by the β-adrenoceptor antagonist propranolol, suggesting that its cardiac stimulatory effects are not mediated through β-adrenergic receptors. However, the effects were significantly attenuated by quinacrine (B1676205).[1] Quinacrine is known to inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade. This suggests that the cardiac effects of this compound may be mediated through the metabolism of arachidonic acid.

Arachidonic Acid Signaling Pathway

Arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2. It is then metabolized by several enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), to produce a variety of bioactive eicosanoids such as prostaglandins (B1171923) and leukotrienes. These eicosanoids can then act on their respective receptors to elicit physiological responses, including modulation of muscle contraction.

The inhibitory effect of quinacrine on this compound-induced cardiac stimulation points towards the involvement of this pathway. This compound may directly or indirectly activate phospholipase A2, leading to the production of eicosanoids that subsequently increase cardiac contractility.

G This compound This compound Chloride PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Activates (?) MembranePL Membrane Phospholipids PLA2->MembranePL AA Arachidonic Acid MembranePL->AA Hydrolysis COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX->Eicosanoids LOX->Eicosanoids CardiacEffect Increased Cardiac Contraction Eicosanoids->CardiacEffect Mediates Quinacrine Quinacrine Quinacrine->PLA2 Inhibits

Proposed signaling pathway for the cardiac effects of this compound.

Conclusion

The available in vitro data indicate that this compound chloride exhibits significant pharmacological activity, with dose-dependent effects on both smooth and cardiac muscle tissues. Its mechanism of action in cardiac tissue appears to be independent of the β-adrenergic system and may involve the arachidonic acid metabolic pathway. Further research is warranted to fully elucidate the specific signaling cascades involved and to explore the therapeutic potential of this compound. Detailed investigations into its interactions with specific enzymes and receptors within the arachidonic acid pathway will be crucial for a comprehensive understanding of its pharmacological profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, pharmacological activities, and mechanisms of action of petaline and its related aporphine (B1220529) alkaloids.

Introduction

This compound, a quaternary aporphine alkaloid isolated from the tubers of Leontice leontopetalum, has garnered scientific interest due to its unique structural features and potential pharmacological activities. Aporphine alkaloids, a large and structurally diverse class of isoquinoline (B145761) alkaloids, are known to exhibit a wide range of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. Many of these effects are attributed to their interactions with various cellular targets, including dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their synthesis, pharmacological evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this class of compounds.

Chemical Synthesis and Isolation

The chemical synthesis and isolation of this compound are crucial steps for its further pharmacological investigation. While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following sections outline the general principles and methodologies reported in the scientific literature.

Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a means to produce the compound for research purposes and to generate novel derivatives with potentially enhanced therapeutic properties. The synthetic route typically involves the construction of the core aporphine skeleton, followed by specific functional group manipulations to yield the final product.

General Synthetic Strategy:

A common approach to the synthesis of the aporphine core involves a Bischler-Napieralski or Pictet-Spengler reaction to form the tetrahydroisoquinoline moiety, followed by an intramolecular coupling reaction to create the characteristic bridged ring system.

Illustrative Synthetic Workflow:

G A Starting Materials (e.g., Substituted Phenethylamines and Phenylacetic Acids) B Formation of Amide Intermediate A->B C Bischler-Napieralski or Pictet-Spengler Cyclization B->C D Formation of Tetrahydroisoquinoline Core C->D E Intramolecular Oxidative Coupling (e.g., Phenolic Coupling) D->E F Formation of Aporphine Skeleton E->F G Functional Group Manipulations (e.g., Methylation, Quaternization) F->G H This compound G->H

Caption: A generalized workflow for the total synthesis of this compound.

Isolation of this compound Chloride from Leontice leontopetalum

This compound is naturally found in the tubers of Leontice leontopetalum. The isolation of this compound chloride from its natural source involves extraction and purification steps.

General Isolation Protocol:

  • Extraction: The dried and powdered tubers of Leontice leontopetalum are subjected to extraction with a suitable solvent, typically methanol (B129727).

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform.

  • Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, to isolate the individual alkaloids.

  • Crystallization: The purified this compound fraction is then converted to its chloride salt and crystallized to obtain pure this compound chloride.

Pharmacological Activities and Mechanism of Action

The pharmacological effects of this compound and its derivatives are an area of active research. Preliminary studies have indicated a range of biological activities, particularly on the cardiovascular system.

Cardiovascular Effects

This compound chloride has been shown to exert significant effects on cardiovascular parameters.[1]

  • Effects on Smooth Muscle: At low concentrations, this compound chloride induces relaxation of the epinephrine-contracted aorta.[1] Conversely, at higher concentrations, it causes non-sustained, large contractions of the aorta and trachea.[1] It also increases the amplitude of phasic contractions in the ileum.[1] These effects were not inhibited by atropine.[1]

  • Cardiac Effects: this compound chloride demonstrates a positive inotropic effect, increasing the contractions of the spontaneously-beating atrium and the isolated perfused heart in a concentration-dependent manner.[1]

  • Blood Pressure and Heart Rate: In anesthetized rats, intraperitoneal administration of this compound chloride leads to an increase in both systolic and diastolic blood pressure, as well as an increased heart rate.[1]

Quantitative Data on Cardiovascular Effects of this compound Chloride:

ParameterEffectConcentration/DoseAnimal Model
Epinephrine-contracted aortaRelaxation1-300 µg/mLin vitro
Aorta and TracheaContractionup to 3 mg/mLin vitro
IleumIncreased contraction amplitudeup to 3 mg/mLin vitro
Spontaneously-beating atriumIncreased contractionConcentration-dependentin vitro
Isolated perfused heartIncreased contractionConcentration-dependentin vitro
Blood Pressure (Systolic & Diastolic)Increased0.3-3 mg/100 g body weight (i.p.)Anesthetized rats
Heart RateIncreased0.3-3 mg/100 g body weight (i.p.)Anesthetized rats
Mechanism of Cardiovascular Effects: Involvement of the Arachidonic Acid Pathway

The positive inotropic effects of this compound chloride on the heart were not affected by the beta-blocker propranolol, suggesting a mechanism independent of beta-adrenergic stimulation.[1] However, these effects were significantly reduced in the presence of quinacrine, an inhibitor of phospholipase A2.[1] This finding strongly suggests the involvement of the arachidonic acid metabolism in mediating the cardiac effects of this compound chloride.[1]

The arachidonic acid pathway is a complex signaling cascade that begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[2] These pathways produce a variety of bioactive lipid mediators, including prostaglandins, thromboxanes, leukotrienes, and epoxyeicosatrienoic acids (EETs), which play crucial roles in cardiovascular function and inflammation.[2][3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenases (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX, 12-LOX) Arachidonic_Acid->LOX CYP Cytochrome P450 Epoxygenases Arachidonic_Acid->CYP Prostaglandins Prostaglandins (e.g., PGE2, PGI2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4, LTC4) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs Cardiovascular_Effects Cardiovascular Effects (e.g., Increased Inotropy) Prostaglandins->Cardiovascular_Effects Thromboxanes->Cardiovascular_Effects Leukotrienes->Cardiovascular_Effects EETs->Cardiovascular_Effects This compound This compound PLA2 Phospholipase A2 This compound->PLA2 Activates?

Caption: Proposed mechanism of this compound's cardiovascular effects via the arachidonic acid pathway.

Anticancer Potential

While specific studies on the anticancer activity of this compound and its purified derivatives are limited, the broader class of aporphine alkaloids has demonstrated significant potential in this area. A review of the literature indicates that the crude methanol extract of Leontice leontopetalum roots, the natural source of this compound, exhibited cytotoxic effects against several cancer cell lines.

Cytotoxicity of Leontice leontopetalum Root Extract:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)>100
HepG2 (Liver Cancer)>100
WEHI (Murine Myelomonocytic Leukemia)>100
MDBK (Bovine Kidney)>100

It is important to note that these values are for a crude extract and the activity of isolated this compound may differ. Further investigation into the anticancer properties of pure this compound and its synthetic derivatives is warranted.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide generalized procedures for key experiments related to this compound and its derivatives.

General Procedure for the Evaluation of Cardiovascular Effects in Isolated Organs
  • Tissue Preparation: Male guinea pigs are euthanized, and the heart and aorta are rapidly excised and placed in Krebs-Henseleit solution. The aorta is cut into helical strips, and the atria are separated from the ventricles.

  • Organ Bath Setup: The tissue preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers to record contractile responses.

  • Drug Administration: After an equilibration period, a dose-response curve for a standard agonist (e.g., epinephrine (B1671497) for aorta) is established. This compound chloride is then added to the organ bath in increasing concentrations, and the effects on basal tone and agonist-induced contractions are recorded.

  • Data Analysis: The changes in contractile force are measured and expressed as a percentage of the maximal response to the standard agonist.

General Procedure for the MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion and Future Directions

This compound and its related aporphine alkaloids represent a promising class of natural products with diverse pharmacological potential. The successful total synthesis of this compound opens up avenues for the creation of novel derivatives with improved activity and selectivity. While preliminary studies have highlighted the cardiovascular effects of this compound chloride and hinted at its mechanism of action through the arachidonic acid pathway, further in-depth investigations are required to fully elucidate the specific molecular targets and signaling cascades involved.

Future research should focus on:

  • Detailed Pharmacological Profiling: Comprehensive studies are needed to determine the full spectrum of this compound's biological activities, including its effects on various receptor systems and its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of this compound derivatives will be crucial for identifying the key structural features responsible for its pharmacological effects and for optimizing its therapeutic potential.

  • Mechanism of Action Studies: Detailed mechanistic studies are necessary to identify the specific enzymes, receptors, and signaling pathways that are modulated by this compound and its derivatives.

  • In Vivo Efficacy and Safety: Promising compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

The continued exploration of this compound and its analogues holds significant promise for the discovery and development of new therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Historical Research of Petaline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary benzylisoquinoline alkaloid first isolated from the tuberous roots of Leontice leontopetalum Linn., a plant historically used in folk medicine. This technical guide provides a comprehensive overview of the historical research on this compound, covering its discovery, structural elucidation, chemical synthesis, and pharmacological properties. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Physicochemical Properties of this compound Chloride
PropertyValueReference
Melting Point140-143 °C (decomp.)[1]
Optical Rotation[α]D +11.3°[1]
Pharmacological Activity of this compound Chloride

Cardiovascular Effects

PreparationConcentration/DoseEffectReference
Epinephrine-contracted aorta1-300 µg/mLRelaxation[2]
Aortaup to 3 mg/mLNonsustained large contractions[2]
Ileum1-300 µg/mLContraction[2]
Ileumup to 3 mg/mLIncreased amplitude of phasic contractions[2]
Tracheaup to 3 mg/mLNonsustained large contractions[2]
Spontaneously-beating atriumConcentration-dependentIncreased contractions[2]
Isolated perfused heartConcentration-dependentIncreased contractions[2]
Anesthetized rats (i.p.)0.3-3 mg/100 g body weightIncreased systolic and diastolic blood pressure, increased heart rate[2]

Convulsant and Other Neurological Effects

ModelDoseEffectReference
General-More potent convulsant than leptazol[3]
Leptazol-induced seizuresLower dose levelsAppears to reduce convulsant activity[3]
Electrically induced seizuresLower dose levelsApparent protection[3]
Patellar tendon reflex-Depression[3]
Crossed extension reflex-Depression[3]
Muscle relaxant activity-Present[3]

Structural Elucidation

The structure of this compound was elucidated by McCorkindale and coworkers in 1964. Its absolute configuration was later established as (R) by Craig and coworkers in 1966 using ORD techniques. While the original spectroscopic data from the 1964 publication could not be retrieved in the current search, the established structure is a quaternary benzylisoquinoline alkaloid with a distinctive 7,8-oxygenation pattern.

Experimental Protocols

Isolation of this compound Chloride from Leontice leontopetalum

This protocol is based on the method described by McShefferty et al. (1956).[1]

  • Extraction: The fresh tuberous roots of Leontice leontopetalum are extracted with a suitable solvent, such as chloroform, to obtain the crude alkaloid mixture.

  • Purification via Reineckate (B100417) Salt Formation:

    • The chloroform-soluble alkaloids are extracted.

    • The quaternary alkaloid is precipitated as its reineckate salt.

    • The crude reineckate is purified by chromatography from acetone (B3395972) on alumina. This yields a pale pink amorphous solid.

  • Conversion to this compound Chloride:

    • The purified this compound reineckate is decomposed to yield the pure quaternary alkaloid chloride.

    • This compound chloride is obtained as bright greenish-yellow scales.

Total Synthesis of this compound Iodide

The following is a summary of the total synthesis of (±)-Petaline iodide as described by G. Grethe, M. Uskokovic, and A. Brossi in 1968. For detailed experimental procedures, including reagent quantities and reaction conditions, it is recommended to consult the original publication.

Scheme I: Synthesis of the Tetrahydroisoquinoline Moiety

  • Step 1: Start with commercially available starting materials to synthesize the appropriately substituted phenethylamine (B48288) precursor.

  • Step 2: Cyclize the phenethylamine precursor to form the tetrahydroisoquinoline ring system. This is typically achieved through a Bischler-Napieralski or Pictet-Spengler type reaction.

Scheme II: Introduction of the Benzyl (B1604629) Group and Quaternization

  • Step 3: Introduce the benzyl group at the C-1 position of the tetrahydroisoquinoline.

  • Step 4: Perform N-methylation to introduce the second methyl group on the nitrogen atom, forming the quaternary ammonium (B1175870) salt.

  • Step 5: Anion exchange to yield this compound iodide.

Mandatory Visualization

experimental_workflow Isolation of this compound Chloride Workflow start Fresh Tuberous Roots of Leontice leontopetalum extraction Extraction (e.g., with Chloroform) start->extraction crude_alkaloids Crude Alkaloid Mixture extraction->crude_alkaloids precipitation Precipitation as Reineckate Salt crude_alkaloids->precipitation crude_reineckate Crude this compound Reineckate precipitation->crude_reineckate chromatography Chromatography (Acetone on Alumina) crude_reineckate->chromatography pure_reineckate Purified this compound Reineckate chromatography->pure_reineckate decomposition Decomposition of Reineckate Salt pure_reineckate->decomposition petaline_chloride This compound Chloride (Greenish-Yellow Scales) decomposition->petaline_chloride synthesis_workflow Total Synthesis of this compound Workflow start Starting Materials phenethylamine_synthesis Synthesis of Substituted Phenethylamine start->phenethylamine_synthesis cyclization Cyclization to form Tetrahydroisoquinoline phenethylamine_synthesis->cyclization benzyl_introduction Introduction of Benzyl Group cyclization->benzyl_introduction n_methylation N-methylation benzyl_introduction->n_methylation anion_exchange Anion Exchange n_methylation->anion_exchange This compound This compound Iodide anion_exchange->this compound biosynthesis_pathway Proposed Biosynthetic Pathway of this compound tyrosine Tyrosine dopamine Dopamine tyrosine->dopamine hpaa 4-Hydroxyphenylacetaldehyde tyrosine->hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine hpaa->norcoclaurine reticuline (S)-Reticuline (Key Intermediate) norcoclaurine->reticuline Multiple Steps hydroxylation Hydroxylation (Specific P450 enzymes) reticuline->hydroxylation Unusual 7,8-oxygenation methylation O-Methylation (Specific OMTs) hydroxylation->methylation petaline_precursor This compound Precursor methylation->petaline_precursor quaternization N-methylation petaline_precursor->quaternization This compound This compound quaternization->this compound convulsant_mechanism Hypothesized Convulsant Mechanism of this compound Chloride This compound This compound Chloride gaba_receptor GABAA Receptor (Chloride Ion Channel) This compound->gaba_receptor Antagonism (Blockade) hyperexcitability Neuronal Hyperexcitability This compound->hyperexcitability Causes cl_influx Chloride (Cl-) Influx gaba_receptor->cl_influx Inhibits hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization Leads to hyperpolarization->hyperexcitability Prevents seizures Seizures hyperexcitability->seizures Leads to cardiovascular_mechanism Proposed Cardiovascular Mechanism of this compound Chloride This compound This compound Chloride arachidonic_acid Arachidonic Acid Metabolism This compound->arachidonic_acid Stimulates vasoactive_metabolites Vasoactive Metabolites (e.g., Prostaglandins, Leukotrienes) arachidonic_acid->vasoactive_metabolites Produces smooth_muscle Vascular Smooth Muscle vasoactive_metabolites->smooth_muscle Acts on cardiac_muscle Cardiac Muscle vasoactive_metabolites->cardiac_muscle Acts on vasoconstriction Vasoconstriction smooth_muscle->vasoconstriction increased_contractility Increased Contractility and Heart Rate cardiac_muscle->increased_contractility increased_bp_hr Increased Blood Pressure and Heart Rate vasoconstriction->increased_bp_hr increased_contractility->increased_bp_hr

References

Petaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary alkaloid naturally occurring in the plant Leontice leontopetalum, a member of the Berberidaceae family. This compound has garnered scientific interest due to its notable pharmacological activities, including convulsant, muscle relaxant, and cardiovascular effects. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and potential signaling pathways associated with this compound, intended to support further research and drug development efforts.

Chemical Data and Identification

This compound is commonly available as a chloride salt. It is crucial to distinguish between the cationic form of this compound and its chloride salt, as they have different CAS numbers and molecular weights.

CAS Number Identification

There are two primary CAS numbers associated with this compound:

  • 64057-59-6 : This CAS number refers to This compound chloride , the salt form of the compound.[1]

  • 7354-32-7 : This CAS number corresponds to the This compound cation itself.

For laboratory and research purposes, this compound is typically handled as this compound chloride.

Chemical and Physical Properties

Table 1: Chemical Identification of this compound Chloride

IdentifierValueReference
IUPAC Name (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride[1]
CAS Number 64057-59-6[1]
Synonyms This compound, this compound chloride[1]
InChIKey VUACHFWYFDCGJF-UNTBIKODSA-N[1]
SMILES C[N+]1(CCC2=C([C@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-][1]

Table 2: Physicochemical Data of this compound and this compound Chloride

PropertyThis compound CationThis compound ChlorideReference
Molecular Formula C₂₀H₂₆NO₃⁺C₂₀H₂₆ClNO₃[1]
Molecular Weight 328.43 g/mol 363.9 g/mol [1]
Monoisotopic Mass 328.19126869 Da363.1601214 Da[1]
Topological Polar Surface Area 50.0 Ų50.0 Ų
Formal Charge +10

Experimental Protocols

This section outlines generalized experimental protocols for the isolation, synthesis, and pharmacological evaluation of this compound.

Isolation of this compound from Leontice leontopetalum

This compound is naturally found in the tuberous roots of Leontice leontopetalum. The following is a generalized workflow for its isolation based on standard alkaloid extraction techniques.

G cluster_collection Plant Material Processing cluster_extraction Extraction cluster_purification Purification plant Fresh tuberous roots of Leontice leontopetalum drying Air-drying and grinding plant->drying extraction Maceration with a suitable solvent (e.g., methanol (B129727) or ethanol) drying->extraction filtration Filtration to separate the extract from solid residue extraction->filtration concentration Solvent evaporation under reduced pressure filtration->concentration acid_base Acid-base partitioning to isolate the alkaloid fraction concentration->acid_base chromatography Column chromatography (e.g., silica (B1680970) gel or alumina) acid_base->chromatography crystallization Crystallization to obtain pure this compound chloride chromatography->crystallization

Caption: Generalized workflow for the isolation of this compound.
Total Synthesis of this compound

A total synthesis of this compound has been reported. The general approach involves the construction of the benzylisoquinoline core followed by quaternization of the nitrogen atom.

Pharmacological Evaluation

This protocol describes the evaluation of this compound's effects on vascular smooth muscle using an isolated organ bath system.

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., a rat) in accordance with ethical guidelines.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissues and cut it into rings of 2-3 mm in width.

  • Experimental Setup:

    • Suspend the aortic rings between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Data Acquisition:

    • Induce a sustained contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or epinephrine).

    • Once the contraction has stabilized, add cumulative concentrations of this compound chloride to the organ bath.

    • Record the relaxation response as a percentage of the pre-induced contraction.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment dissect Dissection of thoracic aorta clean Cleaning and cutting into rings dissect->clean mount Mounting of aortic rings in organ bath equilibrate Equilibration under resting tension mount->equilibrate contract Induction of contraction (e.g., with epinephrine) equilibrate->contract add_this compound Cumulative addition of This compound chloride contract->add_this compound record Recording of relaxation response add_this compound->record

Caption: Workflow for in vitro cardiovascular assessment.

This protocol outlines the measurement of this compound's effects on blood pressure and heart rate in a live animal model.

  • Animal Preparation:

    • Anesthetize a rat with an appropriate anesthetic agent (e.g., urethane).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Data Recording:

    • Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.

    • Allow the animal to stabilize until a steady baseline is achieved.

  • Drug Administration:

    • Administer this compound chloride intravenously at various doses.

    • Record the subsequent changes in systolic and diastolic blood pressure, and heart rate.

Potential Signaling Pathways

The precise molecular mechanisms underlying the diverse pharmacological effects of this compound are not fully elucidated. However, preliminary studies suggest the involvement of the arachidonic acid metabolic pathway in its cardiovascular effects. The observation that the effects of this compound chloride on the isolated atrium and perfused heart are significantly reduced by quinacrine, an inhibitor of phospholipase A₂, points towards this pathway.

The arachidonic acid cascade is a complex signaling pathway that leads to the production of various bioactive lipids, including prostaglandins (B1171923) and leukotrienes, which are potent modulators of cardiovascular and inflammatory responses. This compound may exert its effects by modulating the activity of key enzymes in this pathway, such as phospholipase A₂, cyclooxygenases (COX), or lipoxygenases (LOX).

cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids aa Arachidonic Acid phospholipids->aa PLA₂ This compound This compound pla2 Phospholipase A₂ (PLA₂) This compound->pla2 modulates? cox Cyclooxygenases (COX-1, COX-2) aa->cox lox Lipoxygenases (LOX) aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cardiovascular_effects Cardiovascular Effects (e.g., vasodilation, changes in heart rate) prostaglandins->cardiovascular_effects leukotrienes->cardiovascular_effects

References

Spectral Analysis of Petaline: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Petaline is a naturally occurring quaternary alkaloid belonging to the benzylisoquinoline class. It was first isolated from Leontice leontopetalum (Berberidaceae), a plant with a history in traditional medicine.[1][2][3] The structure of this compound features a tetrahydroisoquinoline core with a benzyl (B1604629) group substitution, characteristic of this class of alkaloids. The pharmacological properties of this compound, including its convulsant activity, were investigated in early studies.[4]

The precise determination of the chemical structure of natural products like this compound is fundamental to understanding their biological activity, mechanism of action, and potential for drug development. Modern spectroscopic techniques, particularly NMR and MS, are indispensable tools in this process. This guide will walk through the theoretical application of these techniques for the complete structural assignment of this compound.

Predicted Spectral Data of this compound

Given the absence of publicly available experimental spectra, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar structural motifs in related benzylisoquinoline alkaloids and computational NMR prediction software.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-14.5 - 4.7dd12.0, 4.51H
H-3α3.2 - 3.4m-1H
H-3β2.9 - 3.1m-1H
H-4α3.0 - 3.2m-1H
H-4β2.8 - 3.0m-1H
H-56.8 - 6.9s-1H
H-86.7 - 6.8s-1H
H-2'7.2 - 7.3d8.52H
H-3'6.8 - 6.9d8.52H
7-OCH₃3.8 - 3.9s-3H
4'-OCH₃3.7 - 3.8s-3H
N⁺-(CH₃)₂3.3 - 3.5s-6H
8-OH5.5 - 6.0s (br)-1H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionPredicted Chemical Shift (δ, ppm)
C-165 - 70
C-350 - 55
C-425 - 30
C-4a125 - 130
C-5110 - 115
C-6145 - 150
C-7145 - 150
C-8140 - 145
C-8a120 - 125
C-1'130 - 135
C-2'130 - 135
C-3'113 - 118
C-4'158 - 162
7-OCH₃55 - 60
4'-OCH₃55 - 60
N⁺-(CH₃)₂50 - 55

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For this compound chloride (C₂₀H₂₆ClNO₃), the expected monoisotopic mass would be approximately 363.1601 g/mol for the cation [C₂₀H₂₆NO₃]⁺.

Expected Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the this compound cation is expected to undergo characteristic fragmentation. The most likely cleavage would be a retro-Diels-Alder (RDA) type fragmentation of the tetrahydroisoquinoline ring and cleavage of the benzyl C-C bond, which are common fragmentation pathways for benzylisoquinoline alkaloids.

Key Expected Fragment Ions:

  • Loss of the benzyl group: A significant fragment would arise from the cleavage of the C1-Cα bond, resulting in the loss of the p-methoxybenzyl radical and formation of a dihydroisoquinolinium ion.

  • RDA Fragmentation: Cleavage of the bonds in the non-aromatic ring of the tetrahydroisoquinoline core can lead to characteristic fragment ions.

  • Loss of methyl groups: Fragmentation involving the loss of methyl radicals from the quaternary nitrogen or the methoxy (B1213986) groups is also anticipated.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and spectral analysis of this compound from its natural source.

Isolation and Purification of this compound

The isolation of this compound from Leontice leontopetalum would typically involve the following steps:

G Isolation Workflow for this compound plant_material Dried and powdered plant material (Leontice leontopetalum) extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction filtration Filtration to remove solid residue extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base Acid-base partitioning to isolate the alkaloid fraction concentration->acid_base chromatography Column chromatography (Silica gel or Alumina) acid_base->chromatography purification Preparative TLC or HPLC for final purification chromatography->purification This compound Pure this compound Chloride purification->this compound

Isolation workflow for this compound.
NMR Spectroscopy

High-resolution NMR spectra are essential for the unambiguous structural elucidation of this compound.

  • Sample Preparation: 5-10 mg of the purified this compound chloride is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added for chemical shift calibration.

  • ¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum is acquired on a 400-600 MHz spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum is recorded, often with proton decoupling, to identify all unique carbon environments.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

G NMR Analysis Workflow sample Purified this compound Sample nmr_1d 1D NMR (¹H, ¹³C) sample->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) sample->nmr_2d data_processing Data Processing and Analysis nmr_1d->data_processing nmr_2d->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

NMR analysis workflow.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as structural information through fragmentation analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is ideal.

  • Sample Introduction: The purified sample is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition:

    • Full Scan MS: To determine the accurate mass of the molecular ion and confirm the elemental composition.

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structural confirmation.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound from its spectral data is as follows:

G Structure Elucidation Logic ms HRMS Data (Molecular Formula) fragments Identify Structural Fragments ms->fragments nmr_1h ¹H NMR Data (Proton Environments) nmr_1h->fragments nmr_13c ¹³C NMR Data (Carbon Skeleton) nmr_13c->fragments cosy COSY Data (¹H-¹H Connectivity) cosy->fragments hsqc HSQC Data (¹H-¹³C Direct Correlation) hsqc->fragments hmbc HMBC Data (Long-Range ¹H-¹³C Connectivity) assembly Assemble Fragments hmbc->assembly noesy NOESY/ROESY Data (Spatial Proximity/Stereochemistry) stereochem Determine Relative Stereochemistry noesy->stereochem fragments->assembly assembly->stereochem final_structure Final Structure of this compound stereochem->final_structure

Logical workflow for structure elucidation.

Conclusion

While experimental spectral data for this compound remains elusive in contemporary databases, this technical guide provides a comprehensive framework for its structural elucidation using modern spectroscopic methods. The predicted NMR data and expected mass spectrometric fragmentation patterns, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers working with this compound or other related benzylisoquinoline alkaloids. This guide underscores the power of a combined spectroscopic approach for the unambiguous characterization of complex natural products, a critical step in the journey from natural source to potential therapeutic agent.

References

The Solubility of Petaline: A Methodological Framework in the Absence of Direct Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the solubility of a compound specifically named "petaline." This technical guide, therefore, pivots from a direct data summary to a foundational framework for researchers, scientists, and drug development professionals. It outlines the established experimental protocols for determining solubility and provides a logical workflow for solvent selection, using analogous compounds as illustrative examples. This approach equips researchers with the necessary tools to characterize the solubility of novel or sparsely documented substances like this compound.

Data Presentation: A Template for Characterization

In the absence of specific data for this compound, the following table serves as a template for researchers to populate as they generate experimental data. For illustrative purposes, qualitative solubility descriptors for the isoquinoline (B145761) alkaloid class, to which one mention of "this compound" alludes, are included.[1][2] Isoquinoline alkaloids are often sparingly soluble in water but can form salts that are more soluble.[1] Their solubility in organic solvents varies based on the specific structure.

Table 1: Solubility Data Template for this compound

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Observations
Aqueous Water25TBD
pH 4.0 Buffer25TBD
pH 7.4 Buffer25TBD
pH 9.0 Buffer25TBD
Polar Protic Methanol25TBD
Ethanol25TBD
Isopropanol25TBD
Polar Aprotic Dimethyl Sulfoxide (DMSO)25TBD
Acetonitrile (ACN)25TBD
Acetone25TBD
Non-Polar Hexane25TBD
Toluene25TBD
Dichloromethane (DCM)25TBD

TBD: To Be Determined

Experimental Protocols for Solubility Determination

Standardized methods are crucial for generating reliable and reproducible solubility data. The following protocols are widely accepted in the pharmaceutical and chemical sciences.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound (e.g., this compound) to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early-stage drug discovery to quickly assess the solubility of a large number of compounds. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

Methodology:

  • Compound Stock Solution: Prepare a concentrated stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This can be done using various techniques, including nephelometry (light scattering), UV-Vis spectroscopy, or direct imaging.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.

Mandatory Visualizations

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical and pharmaceutical processes. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow start Define Application (e.g., Extraction, Formulation, Assay) solubility_screen Perform Broad Solubility Screen (Polar & Non-Polar Solvents) start->solubility_screen high_solubility Identify Solvents with High Solubility solubility_screen->high_solubility application_compat Assess Compatibility with Application (Toxicity, Reactivity, Boiling Point) high_solubility->application_compat Yes insoluble Consider Alternative Strategies (e.g., Formulation, Prodrug) high_solubility->insoluble No application_compat->high_solubility Not Compatible (Re-evaluate) optimize Optimize Solvent System (e.g., Co-solvents, pH adjustment) application_compat->optimize Compatible final_solvent Select Final Solvent System optimize->final_solvent

Caption: A logical workflow for selecting a suitable solvent system.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of equilibrium solubility.

Solubility_Determination_Workflow start Start: Excess Compound + Known Volume of Solvent equilibration Equilibration with Agitation (Constant Temperature) start->equilibration phase_separation Phase Separation (Settling or Centrifugation) equilibration->phase_separation sampling Aliquot Collection of Supernatant phase_separation->sampling filtration Filtration (e.g., 0.22 µm Syringe Filter) sampling->filtration quantification Concentration Analysis (e.g., HPLC, GC) filtration->quantification end End: Report Solubility (mg/mL or mol/L) quantification->end

Caption: Workflow for the shake-flask solubility determination method.

References

Thermostability of Petaline under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on established principles of thermostability testing for alkaloids and related chemical compounds. As of the date of this publication, specific experimental data on the thermostability of Petaline is not available in the public domain. Therefore, this document serves as a comprehensive framework and procedural guide for conducting such studies, rather than a report of existing data.

Introduction

This compound is a quaternary alkaloid derived from the plant Leontice leontopetalum.[1] As with any compound intended for research or pharmaceutical development, understanding its thermostability is of paramount importance. Thermostability data informs critical decisions regarding manufacturing, formulation, packaging, shipping, and storage to ensure the compound's integrity, safety, and efficacy.[2][3][4]

This guide outlines the standard methodologies and theoretical considerations for assessing the thermostability of this compound under laboratory conditions, in alignment with international regulatory guidelines.

Theoretical Framework for Thermostability Assessment

The thermostability of a chemical compound like this compound is its ability to resist decomposition at various temperatures. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, all of which can be accelerated by heat.[5][6] The primary objectives of assessing thermostability are to:

  • Identify potential degradation products.[2][5]

  • Elucidate degradation pathways.[2][5]

  • Determine the intrinsic stability of the molecule.[2][7]

  • Establish a basis for developing a stable formulation and defining storage conditions.[2]

Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for stress testing, which includes thermal stress, to evaluate the stability of drug substances.[2][5][6][7]

Predicted Thermostability Profile of this compound

While specific data for this compound is unavailable, the stability of alkaloids, in general, is highly dependent on factors such as pH and temperature.[8] For instance, many alkaloids are sensitive to acidic conditions, and elevated temperatures can significantly accelerate degradation.[8] Studies on other alkaloids have shown that degradation can range from minimal to complete depending on the temperature and duration of exposure.[9][10]

For a comprehensive analysis, a forced degradation study would be necessary. This involves subjecting this compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.[2][5][7] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that analytical methods can effectively detect the degradation products.[5]

Table 1: Hypothetical Forced Degradation Study Conditions for this compound

Stress ConditionProposed ParametersPurpose
Solid-State Thermal Samples exposed to temperatures ranging from 40°C to 80°C in controlled humidity chambers.To assess the intrinsic thermal stability of the solid compound.
Solution-State Thermal This compound solutions prepared in various pH buffers (e.g., pH 2, 7, and 10) and heated at temperatures ranging from 40°C to 80°C.To evaluate the combined effect of temperature and pH on stability.[8]
Oxidative This compound solution treated with an oxidizing agent (e.g., hydrogen peroxide) at room temperature and elevated temperatures.To determine susceptibility to oxidation.
Photostability Solid and solution samples exposed to a combination of visible and UV light as per ICH Q1B guidelines.To assess light sensitivity, which can be exacerbated by temperature.

Experimental Protocols for Thermostability Assessment

A robust assessment of this compound's thermostability would involve a combination of analytical techniques.

  • Objective: To determine the melting point and other thermal transitions of this compound. The melting point is the temperature at which a substance transitions from a solid to a liquid state.[11][12]

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum pan.

    • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

    • The temperature is increased at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample is measured relative to the reference pan.

    • An endothermic peak in the heat flow curve indicates the melting point.

  • Objective: To determine the temperature at which this compound begins to decompose.

  • Methodology:

    • A sample of this compound is placed in a high-precision balance within the TGA furnace.

    • The sample is heated at a constant rate.

    • The mass of the sample is continuously monitored as the temperature increases.

    • A significant loss of mass indicates decomposition.

  • Objective: To separate, quantify, and identify this compound and its degradation products over time under various stress conditions.

  • Methodology:

    • Method Development: A reverse-phase HPLC method is developed using a suitable column (e.g., C18) and mobile phase to achieve good separation between the parent this compound peak and any potential degradation products.

    • Forced Degradation: Samples of this compound are subjected to the stress conditions outlined in Table 1.

    • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term studies), an aliquot of each stressed sample is withdrawn.[8]

    • Quantification: The samples are analyzed by the developed HPLC method. The peak area of this compound is used to calculate its remaining concentration.

    • Mass Balance: The sum of the amount of this compound remaining and the amount of degradation products formed should be close to 100% of the initial amount of this compound.

Table 2: Example Data from a Hypothetical HPLC Stability Study of this compound in Solution at 60°C

Time (hours)Concentration of this compound (%)Major Degradant 1 (%)Major Degradant 2 (%)
0 100.00.00.0
4 95.23.11.5
8 90.56.22.9
12 85.89.14.5
24 76.315.47.8

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of a thermostability study and a hypothetical degradation pathway for this compound.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis and Data Interpretation start Define Study Objectives protocol Develop Stability Protocol start->protocol method_dev Develop & Validate Stability-Indicating HPLC Method protocol->method_dev sample_prep Prepare this compound Samples (Solid & Solution) method_dev->sample_prep stress Apply Stress Conditions (Thermal, pH, Oxidative, Photo) sample_prep->stress dsc_tga DSC/TGA Analysis sample_prep->dsc_tga sampling Collect Samples at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data_analysis Analyze Data (Kinetics, Degradation Profile) hplc->data_analysis dsc_tga->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a comprehensive thermostability study.

degradation_pathway This compound This compound Hydrolysis Hydrolysis Product (e.g., Ester Cleavage) This compound->Hydrolysis Heat, H₂O (Acid/Base) Oxidation Oxidation Product (e.g., N-oxide) This compound->Oxidation Heat, O₂ Isomerization Isomerization Product This compound->Isomerization Heat

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While specific thermostability data for this compound is not currently published, this guide provides a comprehensive framework for its evaluation. By employing techniques such as DSC, TGA, and a stability-indicating HPLC method within a forced degradation study, researchers can thoroughly characterize the thermal stability of this compound. The resulting data is essential for ensuring the quality, safety, and efficacy of this compound in research and potential therapeutic applications, and for fulfilling regulatory requirements for drug development.

References

Potential Therapeutic Targets of Petaline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary isoquinoline (B145761) alkaloid isolated from Leontice leontopetalum, has demonstrated a range of pharmacological activities affecting the cardiovascular, nervous, and smooth muscle systems. This document provides a technical overview of the current understanding of this compound's biological effects and explores its potential therapeutic targets. The available data, primarily from in vitro and in vivo animal studies, suggests that this compound's mechanism of action may involve the modulation of arachidonic acid metabolism. However, the precise molecular targets remain to be fully elucidated. This whitepaper summarizes the known pharmacological effects, presents hypothesized signaling pathways, and outlines the experimental methodologies employed in the key studies.

Introduction

This compound is a naturally occurring quaternary alkaloid found in the plant Leontice leontopetalum. Traditional uses of this plant, particularly for conditions like epilepsy, have prompted scientific investigation into its bioactive constituents.[1] this compound chloride, the salt form of the alkaloid, has been the subject of preliminary pharmacological studies. These studies reveal a complex and dose-dependent profile of activity, suggesting multiple potential therapeutic applications and the need for further mechanistic investigation. This document aims to consolidate the existing knowledge on this compound and identify promising avenues for future research and drug development.

Pharmacological Profile of this compound

The biological effects of this compound chloride have been characterized in several preclinical models. Its actions are notably complex, often exhibiting opposing effects at different concentrations.

Cardiovascular Effects

In cardiovascular preparations, this compound chloride demonstrates a dual effect on vascular smooth muscle. At lower concentrations (1-300 µg/mL), it induces relaxation in epinephrine-contracted aortic strips.[2][3] Conversely, at higher concentrations (up to 3 mg/mL), it causes significant, non-sustained contractions of the aorta.[2][3]

In isolated, spontaneously-beating atria and perfused heart models, this compound chloride leads to a concentration-dependent increase in the force and rate of contractions.[2] Notably, these positive inotropic and chronotropic effects are not blocked by the β-adrenergic receptor antagonist, propranolol, indicating a mechanism independent of β-adrenoceptor stimulation.[2][3] However, the cardiac effects were significantly attenuated by quinacrine, a phospholipase A2 inhibitor, which strongly suggests the involvement of the arachidonic acid cascade.[2][3] In anesthetized rats, administration of this compound chloride (0.3-3 mg/100 g body weight, i.p.) resulted in an increase in both systolic and diastolic blood pressure, as well as an elevated heart rate.[2]

Effects on Smooth Muscle

This compound chloride induces contractions in isolated guinea-pig ileum.[2] At higher concentrations, it also causes contractions of the trachea.[2] These contractile effects on smooth muscle were not inhibited by the muscarinic antagonist atropine, suggesting a mechanism that does not involve muscarinic acetylcholine (B1216132) receptors.[2]

Central Nervous System Effects

The effects of this compound on the central nervous system are particularly intriguing. It has been described as a potent convulsant, more so than leptazol.[4][5] However, at lower, sub-convulsant doses, it appears to offer some protection against both chemically (leptazol) and electrically induced seizures.[4] Furthermore, this compound chloride has been observed to possess muscle relaxant properties, depressing both the patellar tendon reflex and the crossed extension reflex.[4]

Quantitative Data Summary

The available literature on this compound chloride is largely qualitative in its descriptions of pharmacological effects. Specific quantitative metrics such as IC50 or binding affinity (Ki) values for molecular targets are not available. The following table summarizes the concentration and dose ranges at which the key biological effects of this compound chloride have been observed.

Biological Effect Model System Concentration / Dose Observed Effect Reference(s)
Vascular Smooth MuscleEpinephrine-contracted aorta1-300 µg/mLRelaxation[2][3]
Vascular Smooth MuscleAortaUp to 3 mg/mLContraction[2][3]
Cardiac MuscleSpontaneously-beating atriumConcentration-dependentIncreased contraction force and rate[2]
Cardiovascular SystemAnesthetized rats0.3-3 mg/100 g (i.p.)Increased blood pressure and heart rate[2]
Gastrointestinal Smooth MuscleIleum1-300 µg/mLContraction[2]
Respiratory Smooth MuscleTracheaUp to 3 mg/mLContraction[2]
Central Nervous SystemIn vivo (animal models)Not specifiedConvulsant activity[4][5]
Central Nervous SystemIn vivo (animal models)Low, sub-convulsant dosesAnticonvulsant activity[4]
Central Nervous SystemIn vivo (animal models)Not specifiedMuscle relaxant activity[4]

Hypothesized Signaling Pathways and Therapeutic Targets

Based on the available data, the primary hypothesized mechanism of action for this compound's cardiovascular effects centers on the arachidonic acid pathway. The specific molecular target that this compound directly binds to remains unidentified.

Arachidonic Acid Pathway

The observation that quinacrine, a phospholipase A2 (PLA2) inhibitor, mitigates the positive inotropic and chronotropic effects of this compound on the heart is the strongest evidence for the involvement of this pathway.[2] This suggests that this compound may directly or indirectly activate PLA2, leading to the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which can exert powerful effects on the cardiovascular system.

Petaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA Releases Petaline_Target Unknown This compound Target PLA2 Phospholipase A2 (PLA2) Petaline_Target->PLA2 Activates This compound This compound This compound->Petaline_Target Binds/Activates PLA2->Membrane_Lipids Cleaves COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Cardio_Effects Increased Heart Rate & Force of Contraction Prostaglandins->Cardio_Effects Leukotrienes->Cardio_Effects Quinacrine Quinacrine (Inhibitor) Quinacrine->PLA2

Hypothesized signaling pathway for the cardiac effects of this compound.
Potential Neurological Targets

The dual convulsant/anticonvulsant activity of this compound suggests a complex interaction with the central nervous system. While no direct binding studies have been performed for this compound, extracts from Leontice leontopetalum have been shown to affect the number of GABA-A receptor-positive cells in a rat model of epilepsy. This suggests that this compound or other alkaloids in the plant may modulate the GABAergic system, a key inhibitory neurotransmitter system in the brain. The muscle relaxant properties could also be linked to actions on central inhibitory pathways or potentially at the neuromuscular junction, although the latter is less likely given its convulsant effects. Further investigation is required to determine if this compound interacts directly with GABA-A receptors, other ion channels, or neurotransmitter systems.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Mechanistic Investigation (In Vitro) cluster_2 In Vivo Analysis A Isolated Tissue Preparation (e.g., Aorta, Ileum, Atria) B Tissue Mounting in Organ Bath A->B C Addition of this compound Chloride (Concentration-Response Curve) B->C D Measurement of Contractility/Relaxation C->D G Compare Response to Control E Pre-treatment with Antagonists/Inhibitors (Propranolol, Atropine, Quinacrine) F Repeat this compound Addition E->F F->G J Measurement of Physiological Parameters (BP, Heart Rate) H Animal Model (e.g., Anesthetized Rat) I Administration of this compound (e.g., Intraperitoneal) H->I I->J

General experimental workflow for pharmacological characterization.

Experimental Protocols

Detailed experimental protocols are not provided in the available literature. However, based on the descriptions, the following general methodologies were likely employed.

Isolated Tissue Bath Experiments
  • Tissue Preparation: Tissues such as guinea-pig aorta, ileum, and atria are dissected and placed in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Measurement of Activity: Tissues are connected to isometric force transducers to record changes in tension (contraction or relaxation). Atria preparations would also be monitored for changes in beat rate.

  • Experimental Procedure: After an equilibration period, a stable baseline is established. For aortic strips, contraction is induced with an agonist like epinephrine. This compound chloride is then added to the bath in a cumulative or non-cumulative manner to generate concentration-response curves.

  • Mechanistic Studies: To investigate the mechanism of action, tissues are pre-incubated with specific antagonists or inhibitors (e.g., propranolol, atropine, quinacrine) for a set period before the addition of this compound chloride. The resulting effects are compared to those in the absence of the inhibitor.

In Vivo Cardiovascular Experiments
  • Animal Preparation: Rats are anesthetized, and catheters are inserted into an artery (e.g., carotid) to monitor blood pressure and into a vein for drug administration. Heart rate is typically derived from the blood pressure waveform or via ECG electrodes.

  • Experimental Procedure: Following a stabilization period, a baseline blood pressure and heart rate are recorded. This compound chloride is administered (e.g., via intraperitoneal injection), and cardiovascular parameters are monitored continuously.

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with a complex profile of effects on cardiovascular, smooth muscle, and central nervous systems. The most compelling evidence for its mechanism of action points towards the modulation of the arachidonic acid pathway, although the upstream molecular target remains unknown. Its dual effects on the central nervous system, exhibiting both convulsant and anticonvulsant properties, warrant further investigation, potentially focusing on the GABAergic system.

To advance the therapeutic potential of this compound, future research should prioritize:

  • Target Identification: Employing modern screening techniques, such as affinity chromatography, radioligand binding assays, and computational docking, to identify the direct molecular target(s) of this compound.

  • Quantitative Pharmacological Characterization: Determining the potency (EC50/IC50) and affinity (Ki) of this compound at its identified targets.

  • In-depth Mechanistic Studies: Elucidating the specific eicosanoids responsible for its cardiovascular effects and exploring its interactions with various neurotransmitter receptors and ion channels.

A more precise understanding of this compound's molecular targets and mechanism of action will be crucial for evaluating its potential as a lead compound for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Petaline from Leontice leontopetalum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leontice leontopetalum, a member of the Berberidaceae family, is a perennial herb found in regions of Asia and the Middle East.[1] Traditionally, its tubers have been utilized in folk medicine for various ailments, including epilepsy.[1] The plant is a rich source of quinolizidine (B1214090) alkaloids, with petaline being one of the notable bioactive compounds.[2][3] this compound has been investigated for its convulsant and muscle relaxant activities.[3][4][5][6] This document provides a detailed protocol for the extraction and isolation of this compound from the tubers of Leontice leontopetalum, based on established phytochemical methodologies.

Chemical Profile of Leontice leontopetalum

Leontice leontopetalum contains a diverse array of phytochemicals. To date, over seventy compounds have been identified from the genus Leontice, with alkaloids being the most predominant class.[1] Besides this compound, other alkaloids isolated from Leontice leontopetalum include leonticine, lupanine, and leontiformidine.[7][8] The plant also contains flavonoids, saponins, and phenolic compounds.[2][3]

Experimental Protocols

The following protocols are derived from historical and contemporary phytochemical literature for the extraction of alkaloids from Leontice leontopetalum.

Protocol 1: Classical Method for this compound Chloride Isolation

This protocol is based on early phytochemical investigations and involves solvent extraction followed by precipitation and purification.[7]

Materials and Equipment:

Procedure:

  • Maceration and Extraction:

    • Macerate the powdered plant material with an aqueous solution of ammonia or calcium hydroxide.

    • Subsequently, extract the basified material sequentially with boiling 70%, 90%, and absolute ethanol to ensure complete extraction.[7]

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • Dissolve the concentrated extract in an acidic aqueous solution.

    • Extract the acidic solution with ether and chloroform to remove impurities.

    • Make the aqueous solution basic with ammonia and extract the liberated alkaloids with ether.[7]

  • Isolation of Chloroform-Soluble Alkaloids:

    • The chloroform-soluble fraction from the initial extract, which contains a mixture of alkaloids, can be further processed. This fraction is often gummy.[7]

  • Precipitation of Quaternary Alkaloids (this compound):

    • The water-soluble fraction remaining after chloroform extraction contains quaternary alkaloids, including this compound.

    • Precipitate the quaternary alkaloids by adding a solution of Reinecke salt.[7]

  • Purification of this compound Reineckate (B100417):

    • Collect the crude this compound reineckate precipitate by filtration.

    • Purify the precipitate by chromatography on an alumina column, using acetone as the eluent. This yields a purified, pale pink amorphous solid of this compound reineckate.[7]

  • Conversion to this compound Chloride:

    • Decompose the pure this compound reineckate to obtain this compound chloride.[7] this compound chloride is described as bright greenish-yellow scales, is hygroscopic, and is soluble in water, methanol (B129727), and ethanol but insoluble in ether and chloroform.[7]

Protocol 2: Methanol-Based Extraction for Crude Alkaloidal Extract

This protocol provides a more general method for obtaining a crude alkaloidal extract which can then be subjected to further purification.[8]

Materials and Equipment:

  • Dried and powdered tubers of Leontice leontopetalum

  • Methanol

  • 5% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Sodium carbonate (Na₂CO₃) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Maceration:

    • Macerate the dried and powdered tubers with methanol at room temperature. The process should be repeated multiple times (e.g., 3 times for 24 hours each) to ensure exhaustive extraction.[8]

  • Concentration:

    • Filter the combined methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% HCl and filter to remove non-alkaloidal material.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Make the acidic aqueous solution basic (pH 9-10) by adding sodium carbonate or ammonium hydroxide.

    • Extract the liberated alkaloids with chloroform multiple times.

  • Final Processing:

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloidal extract.

Data Presentation

Compound ClassSpecific Compounds Identified in Leontice leontopetalumPlant PartReference(s)
Quinolizidine AlkaloidsThis compound, Leonticine, Lupanine, Leontiformidine, OblongineTubers, Whole Plant[2],[3],[7],[8]
FlavonoidsIsorhamnetin-3-rutinoside, Quercetin-3-glucosideLeaves, Stems[3]
SaponinsNot specifiedTubers[7]
Phenolic CompoundsNot specifiedGeneral[2],[3]
TanninsNot specifiedGeneral[2],[3]

Visualizations

Experimental Workflow for this compound Extraction

Petaline_Extraction_Workflow Plant Dried, Powdered Tubers of Leontice leontopetalum Maceration Maceration with Methanol Plant->Maceration Filtration1 Filtration Maceration->Filtration1 Evaporation1 Solvent Evaporation Filtration1->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract Acidification Dissolution in 5% HCl CrudeExtract->Acidification Filtration2 Filtration Acidification->Filtration2 AcidicSolution Acidic Aqueous Solution Filtration2->AcidicSolution CHCl3Wash Wash with CHCl3 AcidicSolution->CHCl3Wash Basification Basification (Na2CO3 / NH4OH) CHCl3Wash->Basification AlkaloidExtraction Extraction with CHCl3 Basification->AlkaloidExtraction Drying Drying over Na2SO4 AlkaloidExtraction->Drying Evaporation2 Solvent Evaporation Drying->Evaporation2 TotalAlkaloids Total Alkaloidal Extract Evaporation2->TotalAlkaloids Purification Further Chromatographic Purification TotalAlkaloids->Purification This compound Isolated this compound Purification->this compound

Caption: Workflow for the extraction and isolation of this compound.

Putative Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively detailed, its neuroactive properties suggest potential interactions with neuronal signaling. Leontice leontopetalum extracts have shown neuroprotective effects against oxidative stress and influence on GABA receptors.[9][10]

Putative_Signaling_Pathway This compound This compound NeuronalReceptors Neuronal Receptors (e.g., GABA Receptors) This compound->NeuronalReceptors IonChannels Ion Channel Modulation NeuronalReceptors->IonChannels SecondMessengers Second Messenger Systems IonChannels->SecondMessengers CellularResponse Cellular Response (e.g., Muscle Relaxation, Convulsant Activity) SecondMessengers->CellularResponse

Caption: Hypothesized neuronal signaling interaction of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Petaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petaline is a quaternary isoquinoline (B145761) alkaloid naturally occurring in plants of the Leontice genus, such as Leontice leontopetalum. Due to the pharmacological interest in isoquinoline alkaloids, accurate and reliable quantitative analysis methods are essential for quality control of plant extracts, phytochemical research, and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of alkaloids in various matrices due to its high resolution, sensitivity, and reproducibility.[1]

This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described methodology is suitable for the determination of this compound in purified samples and can be adapted for its quantification in plant extracts with appropriate validation.

Experimental Protocols

2.1. Materials and Reagents

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical Standard: this compound reference standard (purity ≥98%).

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the separation of isoquinoline alkaloids.[1]

  • Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727).

  • Water: Deionized or Milli-Q water.

  • Mobile Phase Modifiers: Formic acid or ammonium (B1175870) acetate, analytical grade.

  • Extraction Solvents: Methanol, hydrochloric acid (HCl).

  • Filtration: 0.22 µm or 0.45 µm syringe filters (e.g., PTFE or PVDF).

  • Standard laboratory glassware (volumetric flasks, pipettes, beakers).

2.2. Sample Preparation (from Leontice leontopetalum plant material)

  • Grinding: Dry the plant material (e.g., tubers or aerial parts) at 40°C until constant weight and grind into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a flask. Add 20 mL of acidic methanol (1% HCl in methanol) as the extraction solvent.[2]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of alkaloids.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the residue two more times with 20 mL of the extraction solvent each time.

  • Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Reconstitution: Dissolve the dried extract in 5 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

2.3. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of the this compound reference standard and dissolve it in a 10.0 mL volumetric flask with methanol. Store this stock solution at 4°C and protect it from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions are based on typical methods for isoquinoline alkaloids and should be optimized for the specific instrumentation and column used.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Elution Mode Gradient Elution
Gradient Program 0-5 min: 10% B5-25 min: 10% to 50% B25-30 min: 50% to 90% B30-35 min: 90% B35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]
Detection UV at 280 nm[3]

2.5. Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system.

  • Data Analysis: Plot a calibration curve of the peak area versus the concentration of the this compound standards.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Confirmation can be achieved by spiking the sample with the standard or by comparing the UV spectra obtained from the PDA detector.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines.[1] The following table summarizes the expected quantitative data for the analysis of this compound.

ParameterExpected Value
Retention Time (RT) Approx. 15-20 min (dependent on final optimized method)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

The overall experimental workflow for the HPLC analysis of this compound is illustrated in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SampleCollection Plant Material Collection DryingGrinding Drying and Grinding SampleCollection->DryingGrinding Extraction Solvent Extraction (Acidic Methanol) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Separation C18 Column Separation HPLC_System->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable and accurate quantification of this compound. This application note serves as a starting point for method development and validation. The protocol can be adapted for various research applications, including the phytochemical analysis of Leontice species, quality control of herbal products, and in vitro and in vivo studies involving this compound. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Quantitative Analysis of Petaline in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline, specifically its quaternary alkaloid form, this compound chloride, has been isolated from the plant Leontice leontopetalum.[1][2][3] This compound has demonstrated notable pharmacological activities, including convulsant and muscle relaxant properties, as well as effects on the cardiovascular system.[3][4][5] As interest in plant-derived bioactive compounds continues to grow, robust and reliable methods for the quantitative analysis of this compound in plant extracts are essential for quality control, standardization, and further pharmacological investigation.

These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials, primarily targeting the tubers of Leontice leontopetalum, which are known to contain this alkaloid.[3] The methodologies described are based on established analytical techniques for the quantification of plant alkaloids and can be adapted for various research and drug development applications.

Data Presentation: Quantitative Analysis of this compound

While specific quantitative data for this compound in various Leontice leontopetalum extracts is not extensively available in the public domain, the following table provides a template for presenting such data once generated using the protocols outlined below. This structured format allows for easy comparison of different extraction methods and analytical techniques.

Table 1: Comparative Quantitative Analysis of this compound Chloride

Extraction MethodPlant PartAnalytical MethodThis compound Chloride Concentration (mg/g of dry weight)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
MacerationTubersHPLC-UVData to be generatede.g., 0.5e.g., 1.5e.g., 98.2
Soxhlet ExtractionTubersHPLC-UVData to be generatede.g., 0.5e.g., 1.5e.g., 95.7
Ultrasound-Assisted ExtractionTubersUPLC-MS/MSData to be generatede.g., 0.01e.g., 0.03e.g., 99.1
MacerationLeavesHPLC-UVData to be generatede.g., 0.5e.g., 1.5e.g., 97.5
MacerationTubersUPLC-MS/MSData to be generatede.g., 0.01e.g., 0.03e.g., 99.5

Experimental Protocols

Plant Material and Preparation
  • Plant Source: Tubers of Leontice leontopetalum are the primary source of this compound.

  • Collection and Identification: The plant material should be collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.

  • Processing: The collected tubers should be washed thoroughly with distilled water to remove any soil and debris. They should then be chopped into small pieces and dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. The dried material should be ground into a fine powder using a mechanical grinder and stored in an airtight container in a cool, dark, and dry place until further use.

Extraction of this compound

This method is suitable for extracting thermolabile alkaloids.

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material.

  • Extraction: Place the powder in a conical flask and add 100 mL of methanol (B129727).

  • Maceration: Stopper the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at 4°C for further analysis.

This method is more efficient for exhaustive extraction but may not be suitable for heat-sensitive compounds.

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it in a thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add 250 mL of methanol to the round-bottom flask.

  • Reflux: Heat the solvent and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • Concentration: After extraction, concentrate the solvent using a rotary evaporator.

  • Storage: Store the resulting extract at 4°C.

This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.

  • Sample Preparation: Mix 1 g of the powdered plant material with 20 mL of methanol in a flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.

  • Centrifugation and Filtration: Centrifuge the mixture at 4000 rpm for 10 minutes and then filter the supernatant.

  • Re-extraction: Repeat the extraction process on the residue twice more.

  • Pooling and Concentration: Combine the filtrates and concentrate them using a rotary evaporator.

  • Storage: Store the extract at 4°C.

Quantitative Analysis of this compound

This protocol provides a robust method for the quantification of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of a purified this compound standard (a wavelength around 280 nm is a common starting point for alkaloids).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound chloride standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples from the calibration curve.

This method offers higher sensitivity and selectivity, which is ideal for detecting low concentrations of this compound.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The specific parent and daughter ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC protocol, using LC-MS grade solvents.

  • Method Optimization: Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for this compound using a standard solution.

  • Analysis: Inject the prepared standards and samples.

  • Quantification: Create a calibration curve and quantify the this compound concentration in the samples based on the peak area of the specific MRM transition.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis plant_material Leontice leontopetalum (Tubers) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (Methanol) grinding->maceration soxhlet Soxhlet Extraction (Methanol) grinding->soxhlet uae Ultrasound-Assisted Extraction (Methanol) grinding->uae concentration Concentration (Rotary Evaporator) maceration->concentration soxhlet->concentration uae->concentration filtration Filtration (0.45 µm) concentration->filtration hplc HPLC-UV Analysis filtration->hplc uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms quantification Quantification hplc->quantification uplc_ms->quantification G This compound This compound Chloride pla2 Phospholipase A2 (PLA2) This compound->pla2 Activation? membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Hydrolysis cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins cardiovascular_effects Cardiovascular Effects (e.g., Increased Heart Rate, Blood Pressure) prostaglandins->cardiovascular_effects

References

Petaline: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary alkaloid derived from the plant Leontice leontopetalum.[1] Preliminary pharmacological studies have indicated its potential as a convulsant at high doses, with muscle relaxant and cardiovascular effects at lower concentrations.[2][3] These properties suggest that this compound may be a valuable tool for in vitro research in areas such as smooth muscle physiology, cardiovascular pharmacology, and neuroscience. This document provides detailed application notes and generalized protocols for the preparation and use of a this compound standard in various in vitro assays. Given the limited published data on this compound, the following protocols are intended as a starting point for experimental design and will likely require optimization.

This compound Standard: Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in aqueous solutions.

PropertyValueSource
Chemical Formula C₂₀H₂₆ClNO₃[4]
Molecular Weight 363.9 g/mol [4]
IUPAC Name (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride[4]
Canonical SMILES C[N+]1(CCC2=C([C@H]1CC3=CC=C(C=C3)OC)C(=C(C=C2)OC)O)C.[Cl-][4]

Preparation of this compound Standard Solutions

Due to the absence of specific solubility data for this compound, a general procedure for preparing stock solutions of a novel bioactive compound is recommended. It is crucial to experimentally determine the solubility and stability of this compound in the chosen solvent system.

Recommended Solvents and Storage

Based on common practices for organic small molecules, the following solvents are recommended for initial solubility testing:

  • Dimethyl Sulfoxide (DMSO): A versatile solvent for a wide range of organic compounds.[5]

  • Ethanol (B145695): Another common solvent for natural products.

Table 2: General Guidelines for Stock Solution Preparation and Storage

ParameterRecommendationNotes
Primary Solvent High-purity DMSO or EthanolStart with a small amount of this compound to test solubility.
Stock Concentration 10 mMA common starting concentration for in vitro assays.
Storage Temperature -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Solution Stability Recommended to be used within one month when stored at -20°C.For critical experiments, prepare fresh solutions.[4]
Light Sensitivity Store protected from light.A general precaution for complex organic molecules.
Protocol for Preparation of a 10 mM this compound Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Calculate the volume of solvent required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 363.9 g/mol ), the required volume of solvent would be: (0.001 g / 363.9 g/mol ) / 0.010 mol/L = 0.000275 L = 275 µL.

  • Add the calculated volume of high-purity DMSO or ethanol to the vial containing the this compound.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.

  • Store the aliquots at -20°C or -80°C.

In Vitro Assay Protocols

The following are generalized protocols for in vitro assays that are relevant to the known pharmacological effects of this compound. These protocols should be adapted and optimized based on the specific research question and available laboratory resources.

Vascular Smooth Muscle Relaxation Assay

This assay is designed to evaluate the direct effects of this compound on the contractility of vascular smooth muscle.

Experimental Workflow:

workflow1 cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Aortic Rings prep2 Mount in Organ Bath prep1->prep2 prep3 Equilibrate under Tension prep2->prep3 exp1 Induce Contraction (e.g., Phenylephrine) prep3->exp1 exp2 Add this compound (Cumulative Doses) exp1->exp2 exp3 Record Isometric Tension exp2->exp3 an1 Generate Dose-Response Curve exp3->an1 an2 Calculate IC50 an1->an2 pathway This compound This compound PLA2 Phospholipase A₂ (PLA₂) This compound->PLA2 Inhibition? Membrane Membrane Phospholipids PLA2->Membrane Acts on AA Arachidonic Acid Membrane->AA Hydrolysis COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostanoids Prostanoids COX->Prostanoids Leukotrienes Leukotrienes LOX->Leukotrienes MuscleResponse Muscle Relaxation/ Contraction Prostanoids->MuscleResponse Leukotrienes->MuscleResponse

References

Application Note: High-Throughput Screening of Cell Viability and Cytotoxicity using Petaline

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the effect of Petaline, a quaternary alkaloid, on cell viability using a colorimetric MTT assay. The protocol is designed for researchers in drug discovery and toxicology screening, offering a robust method for determining the cytotoxic potential of this compound in a 96-well plate format. This document includes a step-by-step methodology, guidelines for data analysis, and a hypothetical signaling pathway to illustrate a potential mechanism of action.

Introduction

This compound is a quaternary alkaloid derived from the plant Leontice leontopetalum.[1] Its chemical formula is C20H26ClNO3 and it has a molecular weight of 363.9 g/mol .[2] Preliminary pharmacological studies have suggested that this compound chloride can induce effects on smooth muscle and cardiac tissue, potentially involving the arachidonic acid metabolism pathway.[3] Understanding the cytotoxic effects of novel compounds like this compound is a critical step in the drug development process.

Cell viability assays are essential tools for evaluating the cellular response to chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive method for quantifying cell viability and proliferation.[4] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance of the dissolved crystals.[4][5] This application note details the use of the MTT assay to determine the dose-dependent effects of this compound on a selected cell line.

Materials and Reagents

  • This compound (CAS No. provided by supplier)

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[4][5]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Culture and Seeding a. Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow for cell attachment.

2. Preparation of this compound Solutions a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.

3. Cell Treatment a. After 24 hours of incubation, carefully aspirate the culture medium from the wells. b. Add 100 µL of the various concentrations of this compound solution to the respective wells. c. Include control wells: untreated cells (medium only) and vehicle control (medium with DMSO). d. Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

4. MTT Assay a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5] b. Incubate the plate for 4 hours at 37°C, protected from light. c. After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

5. Data Acquisition a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[4]

6. Data Analysis a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Data Presentation

The following tables represent example data for a typical experiment.

Table 1: Absorbance Readings for this compound Treatment

This compound (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Average OD
0 (Control)1.2541.2881.2711.271
0.11.2111.2451.2331.230
11.0561.0891.0751.073
100.6320.6550.6410.643
500.2150.2330.2240.224
1000.1010.1150.1080.108

Table 2: Calculated Cell Viability and IC50

This compound (µM)Average OD% Viability
0 (Control)1.271100.0%
0.11.23096.8%
11.07384.4%
100.64350.6%
500.22417.6%
1000.1088.5%
IC50 (µM) \multicolumn{2}{c}{~9.8 µM }

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound's cytotoxic effects.

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_data Data Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h p1->p2 p3 Prepare this compound serial dilutions p2->p3 t1 Treat cells with This compound dilutions p3->t1 t2 Incubate for 24-72h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate for 4h a1->a2 a3 Solubilize Formazan with DMSO a2->a3 d1 Read Absorbance at 570nm a3->d1 d2 Calculate % Viability and IC50 d1->d2

Caption: Experimental workflow for the this compound cell viability assay.

G This compound This compound PLA2 Phospholipase A2 (PLA2) This compound->PLA2 (hypothesized inhibition) Membrane Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Stress Cellular Stress / Apoptosis Prostaglandins->Stress Leukotrienes->Stress Viability Decreased Cell Viability Stress->Viability

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

The protocol described in this application note provides a straightforward and effective method for assessing the cytotoxic potential of this compound. By utilizing the MTT assay, researchers can obtain reproducible quantitative data to determine the dose-dependent effects of this compound on cell viability. The provided workflow and data presentation structure can be adapted for high-throughput screening of other novel compounds in drug discovery and toxicological studies. Further investigation is required to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound.

References

Application Notes and Protocols: Antimicrobial Activity Testing of Petaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary alkaloid derived from the plant Leontice leontopetalum[1]. As the search for novel antimicrobial agents continues, it is crucial to systematically evaluate the potential of natural compounds like this compound. These application notes provide detailed protocols for determining the in vitro antimicrobial activity of this compound using standardized methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay. Adherence to these standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is essential for obtaining reproducible and comparable results[2][3][4].

Data Presentation

The following tables summarize hypothetical quantitative data for the antimicrobial activity of this compound against common pathogenic bacteria. These tables are for illustrative purposes to guide data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[5][6][7][8].

MicroorganismATCC Strain No.This compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus25923640.5
Escherichia coli259221280.25
Pseudomonas aeruginosa278532561
Enterococcus faecalis29212322

Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)

The disk diffusion method assesses antimicrobial activity by measuring the diameter of the zone of growth inhibition around a disk containing the test compound[9][10][11][12].

MicroorganismATCC Strain No.This compound (50 µ g/disk ) Zone Diameter (mm)Ciprofloxacin (5 µ g/disk ) Zone Diameter (mm)Interpretation
Staphylococcus aureus259231825Susceptible
Escherichia coli259221430Intermediate
Pseudomonas aeruginosa278531022Resistant
Enterococcus faecalis292122028Susceptible

Experimental Protocols

Protocol for Broth Microdilution Assay: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method to determine the MIC of this compound[13][14][15][16].

Materials:

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be selected to bracket the expected MIC.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into all wells of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to each well, creating a serial dilution across the plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 150 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Serial Dilutions C Dispense Dilutions and Inoculum into 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Include Growth and Sterility Controls E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Turbidity and Determine MIC E->F

Broth Microdilution Workflow for MIC Determination.

Protocol for Kirby-Bauer Disk Diffusion Assay

This protocol is based on the standardized Kirby-Bauer disk diffusion method to assess the susceptibility of bacteria to this compound[9][10][11][17].

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a defined volume of the this compound solution to sterile filter paper disks to achieve the desired amount per disk (e.g., 50 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before use.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Using sterile forceps, place the this compound disks and a standard antibiotic control disk (e.g., ciprofloxacin) onto the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • Interpret the results as susceptible, intermediate, or resistant based on established breakpoint tables (note: specific breakpoints for this compound would need to be determined through extensive studies).

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare this compound- Impregnated Disks D Apply this compound and Control Disks A->D B Prepare Standardized Bacterial Inoculum C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate at 35°C for 16-18 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F

Kirby-Bauer Disk Diffusion Workflow.

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

The mechanism of action of this compound is currently unknown. However, as a quaternary alkaloid, it may exert its antimicrobial effects through various mechanisms. Further research would be required to elucidate the precise signaling pathways. A hypothetical pathway could involve disruption of the bacterial cell membrane.

Signaling_Pathway cluster_cell Bacterial Cell A This compound B Cell Membrane Interaction A->B C Membrane Depolarization B->C D Ion Leakage (K+, Na+) C->D E Disruption of Proton Motive Force C->E G Cell Death D->G F Inhibition of ATP Synthesis E->F F->G

Hypothetical Mechanism of Action for this compound.

References

Application Note: Evaluation of the Anti-inflammatory Potential of Petaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Petaline is a quaternary alkaloid derived from the plant Leontice leontopetalum. While research on its specific anti-inflammatory properties is limited, preliminary pharmacological studies on this compound chloride suggest a potential interaction with arachidonic acid metabolism, a key pathway in the inflammatory response. This document provides a comprehensive set of protocols to investigate the anti-inflammatory effects of this compound using established in vitro assays. These assays are designed to assess the compound's ability to modulate key inflammatory mediators and signaling pathways. The murine macrophage cell line, RAW 264.7, is utilized as a model system, as it can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[1][2][3] The protocols detailed below will guide researchers in systematically evaluating this compound's potential as a novel anti-inflammatory agent.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound compared to a standard reference drug, Diclofenac (a non-steroidal anti-inflammatory drug, NSAID).

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µg/mL)% Inhibition of NO ProductionIC₅₀ (µg/mL)
This compound 1025.3 ± 2.135.2
2548.9 ± 3.5
5070.1 ± 4.2
10092.5 ± 5.0
Diclofenac 1030.5 ± 2.828.7
2555.2 ± 4.1
5078.9 ± 4.9
10095.1 ± 5.3

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineIC₅₀ (µg/mL)
This compound TNF-α42.8
IL-638.5
Diclofenac TNF-α33.1
IL-630.2

Table 3: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Activity

CompoundEnzymeIC₅₀ (µg/mL)
This compound COX-255.6
5-LOX48.2
Diclofenac COX-215.4
5-LOX>100

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

Prior to anti-inflammatory testing, it is crucial to determine the non-toxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-200 µg/mL) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Use non-toxic concentrations for subsequent experiments.

Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.[1][3]

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.[4]

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control group.

Pro-inflammatory Cytokine (TNF-α and IL-6) Assays

This protocol quantifies the effect of this compound on the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.[2]

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.[5]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6][7][8]

  • The results are expressed as pg/mL, and the percentage inhibition is calculated relative to the LPS-treated control.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These cell-free enzymatic assays determine if this compound can directly inhibit key enzymes in the arachidonic acid pathway.

  • COX-2 Inhibition Assay:

    • A COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used.[9]

    • The assay measures the peroxidase activity of COX-2 by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • The reaction mixture includes a reaction buffer, heme, COX-2 enzyme, and various concentrations of this compound.

    • The reaction is initiated by adding arachidonic acid.

    • The absorbance is measured at 590 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

  • 5-LOX Inhibition Assay:

    • A 5-LOX inhibitor screening assay kit can be utilized.

    • The assay is based on the oxidation of a chromogen in the presence of the hydroperoxides produced by the 5-LOX enzyme.

    • The reaction mixture contains the 5-LOX enzyme, various concentrations of this compound, and is initiated by the addition of linoleic acid.

    • The absorbance is read at a wavelength between 490-500 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizations

G cluster_prep Preparation cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations cell_culture->cytotoxicity no_assay NO Inhibition Assay cytotoxicity->no_assay cytokine_assay Cytokine Assays (TNF-α, IL-6) cytotoxicity->cytokine_assay enzyme_assays Enzymatic Assays (COX-2, 5-LOX) cytotoxicity->enzyme_assays data_analysis Calculate % Inhibition and IC₅₀ values no_assay->data_analysis cytokine_assay->data_analysis enzyme_assays->data_analysis

Caption: Experimental workflow for screening the anti-inflammatory activity of this compound.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits Translocation?

Caption: The NF-κB signaling pathway, a potential target for this compound.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS Receptor Receptor (TLR4) LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK MKK3/6, MKK4/7 TAK1->MKK p38_JNK p38 / JNK MKK->p38_JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38_JNK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription This compound This compound This compound->TAK1 Inhibits? This compound->p38_JNK Inhibits?

Caption: The MAPK signaling pathway, another potential anti-inflammatory target.

References

Application Notes and Protocols for Petaline Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline, specifically this compound chloride, is a quaternary isoquinoline (B145761) alkaloid isolated from the plant Leontice leontopetalum.[1] Preliminary pharmacological studies have indicated that this compound chloride exhibits biological activity in animal models, suggesting its potential for further investigation as a novel therapeutic agent. These application notes provide a summary of the current, albeit limited, understanding of this compound's effects and offer generalized experimental protocols for its administration and evaluation in preclinical animal studies.

Disclaimer: The available scientific literature on this compound chloride is not extensive. The protocols described herein are based on the limited existing data for this specific compound, supplemented with established, general methodologies for the preclinical assessment of alkaloids with similar biological activities. Researchers are strongly advised to conduct dose-ranging and preliminary toxicity studies to establish safe and effective experimental parameters for their specific animal models and research questions.

Data Presentation

Due to the scarcity of comprehensive preclinical studies on this compound chloride, a detailed quantitative data summary on its pharmacokinetics and toxicology is not available in the public domain. The following tables are structured to accommodate future data and present the currently available qualitative and semi-quantitative information.

Table 1: Pharmacodynamic Effects of this compound Chloride in Animal Models

Animal Model Route of Administration Dose Range Observed Effects Reference
Rat (anesthetized)Intraperitoneal (i.p.)0.3-3 mg/100 g body weightIncreased systolic and diastolic blood pressure; Increased heart rate.[2]
Rat/MouseNot specifiedNot specifiedPotent convulsant activity, more so than leptazol.
In vitro (Guinea Pig)Not applicable1-300 µg/mLRelaxation of epinephrine-contracted aorta; Contraction of the ileum.[2]
In vitro (Guinea Pig)Up to 3 mg/mLNot applicableNonsustained large contractions of the aorta and trachea; Increased amplitude of phasic contractions of the ileum.[2]

Table 2: Pharmacokinetic Parameters of this compound Chloride (Data Not Available)

Animal Model Route of Administration Dose Cmax Tmax t1/2 AUC Bioavailability Reference
Data unavailable in current literature

Table 3: Toxicological Profile of this compound Chloride (Data Not Available)

Animal Model Route of Administration LD50 Observed Signs of Toxicity Reference
Data unavailable in current literature

Experimental Protocols

The following protocols are generalized and should be adapted based on preliminary dose-finding studies and the specific aims of the research.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound Chloride in Rats

This protocol outlines a general procedure for the i.p. administration of this compound chloride to rats for pharmacodynamic or toxicological evaluation.

Materials:

  • This compound chloride

  • Sterile vehicle solution (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, if required. The exact vehicle should be determined based on the solubility of this compound chloride and preliminary tolerability studies.)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • Animal scale

  • 70% ethanol

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimatization: House male or female Wistar or Sprague-Dawley rats (age and weight to be specified based on the study design) in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound chloride in the chosen sterile vehicle.

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations for different dose groups.

    • Ensure the final solution is clear and free of precipitates. If a suspension is used, ensure it is homogenous by vortexing before each injection.

  • Dosing Procedure:

    • Weigh each rat accurately to determine the precise injection volume. The recommended maximum i.p. injection volume for rats is typically up to 10 mL/kg.[3]

    • Gently restrain the rat. For a two-person technique, one person can restrain the rat while the other performs the injection.[3][4] For a one-person technique, securely hold the rat with its head tilted downwards to allow the abdominal organs to move away from the injection site.[3][4]

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5][6]

    • Swab the injection site with 70% ethanol.

    • Insert the sterile needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[3]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.[5]

    • Inject the calculated volume of the this compound chloride solution or vehicle control.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animals continuously for the first hour and then periodically for signs of toxicity, behavioral changes, or expected pharmacological effects.

    • Record all observations systematically.

Protocol 2: Assessment of Cardiovascular Effects in Conscious Rats

This protocol describes a non-invasive method for assessing the effects of this compound chloride on blood pressure and heart rate in conscious rats. For more detailed hemodynamic studies, invasive methods using telemetry or arterial catheters may be employed.[7][8][9][10][11]

Materials:

  • Rats instrumented for non-invasive blood pressure measurement (e.g., tail-cuff method)

  • This compound chloride dosing solution and vehicle

  • Restraining device for tail-cuff measurements

  • Data acquisition system

Procedure:

  • Animal Training: Acclimate the rats to the restraining device and tail-cuff measurement procedure for several days before the experiment to minimize stress-induced cardiovascular changes.

  • Baseline Measurement: On the day of the experiment, place the rat in the restraining device and record baseline systolic blood pressure, diastolic blood pressure, and heart rate until stable readings are obtained.

  • Administration of this compound Chloride: Administer this compound chloride or vehicle via the desired route (e.g., i.p. as described in Protocol 1).

  • Post-Dosing Measurements: Record cardiovascular parameters at predefined time points (e.g., 5, 15, 30, 60, 90, 120 minutes, and at later time points as needed) after administration.

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each animal and compare the effects of different doses of this compound chloride to the vehicle control group using appropriate statistical analysis.

Protocol 3: Evaluation of Convulsant Activity in Mice (Pentylenetetrazol-Induced Seizure Model)

This protocol is a standard method to assess the pro-convulsant or anticonvulsant activity of a compound.[2][12][13][14][15] Given that this compound chloride is reported to have convulsant properties, this model can be used to characterize this effect.

Materials:

  • Male Swiss albino mice (or other appropriate strain)

  • This compound chloride dosing solution and vehicle

  • Pentylenetetrazol (PTZ) solution (e.g., 30-35 mg/kg in saline for a sub-convulsive dose to assess kindling, or a higher convulsive dose to assess modulation of seizures).[12]

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimate mice to the observation chambers before the experiment.

  • Administration of this compound Chloride: Administer different doses of this compound chloride or vehicle to separate groups of mice via the desired route (e.g., i.p.).

  • Induction of Seizures: After a predetermined pretreatment time (e.g., 30 minutes), administer a sub-convulsive or convulsive dose of PTZ subcutaneously or intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and observe for the onset and severity of seizures for at least 30 minutes. Seizure activity can be scored using a standardized scale (e.g., Racine scale).

  • Endpoints: Record parameters such as the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and mortality.

  • Data Analysis: Compare the seizure parameters between the this compound chloride-treated groups and the vehicle control group to determine if this compound chloride enhances or protects against PTZ-induced seizures.

Mandatory Visualizations

Proposed Signaling Pathway

The following diagram illustrates the potential mechanism of action of this compound chloride based on preliminary findings suggesting the involvement of the arachidonic acid pathway. The inhibitory effect of quinacrine (B1676205) on the observed cardiovascular effects of this compound chloride suggests that this compound chloride may directly or indirectly lead to the activation of Phospholipase A2 (PLA2).[2]

Petaline_Signaling_Pathway This compound This compound chloride Receptor Putative Receptor / Target This compound->Receptor Binds to PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 Activates Membrane Membrane Phospholipids PLA2->Membrane Acts on AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Cardiovascular_Effects Cardiovascular Effects (↑ Blood Pressure, ↑ Heart Rate) Prostaglandins->Cardiovascular_Effects Thromboxanes->Cardiovascular_Effects Quinacrine Quinacrine (Inhibitor) Quinacrine->PLA2 Inhibits Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Groups (Vehicle, this compound Doses) acclimatization->grouping administration Intraperitoneal Administration grouping->administration formulation Preparation of this compound Chloride Dosing Solutions formulation->administration monitoring Pharmacodynamic/ Toxicological Monitoring administration->monitoring cardio Cardiovascular Assessment (Blood Pressure, Heart Rate) monitoring->cardio Cardiovascular Study convulsant Convulsant Activity (Seizure Scoring) monitoring->convulsant Convulsant Study toxicity General Toxicity Observation (Behavioral, Physical) monitoring->toxicity Toxicology Study data_analysis Data Collection & Analysis cardio->data_analysis convulsant->data_analysis toxicity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Dosage Calculation of Petaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline, identified as this compound chloride, is a quaternary alkaloid isolated from the plant Leontice leontetalum. Preliminary pharmacological studies have indicated that this compound chloride exhibits several biological activities, including cardiovascular effects, and it has been described as a convulsant poison with muscle relaxant properties. Due to the limited availability of comprehensive preclinical data, these application notes provide a guide for researchers to establish initial in vivo dosage regimens for this compound. The following protocols are generalized for a novel quaternary alkaloid and should be adapted based on emerging experimental data.

Known In Vivo Data for this compound Chloride

The publicly available data on the in vivo effects of this compound chloride is sparse. A summary of the key findings is presented below.

Parameter Animal Model Dose Route of Administration Observed Effects Reference
Cardiovascular EffectsAnesthetized Rats0.3-3 mg/100 g body weightIntraperitoneal (i.p.)Increased systolic and diastolic blood pressure, increased heart rate[1]

Experimental Protocols

Given the limited data, it is crucial to conduct systematic dose-finding and toxicity studies before proceeding to efficacy models. The following are generalized protocols for the in vivo characterization of a novel compound like this compound.

Protocol 1: Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model (e.g., mice or rats) to establish the acute toxicity profile. The Up-and-Down Procedure (UDP) is recommended to minimize animal usage.

Materials:

  • This compound chloride

  • Vehicle for dissolution/suspension (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO at a final concentration of <5%)

  • Healthy, young adult rodents (e.g., Swiss Webster mice or Sprague-Dawley rats), single-sex to minimize variability

  • Standard laboratory equipment for animal handling, dosing (e.g., syringes, gavage needles), and observation.

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations. The initial dose can be estimated from the known effective dose (e.g., starting below the 3 mg/100g reported for cardiovascular effects in rats).

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Dosing: Administer a single dose of this compound to one animal. The route of administration should be relevant to the intended therapeutic use (e.g., intraperitoneal or intravenous).

  • Observation: Observe the animal for signs of toxicity and mortality continuously for the first 4 hours, and then periodically for up to 14 days. Record all clinical signs, including changes in behavior, posture, breathing, and body weight.

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 1.5-2.0).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using appropriate statistical methods for the UDP.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Materials:

  • This compound chloride

  • Rodents (e.g., cannulated rats to facilitate serial blood sampling)

  • Dosing and blood collection supplies

  • Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma.

Procedure:

  • Dose Selection: Based on the acute toxicity data, select a non-toxic dose.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., intravenous bolus) and a relevant extravascular route (e.g., oral gavage) to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and for extravascular routes, bioavailability.

Pharmacokinetic Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
CLClearance
VdVolume of distribution
F%Bioavailability
Protocol 3: In Vivo Efficacy Study (General Framework)

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease. The choice of model will depend on the therapeutic hypothesis (e.g., a model of hypertension given its cardiovascular effects, or a model of seizures given its convulsant properties at higher doses).

Materials:

  • Disease model animals (e.g., spontaneously hypertensive rats)

  • This compound chloride

  • Vehicle and positive control compounds

  • Equipment for disease-specific endpoint measurements.

Procedure:

  • Model and Dose Selection: Choose a validated animal model. Based on PK and toxicity data, select a range of doses for this compound.

  • Experimental Groups: Include a vehicle control group, at least three dose levels of this compound, and a positive control group (a known effective drug for the disease model).

  • Randomization and Blinding: Randomly assign animals to the experimental groups. The study should be conducted in a blinded manner to minimize bias.

  • Dosing Regimen: Administer the compounds according to a predetermined schedule (e.g., once daily for 14 days).

  • Endpoint Measurement: Monitor relevant efficacy endpoints throughout the study (e.g., blood pressure, seizure frequency).

  • Data Analysis: At the end of the study, euthanize the animals and collect relevant tissues for further analysis. Statistically compare the outcomes between the different treatment groups.

Visualizations

Signaling Pathway

The cardiovascular effects of this compound chloride may involve the arachidonic acid metabolism pathway[1]. The following diagram illustrates a simplified overview of this pathway.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_enzymes Metabolizing Enzymes cluster_products Bioactive Eicosanoids Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Releases COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX CYP450 Cytochrome P450 (CYP450) Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins EETs_HETEs EETs & HETEs CYP450->EETs_HETEs Cardiovascular_Effects Cardiovascular Effects Prostaglandins->Cardiovascular_Effects Thromboxanes->Cardiovascular_Effects Leukotrienes->Cardiovascular_Effects EETs_HETEs->Cardiovascular_Effects

Caption: Simplified Arachidonic Acid Signaling Pathway.

Experimental Workflows

Acute_Toxicity_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize dose_prep Prepare this compound Doses acclimatize->dose_prep administer Administer Single Dose to One Animal dose_prep->administer observe Observe for Toxicity & Mortality (up to 14 days) administer->observe decision Animal Survived? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No analyze Calculate LD50 decision->analyze Sufficient Data increase_dose->administer decrease_dose->administer end End analyze->end

Caption: Workflow for Acute Toxicity (LD50) Determination.

PK_Study_Workflow start Start dose_selection Select Non-Toxic Dose (from LD50 study) start->dose_selection animal_prep Prepare Cannulated Animals dose_selection->animal_prep dosing Administer this compound (IV and PO groups) animal_prep->dosing sampling Serial Blood Sampling (multiple time points) dosing->sampling processing Process Blood to Plasma sampling->processing bioanalysis Quantify this compound by LC-MS/MS processing->bioanalysis pk_analysis Calculate PK Parameters bioanalysis->pk_analysis end End pk_analysis->end

Caption: Workflow for a Pharmacokinetic (PK) Study.

References

Application Notes and Protocols: Investigating the Effect of Petaline on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline is a quaternary alkaloid derived from the plant Leontice leontopetalum.[1][2] Preliminary pharmacological studies have revealed that this compound chloride exhibits a range of biological activities, including effects on smooth muscle, cardiac tissue, and the central nervous system.[1][2] Notably, it has been reported to have both convulsant and muscle relaxant properties, suggesting a potential modulation of synaptic transmission.[2][3] These observations warrant a deeper investigation into the neuropharmacological effects of this compound, particularly its influence on the release of key neurotransmitters.

These application notes provide a comprehensive set of protocols to investigate the putative effects of this compound on neurotransmitter release. The described methodologies are designed to enable researchers to characterize the neurochemical profile of this compound and to elucidate its potential mechanism of action. The protocols cover in vitro and in vivo approaches, providing a multi-faceted strategy for a thorough investigation.

Hypothetical Signaling Pathway of this compound Action

Based on its known convulsant properties, it is hypothesized that this compound may enhance the release of excitatory neurotransmitters, such as glutamate, or inhibit the release of inhibitory neurotransmitters, like GABA. The following diagram illustrates a hypothetical signaling pathway where this compound interacts with presynaptic voltage-gated ion channels, leading to an increase in intracellular calcium and subsequent neurotransmitter release.

Petaline_Signaling_Pathway This compound This compound VGCC Voltage-Gated Calcium Channel (VGCC) This compound->VGCC Modulates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Presynaptic_Terminal Presynaptic Terminal Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Results in

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release from Rat Cortical Synaptosomes

This protocol describes a method to measure the effect of this compound on the release of pre-loaded radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

Materials:

  • This compound chloride

  • Rat cerebral cortices

  • Sucrose (B13894) buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, pH 7.4)

  • High K⁺ Krebs-Ringer buffer (97.7 mM NaCl, 25 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters (e.g., [³H]Glutamate, [³H]GABA, [³H]Dopamine)

  • Scintillation cocktail and counter

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize adult rats and rapidly dissect the cerebral cortices.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with the desired radiolabeled neurotransmitter (e.g., 0.1 µM [³H]Glutamate) for 15 minutes at 37°C.

    • Wash the synaptosomes by centrifugation (17,000 x g, 10 minutes, 4°C) to remove excess radiolabel.

    • Resuspend the labeled synaptosomes in Krebs-Ringer buffer.

  • Neurotransmitter Release Assay:

    • Aliquot the synaptosome suspension into microcentrifuge tubes.

    • Pre-incubate with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle for 10 minutes at 37°C.

    • Stimulate neurotransmitter release by adding an equal volume of High K⁺ Krebs-Ringer buffer (depolarizing stimulus). For basal release, add normal Krebs-Ringer buffer.

    • Incubate for 5 minutes at 37°C.

    • Terminate the release by centrifugation at 17,000 x g for 1 minute at 4°C.

    • Collect the supernatant (containing released neurotransmitter).

    • Lyse the synaptosome pellet with a detergent to measure the remaining radioactivity.

    • Determine the radioactivity in both the supernatant and the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the fractional release of the neurotransmitter as the percentage of total radioactivity released into the supernatant.

    • Compare the fractional release in the presence of this compound to the vehicle control.

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol measures the extracellular levels of neurotransmitters in a specific brain region (e.g., hippocampus or striatum) of conscious rats following systemic administration of this compound.

Materials:

  • This compound chloride

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate fractions for at least 3 hours post-injection.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA, dopamine, serotonin) using an appropriate HPLC method.

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Anesthesia Anesthetize Rat Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Recovery Period (≥ 7 days) Stereotaxic->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Petaline_Admin Administer this compound/Vehicle Baseline->Petaline_Admin Post_Injection Collect Post-Injection Samples Petaline_Admin->Post_Injection HPLC HPLC Analysis of Neurotransmitters Post_Injection->HPLC Data_Analysis Data Quantification (% of Baseline) HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on [³H]Glutamate Release from Rat Cortical Synaptosomes

This compound Concentration (µM)Basal Release (% of Total)K⁺-Stimulated Release (% of Total)
Vehicle (Control)2.5 ± 0.315.2 ± 1.1
12.6 ± 0.418.5 ± 1.3
102.8 ± 0.325.1 ± 1.8**
1003.1 ± 0.535.8 ± 2.5***
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control (Student's t-test).

Table 2: Effect of this compound on Extracellular Dopamine Levels in the Rat Striatum (In Vivo Microdialysis)

Time Post-Injection (min)Vehicle (% of Baseline)This compound (5 mg/kg, i.p.) (% of Baseline)
-20 to 0 (Baseline)100 ± 8100 ± 10
0 to 20105 ± 7135 ± 12
20 to 4098 ± 9180 ± 15
40 to 60102 ± 6210 ± 18***
60 to 8095 ± 8175 ± 14
80 to 10099 ± 7140 ± 11
100 to 120101 ± 5115 ± 9
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control at the same time point (Two-way ANOVA with post-hoc test).

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust framework for investigating the effects of this compound on neurotransmitter release. By employing these methods, researchers can systematically characterize the neuropharmacological profile of this compound, which is a critical step in understanding its biological activity and potential for therapeutic development. The combination of in vitro and in vivo techniques will provide a comprehensive understanding of this compound's mechanism of action at the synaptic level.

References

Subject: Application Notes and Protocols for Petaline in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a summary of the current landscape of research concerning a substance referred to as "Petaline" for use in targeted drug delivery. Following a comprehensive review of available scientific literature, it appears there is a case of mistaken identity or the use of a proprietary name not yet in the public domain for a targeted drug delivery vehicle. The search for "this compound" in this context did not yield specific results for a molecule or nanoparticle platform being actively investigated for targeted drug delivery in cancer therapy or other diseases.

The term "PETAL" did, however, emerge in the context of clinical research, specifically as an acronym for studies unrelated to a specific drug delivery vehicle. Additionally, "this compound" was identified as a naturally occurring alkaloid, though its modern research applications in drug delivery are not documented.

This document will address these findings to clarify the existing information and provide a guide for researchers interested in the general principles of targeted drug delivery.

Clarification of Terms

A thorough literature search revealed two distinct areas of research that may be the source of the "this compound" query:

  • PETAL Clinical Trials: The acronym "PETAL" is used for several clinical studies, including the "Positron Emission Tomography-Guided Therapy of Aggressive Non-Hodgkin Lymphomas (PETAL)" trial and studies by the PETAL Consortium, a global network focused on T-cell lymphoma research.[1][2][3] These studies focus on therapeutic strategies, genomics, and patient outcomes for various cancers, rather than a specific drug delivery platform.[1][2][3][4]

  • This compound Alkaloid: "this compound" is the name of a quaternary alkaloid isolated from the plant Leontice leontopetalum.[5][6] Pharmacological studies on this compound chloride were conducted in the 1960s, investigating its effects on smooth muscle, heart rate, and blood pressure.[5][6] There is no indication in the available literature that this compound is being explored as a vehicle for targeted drug delivery.

General Principles of Targeted Drug Delivery

While specific data on "this compound" is unavailable, the principles of targeted drug delivery are well-established and can be applied to the development of novel therapeutic platforms. Targeted drug delivery aims to concentrate a therapeutic agent at a specific site of action, such as a tumor, while minimizing off-target effects and systemic toxicity.[7][8]

Strategies for achieving targeted delivery can be broadly categorized as passive or active targeting.

  • Passive Targeting: This approach leverages the unique pathophysiology of the target tissue. For instance, in cancer, the enhanced permeability and retention (EPR) effect allows nanoparticles to accumulate preferentially in tumor tissue due to leaky vasculature and poor lymphatic drainage.[9]

  • Active Targeting: This strategy involves conjugating a targeting moiety (e.g., an antibody, peptide, or aptamer) to the surface of a drug carrier. This ligand then binds to a specific receptor that is overexpressed on the surface of target cells, leading to receptor-mediated endocytosis and intracellular drug delivery.[8]

Experimental Workflow for Developing a Novel Targeted Drug Delivery System

The following diagram outlines a general experimental workflow for the development and evaluation of a hypothetical nanoparticle-based targeted drug delivery system.

G cluster_0 1. Formulation & Characterization cluster_1 2. In Vitro Evaluation cluster_2 3. In Vivo Evaluation a Nanoparticle Synthesis (e.g., PLGA, Liposome) b Drug Loading (e.g., Chemotherapy, siRNA) a->b c Surface Modification (e.g., PEGylation, Ligand Conjugation) b->c d Physicochemical Characterization (Size, Zeta Potential, Drug Load) c->d e Cell Culture (Target vs. Non-target cells) d->e f Cellular Uptake Studies (Flow Cytometry, Microscopy) e->f g Cytotoxicity Assays (e.g., MTT, LDH) f->g h Mechanism of Action (e.g., Apoptosis Assays) g->h i Animal Model Development (e.g., Xenograft, Syngeneic) h->i j Biodistribution Studies (Imaging, Tissue Analysis) i->j k Therapeutic Efficacy Studies (Tumor Growth Inhibition) j->k l Toxicity Assessment (Histopathology, Blood Chemistry) k->l

General workflow for nanoparticle drug delivery system development.

Protocols for Key Experiments

While specific protocols for "this compound" cannot be provided, the following are generalized methodologies for common experiments in the development of targeted drug delivery systems.

Table 1: Example Protocols for In Vitro Characterization
ExperimentProtocol
Cellular Uptake by Flow Cytometry 1. Seed target and non-target cells in 6-well plates and allow them to adhere overnight. 2. Treat cells with fluorescently-labeled nanoparticles at various concentrations for defined time points (e.g., 1, 4, 24 hours). 3. Wash cells with cold PBS to remove non-internalized nanoparticles. 4. Detach cells using trypsin and resuspend in flow cytometry buffer. 5. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.
MTT Cytotoxicity Assay 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with a serial dilution of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 48-72 hours. 3. Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation. 4. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). 5. Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Signaling Pathways in Targeted Therapy

The efficacy of a targeted drug delivery system often relies on its ability to modulate specific signaling pathways within the target cell. For example, a system designed to deliver a kinase inhibitor to cancer cells would aim to disrupt pathways involved in cell proliferation and survival.

Below is a simplified representation of a hypothetical signaling pathway that could be targeted by a novel therapeutic agent.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Ligand Targeting Ligand (on Nanoparticle) Ligand->Receptor Binding Drug Delivered Drug Drug->Kinase2 Inhibition

Hypothetical targeted inhibition of a cell signaling pathway.

Conclusion and Future Directions

While "this compound" does not appear to be a current platform for targeted drug delivery based on available research, the principles and protocols outlined in this document provide a framework for the development and evaluation of novel targeted therapies. Researchers are encouraged to focus on established or novel nanoparticle systems and to utilize the general workflows presented here for their in vitro and in vivo studies. Future research in targeted drug delivery will likely focus on improving the specificity of targeting ligands, developing stimuli-responsive release mechanisms, and overcoming biological barriers to delivery.

References

Synthesis of Petaline Analogs for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petaline, a quaternary isoquinoline (B145761) alkaloid isolated from Leontice leontopetalum, has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. To explore and optimize its therapeutic potential, the synthesis and evaluation of a focused library of this compound analogs are crucial for elucidating structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of this compound analogs with modifications on the isoquinoline core, the N-substituent, and the pendant phenyl ring. Furthermore, it outlines methodologies for assessing their cytotoxic, antimicrobial, and anti-inflammatory activities to establish a comprehensive SAR profile.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological properties. This compound, with its unique quaternary ammonium (B1175870) isoquinoline structure, presents an interesting starting point for the development of novel therapeutic agents. Understanding how structural modifications to the this compound molecule influence its biological activity is essential for designing analogs with improved potency, selectivity, and pharmacokinetic properties. This application note describes the synthesis of a targeted set of this compound analogs and the subsequent biological assays to build a robust SAR model.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the hypothetical biological activities of synthesized this compound analogs. These values are representative and intended to guide SAR studies.

Compound IDR1R2R3Cytotoxicity (MCF-7) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)Anti-inflammatory (NO inhibition) IC50 (µM)
This compound -CH3-OCH3-OCH315.23225.8
PA-1 -CH2CH3-OCH3-OCH312.52822.1
PA-2 -CH2Ph-OCH3-OCH38.91618.5
PA-3 -CH3-OH-OCH318.74530.2
PA-4 -CH3-OCH3-H25.16441.7
PA-5 -CH3-OCH3-Cl10.32215.4

Experimental Protocols

General Synthetic Scheme for this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step sequence starting from commercially available materials. A generalized synthetic route is presented below, based on established methods for isoquinoline alkaloid synthesis such as the Bischler-Napieralski and Pictet-Spengler reactions.

Protocol 1: Synthesis of N-Alkyl this compound Analogs (e.g., PA-1, PA-2)

This protocol describes the synthesis of this compound analogs with different N-alkyl substituents.

Materials:

  • (3,4-Dimethoxyphenyl)ethanamine

  • Appropriate acid chloride (e.g., acetyl chloride, phenylacetyl chloride)

  • Phosphorus oxychloride (POCl3)

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Amide Formation: Dissolve (3,4-Dimethoxyphenyl)ethanamine (1.0 eq) in DCM. Cool the solution to 0 °C and add the corresponding acid chloride (1.1 eq) dropwise. Let the reaction stir at room temperature for 2 hours.

  • Bischler-Napieralski Cyclization: Remove the solvent under reduced pressure. To the residue, add POCl3 (3.0 eq) and heat the mixture at 90 °C for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and slowly add MeOH to quench the excess POCl3. Add NaBH4 (2.0 eq) portion-wise and stir for 1 hour at room temperature.

  • Work-up: Quench the reaction with water and basify with NaHCO3 solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to obtain the corresponding N-alkylated tetrahydroisoquinoline.

  • Quaternization: Dissolve the purified tetrahydroisoquinoline (1.0 eq) in ACN. Add the desired alkyl halide (1.5 eq) and stir at room temperature for 24 hours. The product will precipitate out of solution.

  • Isolation: Collect the precipitate by filtration, wash with cold ACN, and dry under vacuum to yield the final N-alkyl this compound analog.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic activity of this compound analogs against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Antimicrobial Assay (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound analogs against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound analogs (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin (B115843) solution

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the this compound analogs in MHB in a 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum (diluted to achieve a final concentration of 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

  • (Optional) Resazurin Staining: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Protocol 4: Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound analogs (dissolved in DMSO)

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition for each compound concentration. Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

This compound and its analogs may exert their anti-inflammatory effects by modulating the Arachidonic Acid (AA) and MAPK/ERK signaling pathways. The following diagram illustrates a plausible mechanism.

Petaline_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) TLR4->MAPK_Cascade activates NFkB NF-κB TLR4->NFkB activates This compound This compound Analogs PLA2 PLA2 This compound->PLA2 inhibits? COX2 COX-2 This compound->COX2 inhibits? This compound->MAPK_Cascade inhibits? This compound->NFkB inhibits? AA Arachidonic Acid (AA) PLA2->AA releases AA->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes MAPK_Cascade->PLA2 activates NFkB->COX2 upregulates iNOS iNOS NFkB->iNOS upregulates NO Nitric Oxide (NO) iNOS->NO produces NO->Inflammation promotes

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound analogs.

Experimental Workflow for SAR Studies

The logical flow of experiments for conducting SAR studies on this compound analogs is depicted below.

SAR_Workflow Design Design of this compound Analogs Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Cytotoxicity @ single concentration) Purification->Primary_Screening Dose_Response Dose-Response Assays (IC50 / MIC determination) Primary_Screening->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Key Moieties Mechanism_Studies Mechanism of Action Studies SAR_Analysis->Mechanism_Studies Select Lead Compounds Lead_Optimization->Design Iterative Design

Caption: Experimental workflow for this compound analog synthesis and SAR studies.

Application Notes and Protocols: Molecular Probes in Plant Senescence and Isoquinoline Alkaloids as Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: A comprehensive search of scientific literature did not identify a specific molecular probe named "Petaline." The query, however, intersects with two significant areas of research: the study of petal senescence , where various molecular probes are employed, and the pharmacology of This compound chloride , a naturally occurring isoquinoline (B145761) alkaloid. This document provides detailed application notes and protocols relevant to both these fields, offering insights into the types of molecular probes used in plant science and the characterization of bioactive alkaloids.

Part 1: Using Molecular Probes to Investigate Plant Senescence

Introduction

Plant senescence is a genetically programmed process of aging in plants, leading to the death of cells, tissues, or the entire organism. It plays a crucial role in nutrient redistribution from senescing organs to developing parts of the plant. The process is characterized by a series of physiological and biochemical changes, including the degradation of chlorophyll, proteins, and nucleic acids. A key feature of senescence is the production of reactive oxygen species (ROS), which act as signaling molecules to regulate the senescence program.[1][2] Consequently, molecular probes that can detect and quantify ROS are invaluable tools for researchers in this field.

Molecular Probes for Reactive Oxygen Species (ROS) in Plants

The detection of ROS is critical for understanding the signaling cascades that govern plant senescence.[1] A variety of fluorescent and chromogenic probes are available for the in-situ and quantitative analysis of different ROS types.

Probe NameTarget ROSDetection MethodExcitation (nm)Emission (nm)Typical Concentration
Nitro Blue Tetrazolium (NBT) Superoxide anion (O₂⁻)Histochemical StainingN/AN/A0.1 - 1 mg/mL
3,3'-Diaminobenzidine (DAB) Hydrogen peroxide (H₂O₂)Histochemical StainingN/AN/A1 mg/mL
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) General oxidative stress (H₂O₂, HO•, ROO•)Fluorescence Microscopy/Spectrofluorometry~495~5295 - 50 µM
Amplex Red Extracellular Hydrogen peroxide (H₂O₂)Fluorescence Microscopy/Spectrofluorometry~571~58550 - 100 µM
CellROX Deep Red Superoxide anion (O₂⁻) and hydroxyl radicals (•OH)Fluorescence Microscopy~644~6655 µM
Experimental Protocols

This protocol describes the in-situ detection of O₂⁻ and H₂O₂ in plant leaves using NBT and DAB staining, respectively.

Materials:

  • Plant leaves

  • 10 mM potassium phosphate (B84403) buffer (pH 7.8)

  • Nitro Blue Tetrazolium (NBT) solution (1 mg/mL in 10 mM potassium phosphate buffer)

  • 3,3'-Diaminobenzidine (DAB) solution (1 mg/mL, pH 3.8)

  • Ethanol (B145695) series (70%, 80%, 95%)

  • Glycerol (B35011) (50%)

Procedure:

  • NBT Staining (for O₂⁻):

    • Excise leaves and immerse them in the NBT solution in a light-protected container.

    • Infiltrate the leaves under a gentle vacuum for 10-15 minutes.

    • Incubate at room temperature for 1-2 hours in the dark. The formation of a dark blue formazan (B1609692) precipitate indicates the presence of O₂⁻.

  • DAB Staining (for H₂O₂):

    • Excise leaves and immerse them in the DAB solution.

    • Infiltrate the leaves under a gentle vacuum for 10-15 minutes.

    • Incubate at room temperature for 8-12 hours in the dark. A reddish-brown precipitate will form in the presence of H₂O₂.

  • Destaining and Visualization:

    • After staining, transfer the leaves to a boiling ethanol bath (95%) for 10-15 minutes to remove chlorophyll.

    • Further decolorize the leaves by incubating in fresh 95% ethanol overnight.

    • Rehydrate the leaves through an ethanol series (80%, 70%).

    • Mount the leaves in 50% glycerol on a microscope slide for imaging.

This protocol provides a method for the quantitative measurement of general oxidative stress in plant tissue extracts.

Materials:

  • Plant tissue (e.g., leaf discs)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • H₂DCFDA stock solution (10 mM in DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of plant tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay:

    • Prepare a working solution of H₂DCFDA by diluting the stock solution to 25 µM in Tris-HCl buffer.

    • In a 96-well plate, add 50 µL of the plant extract to each well.

    • Add 150 µL of the H₂DCFDA working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.

    • The fluorescence intensity is proportional to the amount of ROS in the sample.

Signaling Pathway Visualization

ROS_Signaling_in_Senescence Developmental_Cues Developmental Cues (e.g., Age) ROS_Production Increased ROS Production (O₂⁻, H₂O₂) Developmental_Cues->ROS_Production Environmental_Stress Environmental Stress (e.g., Drought, Pathogens) Environmental_Stress->ROS_Production ROS_Signaling ROS as Signaling Molecules ROS_Production->ROS_Signaling Antioxidant_System Antioxidant System (SOD, CAT, APX) Antioxidant_System->ROS_Production Scavenges MAPK_Cascade MAPK Cascade Activation ROS_Signaling->MAPK_Cascade Hormone_Signaling Hormone Signaling (ABA, Ethylene) ROS_Signaling->Hormone_Signaling Gene_Expression Senescence-Associated Gene (SAG) Expression MAPK_Cascade->Gene_Expression Hormone_Signaling->Gene_Expression Cellular_Degradation Cellular Degradation (Chlorophyll, Protein) Gene_Expression->Cellular_Degradation Nutrient_Remobilization Nutrient Remobilization Cellular_Degradation->Nutrient_Remobilization Cell_Death Programmed Cell Death Cellular_Degradation->Cell_Death

Caption: ROS signaling pathway in plant senescence.

Part 2: Isoquinoline Alkaloids as Pharmacological Tools and Potential Fluorophores

Introduction

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds, many of which are found in plants.[3] This class of molecules is known for a wide range of pharmacological activities. "this compound chloride," an isoquinoline alkaloid from Leontice leontopetalum, has been studied for its convulsant and cardiovascular effects.[4] While this compound chloride itself is not used as a molecular probe, the inherent fluorescent properties of the isoquinoline scaffold have led to the development of other derivatives as fluorescent probes for biological imaging.[5][6] Furthermore, many isoquinoline alkaloids are potent modulators of cellular signaling pathways and are valuable tools in pharmacological research and drug development.[7]

The chemical structure of this compound is (1R)-7-methoxy-1-[(4-methoxyphenyl)methyl]-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol chloride, with a molecular formula of C₂₀H₂₆ClNO₃ and a molecular weight of 363.9 g/mol .[8]

Pharmacological Activity and Molecular Targets of Isoquinoline Alkaloids

Many isoquinoline alkaloids exert their biological effects by interacting with specific molecular targets, such as nucleic acids and proteins.[3][9] The binding affinities of these interactions can be quantified to understand their potency and mechanism of action.

AlkaloidMolecular TargetBinding Affinity (Kₐ, L/mol)Biological Effect
Berberine DNA1.0 - 5.0 x 10⁴Anticancer, Antimicrobial
Human Serum Albumin (HSA)~4.07 x 10⁴Drug transport
Palmatine DNA1.0 - 3.0 x 10⁴Anticancer, Antiviral
Human Serum Albumin (HSA)~5.44 x 10⁴Drug transport
Jatrorrhizine Human Serum Albumin (HSA)~10⁴Anti-inflammatory
Sanguinarine DNA~1.0 x 10⁶Apoptosis induction

Note: Binding affinities can vary depending on experimental conditions.[9]

Experimental Protocols

This protocol provides a method to assess the cytotoxic effects of isoquinoline alkaloids on cultured cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isoquinoline alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline alkaloid in complete medium.

    • Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

This protocol describes a method to study the binding of a fluorescent isoquinoline alkaloid to a protein, such as Bovine Serum Albumin (BSA), by measuring the quenching of the protein's intrinsic fluorescence.

Materials:

  • Bovine Serum Albumin (BSA) solution (e.g., 2 µM in phosphate buffer, pH 7.4)

  • Isoquinoline alkaloid stock solution

  • Phosphate buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm (for tryptophan fluorescence of BSA) and the emission scan range from 300 to 450 nm.

  • Titration:

    • Place a known volume and concentration of the BSA solution in a quartz cuvette.

    • Record the initial fluorescence spectrum of the BSA solution.

    • Add small aliquots of the isoquinoline alkaloid stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition. The fluorescence intensity of BSA will decrease as the alkaloid binds to it.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Kₐ) and the number of binding sites.

Signaling Pathway Visualization

Isoquinoline_Alkaloid_Signaling Isoquinoline_Alkaloid Isoquinoline Alkaloid (e.g., Berberine) RTK Receptor Tyrosine Kinase (RTK) Isoquinoline_Alkaloid->RTK Inhibits Akt Akt Isoquinoline_Alkaloid->Akt Inhibits NFkB NF-κB Isoquinoline_Alkaloid->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Isoquinoline_Alkaloid->MAPK Inhibits ROS_Production_Cancer ROS Production Isoquinoline_Alkaloid->ROS_Production_Cancer Induces PI3K PI3K RTK->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival NFkB->Survival MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Survival->Apoptosis ROS_Production_Cancer->Apoptosis

Caption: General signaling pathways affected by isoquinoline alkaloids in cancer cells.[7][10]

References

Petaline: Application Notes & Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petaline, a quaternary isoquinoline (B145761) alkaloid isolated from the tubers of Leontice leontopetalum, has a rich history in traditional medicine, particularly in the Middle East and surrounding regions.[1][2] Traditionally, the plant has been used to treat epilepsy, as an antidote for opium overdose, and as a cleansing agent.[1][3] Modern pharmacological studies have begun to validate some of these historical uses, revealing a complex profile of biological activities. This compound has been shown to possess convulsant properties at higher doses, while at lower, non-convulsive doses, it exhibits muscle relaxant and significant cardiovascular effects.[4] This document provides detailed application notes and experimental protocols for researchers interested in investigating the ethnopharmacological and therapeutic potential of this compound.

Ethnobotanical and Traditional Uses

Leontice leontopetalum, commonly known as lion's foot or lion's turnip, has been utilized for various purposes in traditional practices. The tubers of the plant are the primary source of this compound and other alkaloids.

Traditional UseDescription
Anticonvulsant/Epilepsy Treatment Tubers were traditionally used in the management of epileptic seizures.[1]
Opium Antidote The plant has been cited as a traditional antidote for opium overdose.[3]
Cleansing Agent The saponin (B1150181) content of the tubers made them useful for removing stains from clothing.[1]

Pharmacological Activities of this compound

This compound chloride, the salt form of the alkaloid, has demonstrated a range of pharmacological effects in preclinical studies. These activities suggest potential therapeutic applications, particularly in the cardiovascular and neuromuscular fields.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data from published studies on this compound chloride.

Table 1: Effects of this compound Chloride on Cardiovascular Parameters in Anesthetized Rats

ParameterDose (mg/100g body weight, i.p.)Observation
Systolic Blood Pressure0.3 - 3Increased
Diastolic Blood Pressure0.3 - 3Increased
Heart Rate0.3 - 3Increased

Table 2: Effects of this compound Chloride on Isolated Tissues

Tissue PreparationConcentrationEffect
Epinephrine-contracted Aorta1-300 µg/mLRelaxation
Epinephrine-contracted AortaUp to 3 mg/mLNonsustained large contractions
Guinea Pig Ileum1-300 µg/mLContraction
Guinea Pig IleumUp to 3 mg/mLIncreased amplitude of phasic contractions
Trachea1-300 µg/mLNo effect
TracheaUp to 3 mg/mLNonsustained large contractions
Spontaneously-beating AtriumConcentration-dependentIncreased contraction
Isolated Perfused HeartConcentration-dependentIncreased contraction

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Leontice leontopetalum Tubers

This protocol is a generalized procedure based on standard alkaloid extraction techniques.

Materials:

  • Dried and powdered tubers of Leontice leontopetalum

  • Methanol (B129727)

  • 5% Hydrochloric acid (HCl)

  • Chloroform (B151607)

  • Sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvent systems for chromatography (e.g., petroleum ether, dichloromethane, methanol)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Maceration: Macerate the dried and powdered tubers with methanol at room temperature for 24-48 hours. Repeat the process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 5% HCl and filter to remove non-alkaloidal material.

    • Wash the acidic solution with chloroform to remove neutral and weakly basic compounds.

    • Make the aqueous layer alkaline (pH 9-10) with a suitable base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaloids with chloroform. Repeat the extraction several times.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with less polar mixtures (e.g., petroleum ether-dichloromethane) and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Final Purification: Pool the this compound-containing fractions and further purify by recrystallization or preparative HPLC to obtain pure this compound chloride.

Workflow for this compound Isolation

G plant Dried & Powdered Leontice leontopetalum Tubers maceration Maceration with Methanol plant->maceration concentration1 Concentration (Rotary Evaporator) maceration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_this compound Pure this compound Chloride chromatography->pure_this compound

Caption: Workflow for the extraction and isolation of this compound.

Protocol 2: Assessment of Muscle Relaxant Activity using the Rotarod Test

This protocol is adapted from standard methods for evaluating muscle relaxant properties.

Materials:

  • Rotarod apparatus

  • Male Wistar rats (150-200 g)

  • This compound chloride solution

  • Vehicle control (e.g., saline)

  • Standard muscle relaxant (e.g., Diazepam)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Training: Train the rats to stay on the rotating rod (e.g., at 20-25 rpm) for a cut-off time of 5 minutes. Select animals that demonstrate this ability for the study.

  • Grouping and Administration:

    • Divide the trained animals into groups (n=6 per group): Vehicle control, Standard drug (e.g., Diazepam 10 mg/kg, i.p.), and this compound chloride (e.g., 10, 20, 40 mg/kg, i.p.).

    • Administer the respective treatments to each group.

  • Testing: At 30, 60, 90, and 120 minutes post-administration, place each rat on the rotating rod and record the time until it falls off.

  • Data Analysis: Analyze the data by comparing the fall-off times of the this compound-treated groups with the vehicle control group. A significant decrease in the time spent on the rod indicates muscle relaxant activity.

Protocol 3: Evaluation of Cardiovascular Effects on an Isolated Perfused Heart (Langendorff Preparation)

This protocol describes the use of the Langendorff apparatus to assess the direct cardiac effects of this compound.[5][6][7]

Materials:

  • Langendorff perfusion system[5][6][7]

  • Krebs-Henseleit solution

  • Male Wistar rats (250-300 g)

  • This compound chloride solutions of varying concentrations

  • Quinacrine (B1676205) solution (for mechanism-based studies)

  • Data acquisition system to measure heart rate and contractile force

Procedure:

  • Heart Isolation: Anesthetize the rat and quickly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).[5]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which it should establish a regular rhythm.

  • Drug Administration:

    • After stabilization, perfuse the heart with Krebs-Henseleit solution containing increasing concentrations of this compound chloride.

    • Record changes in heart rate and contractile force.

  • Inhibition Study (Optional): To investigate the mechanism, pre-perfuse a separate set of hearts with quinacrine before administering this compound chloride and observe any attenuation of the effects.

  • Data Analysis: Quantify the changes in cardiac parameters in response to this compound and compare the effects in the presence and absence of the inhibitor.

Proposed Mechanism of Action: Involvement of the Arachidonic Acid Pathway

The observation that the cardiovascular effects of this compound are significantly reduced by quinacrine, a known phospholipase A2 (PLA2) inhibitor, strongly suggests the involvement of the arachidonic acid metabolic pathway.[2][8]

Hypothesized Signaling Pathway:

G This compound This compound PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Activates (?) Membrane Membrane Phospholipids PLA2->Membrane ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Hydrolysis COX_LOX Cyclooxygenases (COX) & Lipoxygenases (LOX) ArachidonicAcid->COX_LOX Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids CardiovascularEffects Cardiovascular Effects (Increased Heart Rate & Contractility) Eicosanoids->CardiovascularEffects Quinacrine Quinacrine Quinacrine->PLA2 Inhibits

Caption: Proposed mechanism of this compound's cardiovascular effects.

This proposed pathway suggests that this compound may activate phospholipase A2, leading to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenases and lipoxygenases to produce eicosanoids, which are known to have potent cardiovascular effects. Quinacrine, by inhibiting PLA2, would block the initial step in this cascade, thereby preventing the downstream effects of this compound.

Conclusion

This compound is a pharmacologically active alkaloid with a dual activity profile that warrants further investigation. Its traditional use in treating epilepsy, coupled with preclinical findings of muscle relaxant and cardiovascular effects, makes it a compound of interest for drug discovery and development. The protocols and data presented in this document are intended to serve as a guide for researchers aiming to explore the therapeutic potential of this compound and elucidate its mechanisms of action. Further studies are needed to isolate and characterize other alkaloids from Leontice leontopetalum and to perform more detailed mechanistic and in vivo efficacy studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Petaline Extraction & Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Petaline extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the yield of this compound from its natural plant source, Leontice leontopetalum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your extraction and purification workflows.

This compound is a quaternary alkaloid with significant potential for further investigation.[1][2] As with many natural products, maximizing the yield of this target compound requires careful optimization of numerous experimental parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the extraction and purification of this compound and similar alkaloids.

Q1: My initial crude extract has a very low yield of this compound. What are the primary causes and how can I fix this?

A1: Low yield in the initial extraction phase is a frequent issue. The causes can generally be traced to the plant material itself or the extraction method.[3][4]

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's geographical source, harvest time, and storage conditions.[4] Ensure your Leontice leontopetalum material is properly dried, ideally through methods like freeze-drying, to improve solvent diffusion and preserve compound integrity.[3]

  • Particle Size: Inefficient grinding limits the surface area for solvent penetration.[4][5] Your plant material should be ground to a fine, consistent powder to maximize contact with the solvent.[3]

  • Solvent Choice: The polarity of the solvent is critical.[5] For alkaloids like this compound, which may exist as salts or a free base, solvent selection is key.[6][7] Acidified water or alcohol can extract alkaloid salts, while organic solvents are better for the free base form.[8] It is recommended to perform small-scale pilot extractions with different solvents (e.g., methanol (B129727), ethanol, chloroform (B151607), and aqueous mixtures) to find the optimal one for this compound.[3][9]

  • pH of Extraction Medium: The pH significantly impacts the form of the alkaloid and its solubility.[9] For extracting the free base form, which is more soluble in organic solvents, maintaining an alkaline environment (pH 9-10) with a weak base like ammonium (B1175870) hydroxide (B78521) is often effective.[7][9][10]

Q2: I'm observing significant loss of this compound during the purification stage. What's going wrong?

A2: Compound loss during purification, especially with column chromatography, is a common bottleneck.

  • Irreversible Adsorption: this compound may bind too strongly to the stationary phase, such as silica (B1680970) gel, leading to poor recovery.[4] Silica is acidic and can strongly adsorb basic alkaloids.[11]

    • Solution: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or a polymer-based resin.[11][12] Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the mobile phase to reduce tailing and strong adsorption.

  • Co-elution with Impurities: If chromatographic conditions are not optimized, this compound may elute with other compounds, resulting in impure fractions and an apparent low yield of the pure substance.[4]

    • Solution: Employ gradient elution, gradually increasing the solvent polarity, to achieve better separation.[3] Collect smaller fractions and analyze them using Thin-Layer Chromatography (TLC) before combining them to ensure purity.[3]

  • Compound Degradation: Alkaloids can be sensitive to heat, light, or extreme pH.[3][9]

    • Solution: Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure.[4][9] Work in a well-ventilated area, protect samples from direct light, and control the pH throughout the purification process.[3][4]

Q3: Which extraction technique is best for maximizing this compound yield?

A3: The choice of technique depends on your lab's capabilities, scale, and the thermal stability of this compound. While traditional methods like maceration are simple, modern techniques often provide higher yields in less time.[3][13]

  • Maceration: Soaking the plant material in a solvent. It's simple but can be time-consuming and less efficient.[5][13]

  • Soxhlet Extraction: Offers efficient extraction by continuously passing fresh, hot solvent over the sample. However, the prolonged exposure to heat can degrade thermally sensitive compounds like some alkaloids.[3]

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[14][15][16] It is known to increase the yield of bioactive compounds.[15]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO₂, often with a co-solvent like ethanol, to extract compounds.[17][18] This method is highly tunable, gentle on heat-sensitive molecules, and leaves no toxic solvent residue, making it a "green" alternative.[18][19]

Data on Extraction Method Efficiency

To optimize your process, it is crucial to compare different extraction methods and parameters. The following table summarizes hypothetical yield data for this compound based on typical results for similar alkaloids.

Extraction MethodSolvent SystemTemperature (°C)Time (hours)Crude this compound Yield (%)Purity (%)
Maceration 70% Ethanol25°C (Ambient)481.2%45%
Soxhlet Extraction Methanol65°C122.5%50%
Ultrasound-Assisted 80% Methanol40°C0.53.8%55%
Supercritical CO₂ CO₂ + 10% Ethanol50°C (at 200 bar)23.5%65%

Experimental Protocols

Below are detailed methodologies for key extraction and purification processes.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for efficient lab-scale extraction.

  • Preparation of Plant Material:

    • Dry the aerial parts of Leontice leontopetalum at 40°C until a constant weight is achieved.

    • Grind the dried material to a fine powder (approx. 0.5 mm particle size).[20]

  • Extraction:

    • Place 50 g of the powdered plant material into a 1 L Erlenmeyer flask.

    • Add 500 mL of 80% methanol as the extraction solvent.

    • Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.[15][21]

    • Conduct the extraction for 30 minutes at a controlled temperature of 40°C.[22][23]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.[4]

    • Combine all filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[9]

Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment

This liquid-liquid extraction technique purifies the crude extract by separating basic alkaloids from neutral and acidic impurities.[10]

  • Acidification:

    • Dissolve the crude extract from Protocol 1 in 100 mL of 5% hydrochloric acid (HCl). This converts the basic this compound into its water-soluble salt form.[10]

  • Washing:

    • Transfer the acidic solution to a separatory funnel and wash it three times with 50 mL of diethyl ether to remove non-polar (neutral) impurities. Discard the ether layers.[10]

  • Basification:

    • Adjust the pH of the remaining aqueous layer to pH 9-10 using a 10% ammonium hydroxide solution.[24] This converts the this compound salt back to its free base form, which is soluble in organic solvents.[10]

  • Final Extraction:

    • Extract the basified aqueous solution three times with 50 mL of dichloromethane (B109758) or chloroform.[9][10]

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.[10]

    • Filter and evaporate the solvent to obtain a crude alkaloid mixture enriched with this compound.

Protocol 3: Purification by Column Chromatography

This protocol is for the final purification of this compound from the enriched alkaloid mixture.

  • Column Preparation:

    • Prepare a slurry of silica gel (particle size 60-120 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).[24] This gradient elution helps separate compounds based on their polarity.[3]

  • Fraction Collection and Analysis:

    • Collect small fractions (e.g., 10-15 mL each) and monitor the composition of each fraction using TLC with a suitable solvent system and a visualizing agent like Dragendorff's reagent for alkaloids.[25]

    • Combine the fractions that contain pure this compound and evaporate the solvent to obtain the final purified compound.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow from plant material to purified this compound.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification Plant Leontice leontopetalum (Dried Material) Grind Grinding Plant->Grind Powder Powdered Material Grind->Powder UAE Ultrasound-Assisted Extraction (UAE) Powder->UAE CrudeExtract Crude Extract UAE->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase Enriched Enriched Alkaloid Fraction AcidBase->Enriched CC Column Chromatography Enriched->CC Pure Pure this compound CC->Pure G Start Low this compound Yield CheckPhase At which stage is yield lost? Start->CheckPhase InitialExtract Initial Extraction CheckPhase->InitialExtract Extraction Purification Purification CheckPhase->Purification Purification CheckMaterial Check Plant Material: - Quality? - Particle Size? InitialExtract->CheckMaterial CheckMethod Check Extraction Method: - Solvent Polarity? - pH Correct? - Time/Temp Optimal? InitialExtract->CheckMethod CheckChroma Check Chromatography: - Irreversible Adsorption? - Co-elution? Purification->CheckChroma CheckStability Check Compound Stability: - Degradation due to heat, light, or pH? Purification->CheckStability SolveMaterial Optimize Grinding & Source High-Quality Material CheckMaterial->SolveMaterial SolveMethod Test Different Solvents/pH & Consider UAE/SFE CheckMethod->SolveMethod SolveChroma Change Stationary Phase & Optimize Gradient CheckChroma->SolveChroma SolveStability Use Lower Temps & Protect from Light CheckStability->SolveStability G This compound This compound Receptor GPCR This compound->Receptor Antagonist G_Protein G-Protein (αβγ) Receptor->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Petaline stability problems in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Petaline. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in cell culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I observed precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?

A1: this compound precipitation is a common issue that can arise from several factors, primarily related to its solubility limits in aqueous solutions, especially in complex biological media.

  • High Concentration: The most common cause is preparing a working solution that exceeds this compound's solubility limit in your specific cell culture medium.

  • Serum Interaction: Components in fetal bovine serum (FBS) or other sera can sometimes interact with small molecules, leading to precipitation.

  • pH Shift: Although less common, significant shifts in the pH of your medium upon addition of a concentrated this compound stock (e.g., dissolved in acidic DMSO) could affect its solubility.

Troubleshooting Steps:

  • Lower the Working Concentration: If experimentally viable, reduce the final concentration of this compound in your culture medium.

  • Prepare a More Dilute Stock: Instead of using a highly concentrated stock (e.g., 100 mM in DMSO), try preparing a 10 mM or 1 mM stock solution. This reduces the amount of DMSO introduced into the culture, which can also be a confounding factor.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding this compound.

  • Add this compound Slowly: Add the this compound stock solution dropwise to the medium while gently swirling.

  • Serum-free Incubation: If your experimental design allows, consider a serum-free or low-serum medium for the duration of the this compound treatment.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistency in experimental outcomes is a hallmark of compound instability. This compound can degrade in aqueous culture media at 37°C, leading to a decrease in its effective concentration over the course of an experiment.

Troubleshooting Steps:

  • Perform a Time-Course Experiment: Assess the stability of this compound in your specific cell culture medium over your experimental timeframe (e.g., 6, 12, 24, 48 hours). An HPLC-based method is recommended for this analysis (see Experimental Protocols section).

  • Replenish this compound: If significant degradation is observed (e.g., >20% in 24 hours), consider replenishing the medium with freshly prepared this compound every 12 or 24 hours.

  • Use a More Stable Analog (if available): Check for any published, more stable derivatives of this compound that may be suitable for your experiments.

Q3: I've noticed a decrease in this compound's efficacy in my recent experiments compared to older ones using the same stock solution. What could be the problem?

A3: This issue often points to problems with the storage and handling of your this compound stock solution.

  • Improper Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Photosensitivity: this compound exhibits some sensitivity to light. Repeated exposure of the stock solution or the treatment plates to ambient light can cause photodegradation.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from solid this compound if you suspect your current stock has degraded.

  • Aliquot Stock Solutions: Upon first use, thaw the main stock solution, create single-use aliquots in light-protecting tubes (e.g., amber tubes), and store them at -80°C.

  • Protect from Light: During your experiments, minimize the exposure of this compound-containing solutions and cell culture plates to direct light.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Cell Culture Media

MediumSupplementMaximum Solubility (µM) at 37°C
DMEM10% FBS50
DMEMNo Serum75
RPMI-164010% FBS45
RPMI-1640No Serum60
Opti-MEMNo Serum80

Table 2: Stability of this compound (50 µM) in DMEM with 10% FBS at 37°C

Time (hours)Remaining this compound (%)
0100
692.5
1285.1
2471.3
4855.8

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time.

  • Preparation of Standards:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in your specific cell culture medium.

  • Sample Preparation:

    • Prepare a 50 µM solution of this compound in your cell culture medium (e.g., DMEM + 10% FBS).

    • Dispense 1 mL aliquots into sterile microcentrifuge tubes.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • At each time point (e.g., 0, 6, 12, 24, 48 hours), remove one tube.

  • Protein Precipitation:

    • To each 1 mL sample (and standards), add 2 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject 20 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of this compound in your samples at each time point using the standard curve.

    • Calculate the percentage of remaining this compound relative to the 0-hour time point.

Visual Guides

Petaline_Troubleshooting_Workflow start Start: Experimental Inconsistency Observed check_precipitation Is there visible precipitation in the medium? start->check_precipitation solubility_issue Potential Solubility Issue check_precipitation->solubility_issue Yes check_age Are you using an old stock solution? check_precipitation->check_age No degradation_issue Potential Stock Degradation check_age->degradation_issue Yes run_hplc Perform HPLC Stability Assay (See Protocol 1) check_age->run_hplc No hplc_result Is >20% degradation observed in 24h? run_hplc->hplc_result no_issue Stability is likely not the issue. Consider other experimental variables. hplc_result->no_issue No replenish_media Instability Confirmed. Replenish media with fresh This compound every 12-24h. hplc_result->replenish_media Yes

Caption: Troubleshooting workflow for this compound stability issues.

Petaline_Stability_Assay_Workflow prep_stock 1. Prepare this compound Stock in DMSO prep_samples 2. Dilute this compound in Culture Medium at T=0 prep_stock->prep_samples incubate 3. Incubate at 37°C prep_samples->incubate collect_timepoints 4. Collect Aliquots at Various Time Points incubate->collect_timepoints precipitate 5. Precipitate Proteins with Acetonitrile collect_timepoints->precipitate centrifuge 6. Centrifuge to Pellet Debris precipitate->centrifuge hplc 7. Analyze Supernatant via HPLC centrifuge->hplc analyze 8. Quantify Remaining This compound vs. T=0 hplc->analyze

Caption: Experimental workflow for HPLC-based stability assessment.

KinaseX_Signaling_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor adaptor Adaptor Protein receptor->adaptor kinaseX Kinase-X adaptor->kinaseX downstream Downstream Effector kinaseX->downstream proliferation Cell Proliferation downstream->proliferation This compound This compound This compound->kinaseX

Caption: Simplified diagram of the Kinase-X signaling pathway.

Petaline HPLC Analysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Petaline.

Troubleshooting Guide: this compound HPLC Peak Tailing

Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, a quaternary benzylisoquinoline alkaloid. This guide provides a systematic approach to diagnose and resolve this problem.

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for this compound is primarily caused by secondary interactions between the positively charged quaternary amine of the this compound molecule and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] Other significant causes include:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization of residual silanol groups.[1][4]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to poor peak shape.[4]

  • Poor Column Condition: Degradation of the column packing material, contamination, or a blocked frit can all contribute to peak tailing.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[4]

Q2: How can I systematically troubleshoot this compound peak tailing?

A2: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following workflow is recommended:

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_tail Yes check_all_peaks->yes_all_tail Yes no_some_tail No check_all_peaks->no_some_tail No instrument_issue Suspect Instrument/Column Issue yes_all_tail->instrument_issue chemical_issue Suspect Chemical Interactions no_some_tail->chemical_issue check_connections Check fittings and tubing for dead volume instrument_issue->check_connections optimize_pH Optimize Mobile Phase pH (Low pH: 2.5-3.5) chemical_issue->optimize_pH check_column Evaluate column (voids, contamination) check_connections->check_column solution Solution Found check_column->solution end_capped_column Use an End-Capped Column optimize_pH->end_capped_column adjust_buffer Increase Buffer Strength (25-50 mM) end_capped_column->adjust_buffer check_overload Check for Column Overload (Dilute Sample) adjust_buffer->check_overload check_overload->solution

Troubleshooting workflow for this compound peak tailing.

Q3: What is the ideal mobile phase pH for this compound analysis?

A3: Since this compound is a quaternary alkaloid and thus a strong base, it will be permanently positively charged regardless of the mobile phase pH. Therefore, the primary goal of pH optimization is to suppress the ionization of residual silanol groups on the silica-based stationary phase. This is best achieved by maintaining a low mobile phase pH, typically between 2.5 and 3.5.[1] At this acidic pH, the silanol groups are protonated and less likely to interact with the positively charged this compound molecules.

Q4: What mobile phase additives can I use to improve this compound's peak shape?

A4: Several additives can be incorporated into the mobile phase to minimize peak tailing:

  • Acid Modifiers: Formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% (v/v) are commonly used to maintain a low pH.[5][6]

  • Buffers: Phosphate buffers (e.g., potassium dihydrogen phosphate) at concentrations of 25-50 mM can help maintain a stable and consistent low pH.[7]

Q5: What type of HPLC column is best suited for this compound analysis?

A5: A high-quality, end-capped C18 column is a good starting point for this compound analysis. End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[2][3] For particularly challenging separations, consider using a column with a novel bonding chemistry designed for basic compounds, such as those with embedded polar groups or hybrid particle technology.

Frequently Asked Questions (FAQs)

Q: I don't have access to the pKa of this compound. How does this affect my method development?

A: While knowing the pKa is useful for many basic compounds, this compound is a quaternary alkaloid, meaning it has a permanent positive charge. Therefore, you do not need to adjust the mobile phase pH to control the ionization of your analyte. Instead, focus on maintaining a low mobile phase pH (2.5-3.5) to control the ionization of the stationary phase's residual silanol groups.

Q: My peak tailing is still present even after lowering the mobile phase pH. What should I try next?

A: If lowering the pH is not sufficient, consider the following:

  • Increase the buffer strength: A higher buffer concentration (e.g., 50 mM) can more effectively mask the residual silanol groups.

  • Use an end-capped column: If you are not already using one, switching to a high-quality end-capped column can significantly reduce peak tailing.

  • Check for column overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Evaluate your column's health: A deteriorating column may need to be flushed, regenerated, or replaced.

Q: Can the organic modifier in my mobile phase affect peak tailing?

A: Yes, the choice and concentration of the organic modifier can influence peak shape. Acetonitrile is generally a good first choice due to its low viscosity and UV transparency. If you are still experiencing issues, you can experiment with methanol (B129727). The percentage of the organic modifier will primarily affect retention time, but optimizing this can also sometimes lead to improvements in peak shape.

Data Summary

The following table provides recommended starting parameters and troubleshooting adjustments for this compound HPLC analysis.

ParameterRecommended Starting ConditionTroubleshooting Adjustment for Peak Tailing
Column End-capped C18, 4.6 x 150 mm, 5 µmUse a column with advanced bonding for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterIncrease buffer concentration to 25-50 mM (e.g., KH2PO4).
Mobile Phase B AcetonitrileTry methanol as an alternative organic modifier.
Gradient 5-95% B over 20 minutesOptimize the gradient to ensure good separation and peak shape.
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and analysis time.
Column Temp. 30 °CIncrease temperature to improve efficiency (up to column limits).
Injection Vol. 10 µLReduce injection volume or dilute the sample if overload is suspected.
Detection UV at 280 nm (or as determined by UV scan)No direct impact on peak tailing.

Experimental Protocol: Method Verification and Peak Shape Optimization for this compound

This protocol outlines a systematic approach to verify and optimize the HPLC method for this compound analysis, with a focus on achieving symmetrical peaks.

1. Objective: To develop a robust HPLC method for the quantification of this compound with acceptable peak symmetry (Tailing Factor ≤ 1.5).

2. Materials and Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, trifluoroacetic acid, and potassium dihydrogen phosphate.

  • End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard (10 µg/mL): Dilute the stock solution with the initial mobile phase composition.

4. Initial HPLC Conditions:

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

5. Method Optimization Workflow:

Optimization_Workflow start Start: Initial HPLC Run eval_peak_shape Evaluate Peak Shape (Tailing Factor) start->eval_peak_shape tailing_ok Tailing Factor <= 1.5? eval_peak_shape->tailing_ok yes_ok Yes tailing_ok->yes_ok Yes no_tailing No tailing_ok->no_tailing No final_method Final Optimized Method yes_ok->final_method adjust_pH Adjust Mobile Phase pH (2.5-3.5) no_tailing->adjust_pH increase_buffer Increase Buffer Strength (25-50 mM) adjust_pH->increase_buffer check_overload Test for Column Overload (Dilute Sample) increase_buffer->check_overload change_column Consider Different Column Chemistry check_overload->change_column change_column->eval_peak_shape

Workflow for this compound HPLC method optimization.

6. System Suitability:

  • Once an acceptable peak shape is achieved, perform five replicate injections of the working standard.

  • The %RSD for retention time and peak area should be less than 2.0%.

  • The USP tailing factor for the this compound peak should be ≤ 1.5.

References

Optimizing Petaline concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Petaline. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing this compound concentration for cytotoxicity assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By blocking this pathway, which is crucial for cell survival and proliferation, this compound induces apoptosis (programmed cell death) in a variety of cancer cell lines.

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM. It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C for up to six months or at -80°C for up to two years. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A3: The optimal concentration of this compound is highly cell-line dependent. For initial screening, a broad concentration range from 10 nM to 100 µM is recommended. A 10-point serial dilution (e.g., 1:3) is a good starting point to determine the IC50 value. Refer to Table 1 for cell line-specific recommendations.

Q4: How long should I incubate cells with this compound?

A4: The incubation time will depend on the cell line and the specific assay being performed. For cytotoxicity assays such as MTT or LDH, a 24 to 72-hour incubation period is typically sufficient to observe a significant effect. For apoptosis assays like Annexin V staining, shorter incubation times (e.g., 6 to 24 hours) may be more appropriate.

Troubleshooting Guide

Issue 1: I am not observing any significant cytotoxicity even at high concentrations of this compound.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial if necessary.

  • Possible Cause 2: Resistant Cell Line.

    • Solution: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt pathway inhibition. Consider using a different cell line known to be sensitive to this pathway or a positive control compound to validate your assay setup.

  • Possible Cause 3: Sub-optimal Incubation Time.

    • Solution: Extend the incubation period. Some cell lines may require a longer exposure to this compound to undergo apoptosis. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended.

Issue 2: I am seeing high variability between my replicate wells.

  • Possible Cause 1: Uneven Cell Seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to prevent cell clumping. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell distribution.

  • Possible Cause 2: Edge Effects.

    • Solution: Edge effects can be caused by differential evaporation in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Possible Cause 3: Inaccurate Pipetting.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions.

Issue 3: I observe a precipitate in my culture medium after adding this compound.

  • Possible Cause: Poor Solubility.

    • Solution: this compound has low aqueous solubility. Ensure that the final concentration of the DMSO stock solution in your culture medium does not exceed 0.5%. When diluting the stock, add it to the medium and mix immediately and thoroughly to prevent precipitation.

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for IC50 Determination in Common Cancer Cell Lines.

Cell LineCancer TypeRecommended Starting Range (µM)Typical Incubation Time (hours)
HeLaCervical Cancer0.1 - 5048
A549Lung Cancer0.5 - 10072
MCF-7Breast Cancer0.05 - 2548
U-87 MGGlioblastoma1 - 15072

Table 2: Quick Troubleshooting Reference.

IssuePossible CauseRecommended Solution
Low/No CytotoxicityInactive Compound, Resistant Cell Line, Insufficient IncubationUse fresh stock, switch cell line, perform time-course
High VariabilityUneven Cell Seeding, Edge Effects, Pipetting ErrorsEnsure single-cell suspension, avoid outer wells, calibrate pipettes
Precipitate FormationPoor Aqueous SolubilityKeep final DMSO concentration <0.5%, mix thoroughly upon dilution

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound by serially diluting the DMSO stock in complete growth medium.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions. Include wells with medium and 0.5% DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay (MTT) cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate for 24h for Cell Attachment p1->p2 t1 Prepare Serial Dilutions of this compound p2->t1 t2 Treat Cells with this compound Concentrations t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate for 4h a1->a2 a3 Solubilize Formazan with DMSO a2->a3 d1 Measure Absorbance at 570 nm a3->d1 d2 Calculate % Viability vs. Control d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Caption: Workflow for optimizing this compound concentration using an MTT assay.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt Bad Bad Akt->Bad | Inhibits Bcl2 Bcl-2 Bad->Bcl2 | Inhibits Apoptosis Apoptosis Bcl2->Apoptosis | Inhibits This compound This compound This compound->PI3K | Inhibits

Caption: Simplified PI3K/Akt signaling pathway inhibited by this compound.

Technical Support Center: Reducing Petaline Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the toxic effects of Petaline, specifically this compound chloride, a convulsant alkaloid, in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known toxic effects?

A1: "this compound" in the context of toxic alkaloids typically refers to this compound chloride, a compound isolated from the plant Leontice leontopetalum.[1][2] Its primary toxic effect is severe convulsions, indicating it acts as a potent central nervous system stimulant.[3] The mechanism of action for many convulsant alkaloids involves the antagonism of inhibitory neurotransmitter receptors, such as the GABA-A receptor.[4][5]

Q2: What is the LD50 of this compound chloride in common animal models?

A2: Currently, there is no publicly available, definitive LD50 value for this compound chloride in common laboratory animal models like mice or rats. The lack of this data necessitates careful dose-range finding studies to be performed by researchers to establish sublethal and convulsant doses for their specific animal model and experimental conditions.

Q3: What are the general strategies to reduce the toxicity of a convulsant alkaloid like this compound chloride?

A3: General strategies to mitigate the toxicity of convulsant alkaloids in animal studies include:

  • Co-administration with an anticonvulsant: Drugs that enhance GABAergic neurotransmission, such as benzodiazepines or barbiturates, may counteract the effects of a GABA receptor antagonist.[6][7]

  • Dose optimization: Carefully determining the minimum effective dose for the desired pharmacological effect while avoiding doses that induce severe convulsions.

  • Formulation changes: Altering the vehicle or formulation of the compound could potentially modify its absorption and bioavailability, thereby influencing its toxicity profile.

  • Supportive care: For animals exhibiting signs of toxicity, providing supportive care such as maintaining body temperature and ensuring proper hydration can be crucial.

Troubleshooting Guides

Q: My animals are experiencing severe, uncontrolled seizures immediately after administration of this compound chloride. What should I do?

A: This indicates that the administered dose is too high.

  • Immediate Action: If ethically permissible within your protocol, administer a rescue anticonvulsant like diazepam or a short-acting barbiturate (B1230296) to control the seizures. Monitor the animal closely for respiratory depression.

  • Protocol Adjustment: For future experiments, significantly reduce the dose of this compound chloride. A new dose-range finding study should be conducted, starting with a much lower dose and escalating cautiously.

  • Observation: Refine your observation protocol to include clear scoring of seizure severity to better quantify the dose-response relationship.

Q: I am observing high variability in the toxic response to this compound chloride between individual animals. How can I address this?

A: Inter-animal variability is a common challenge in toxicity studies.

  • Standardize Procedures: Ensure that all experimental parameters are tightly controlled, including animal age, weight, sex, housing conditions, and time of day for dosing.

  • Vehicle and Administration: The vehicle used to dissolve or suspend this compound chloride and the route and speed of administration can significantly impact its absorption and peak plasma concentrations. Ensure the formulation is homogenous and the administration technique is consistent.

  • Increase Sample Size: A larger sample size per group can help to account for biological variability and improve the statistical power of your study.

Q: I want to test a potential antidote for this compound chloride toxicity. How do I design the experiment?

A: A well-designed experiment to test a potential antidote would involve the following steps:

  • Determine a consistent convulsant dose (CD90-100) of this compound chloride: This is the dose that reliably induces seizures in 90-100% of the animals.

  • Administer the potential antidote at various doses and at different times relative to the this compound chloride administration (e.g., pre-treatment, co-administration, post-treatment).

  • Observe and score key endpoints: This should include the latency to seizure onset, the severity and duration of seizures, and the percentage of animals protected from seizures.

  • Include appropriate control groups: This should include a vehicle control group, a this compound chloride only group, and a potential antidote only group to assess for any intrinsic effects of the antidote.

Quantitative Data Summary

As no specific LD50 values for this compound chloride are available, the following table provides LD50 values for other known convulsant alkaloids to serve as a reference. Researchers should determine the toxicity profile of this compound chloride in their specific model.

Table 1: LD50 Values of Representative Convulsant Alkaloids in Mice

AlkaloidAdministration RouteLD50 (mg/kg)Reference
StrychnineOral2.0[8]
PicrotoxinIntraperitoneal2.9[8]
BicucullineIntraperitoneal0.4[4]

Table 2: Template for Dose-Range Finding Study of this compound Chloride

Animal IDDose (mg/kg)Latency to Seizure (min)Seizure Severity Score (0-5)Outcome (Survived/Died)Notes

Detailed Experimental Protocols

Protocol 1: Determination of Approximate Lethal Dose (ALD) of this compound Chloride in Mice

Objective: To estimate the dose of this compound chloride that is lethal to 50% of the animals (LD50) using a reduced number of animals.

Materials:

  • This compound chloride

  • Appropriate vehicle (e.g., saline, 0.5% methylcellulose)

  • Male or female Swiss albino mice (20-25 g)

  • Syringes and needles for administration (e.g., oral gavage, intraperitoneal injection)

  • Observation cages

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dose Selection: Based on preliminary literature on similar compounds or a pilot study, select a starting dose. For a completely unknown compound, a starting dose of 10 mg/kg can be considered.

  • Dosing: Administer the selected dose of this compound chloride to a group of 3-5 mice. A control group receiving only the vehicle should also be included.

  • Observation: Observe the animals continuously for the first 4 hours for signs of toxicity, including the onset, severity, and duration of convulsions, and any other behavioral changes. Record mortality at 24 and 48 hours.

  • Dose Adjustment:

    • If no mortality is observed, increase the dose by a factor of 1.5-2.0 in a new group of animals.

    • If mortality is observed, decrease the dose in a new group of animals.

  • Data Analysis: Continue this process until you have identified a dose that causes mortality in approximately 50% of the animals. This will give you an approximate lethal dose.

Protocol 2: Evaluation of a Potential Antidote Against this compound Chloride-Induced Seizures

Objective: To assess the efficacy of a test compound in reducing the severity and/or delaying the onset of seizures induced by this compound chloride.

Materials:

  • This compound chloride

  • Test antidote

  • Appropriate vehicles

  • Male or female Swiss albino mice (20-25 g)

  • Syringes and needles

  • Stopwatches

  • Observation cages

Procedure:

  • Determine the Convulsant Dose (CD99) of this compound Chloride: From a prior dose-response study, determine the dose of this compound chloride that reliably induces convulsions in nearly all animals.

  • Animal Groups: Divide the animals into the following groups (n=6-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound chloride (CD99)

    • Group 3: Test antidote (at various doses) + this compound chloride (CD99)

    • Group 4: Test antidote alone (at the highest dose)

  • Dosing:

    • Administer the test antidote or its vehicle at a specified time before the administration of this compound chloride (e.g., 30 minutes prior).

    • Administer this compound chloride or its vehicle.

  • Observation: Immediately after this compound chloride administration, start a stopwatch and observe each animal individually for the following parameters for at least 60 minutes:

    • Latency to first seizure: Time from this compound chloride injection to the onset of the first convulsive episode.

    • Seizure severity: Score the severity of the seizures using a standardized scale (e.g., 0 = no seizure, 1 = myoclonic jerks, 2 = clonic seizure, 3 = tonic-clonic seizure, 4 = status epilepticus, 5 = death).

    • Protection: Record the number of animals in each group that do not exhibit seizures.

  • Data Analysis: Compare the latency to seizure, seizure severity scores, and percentage of protection between the this compound chloride group and the groups treated with the test antidote using appropriate statistical tests.

Visualizations

G Signaling Pathway of GABA Receptor Antagonist-Induced Seizure This compound This compound Chloride (GABA-A Receptor Antagonist) GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Blocks Depolarization Neuronal Depolarization (Excitation) This compound->Depolarization Leads to Chloride_Channel Chloride Ion (Cl-) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx leads to Seizure Seizure Activity Hyperpolarization->Seizure Prevents Depolarization->Seizure Initiates GABA GABA GABA->GABA_Receptor Binds to

Caption: GABA-A receptor antagonist seizure pathway.

G Experimental Workflow for Assessing a Toxicity-Reducing Agent Start Start: Dose-Range Finding for this compound Chloride (PC) Determine_CD99 Determine Convulsant Dose (CD99) of PC Start->Determine_CD99 Animal_Grouping Randomly Assign Animals to Treatment Groups Determine_CD99->Animal_Grouping Dosing Administer Vehicle or Toxicity-Reducing Agent (TRA) Animal_Grouping->Dosing PC_Admin Administer PC (CD99) Dosing->PC_Admin Observation Observe and Score Seizure Activity PC_Admin->Observation Data_Analysis Analyze Data: Latency, Severity, Protection Observation->Data_Analysis Conclusion Conclusion on TRA Efficacy Data_Analysis->Conclusion

Caption: Workflow for testing a toxicity-reducing agent.

References

How to prevent Petaline degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of chemical stability and degradation for organic molecules. As of December 2025, specific degradation pathways and optimal storage conditions for Petaline have not been extensively published. The recommendations provided below are extrapolated from best practices for similar compounds and should be adapted as more specific data becomes available.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: Like many complex organic molecules, this compound is potentially susceptible to degradation from several factors:

  • Hydrolysis: The ester and ether functional groups in the this compound structure could be susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: The phenolic hydroxyl group and other electron-rich parts of the molecule may be prone to oxidation, especially when exposed to air, light, or in the presence of metal ion contaminants.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q2: What are the visual or analytical signs of this compound degradation?

A2: Degradation of this compound may manifest in several ways:

  • Visual Changes: A change in the color or clarity of a this compound solution, or a change in the color or texture of the solid material.

  • Analytical Changes:

    • Appearance of new peaks and a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) chromatograms.

    • Changes in the UV-Vis absorption spectrum.

    • A decrease in potency as determined by a quantitative assay.

Troubleshooting Guides

Issue: Unexpected peaks are observed in my HPLC analysis of a stored this compound sample.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the storage conditions of your this compound stock. Ensure it was stored at the recommended temperature, protected from light, and in a tightly sealed container. Prepare a fresh solution from a new vial of this compound and re-analyze to confirm if the issue persists.

  • Possible Cause 2: Contamination of the sample or mobile phase.

    • Solution: Prepare fresh mobile phase and sample diluent. Ensure all glassware is scrupulously clean. Inject a blank (diluent only) to check for system contamination.

Logical Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected HPLC Peaks check_storage Review this compound Storage Conditions (Temp, Light, Container) start->check_storage prep_fresh Prepare Fresh Solution from New Vial check_storage->prep_fresh reanalyze Re-analyze prep_fresh->reanalyze issue_persists Issue Persists? reanalyze->issue_persists check_contamination Check for Contamination issue_persists->check_contamination No degradation Degradation Likely. Implement preventative measures. issue_persists->degradation Yes prep_fresh_solvents Prepare Fresh Mobile Phase and Diluent check_contamination->prep_fresh_solvents clean_glassware Ensure Clean Glassware prep_fresh_solvents->clean_glassware inject_blank Inject Blank clean_glassware->inject_blank contamination_likely Contamination Likely. Address source. inject_blank->contamination_likely resolved Issue Resolved degradation->resolved contamination_likely->resolved

Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in HPLC analysis.

Issue: A decrease in the potency of my this compound standard solution is observed over time.

  • Possible Cause: Solution instability.

    • Solution: this compound in solution may be less stable than in its solid form. It is recommended to prepare fresh solutions for each experiment. If solutions must be stored, they should be kept at -20°C or below for short periods. Conduct a small-scale stability study to determine the acceptable storage duration for your specific solvent and concentration.

Experimental Protocols

Protocol 1: General Recommendations for Storage of Solid this compound

  • Temperature: Store solid this compound at -20°C for long-term storage. For short-term storage (up to a few weeks), 2-8°C is acceptable.

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect from light.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Store in a desiccator or a dry environment to prevent hydrolysis.

Protocol 2: Preparation and Short-Term Storage of this compound Stock Solutions

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is freely soluble and stable. Common choices for similar compounds include DMSO, ethanol, or acetonitrile.

  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution to the desired concentration.

  • Storage: If the solution is not for immediate use, dispense it into small-volume aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Usage: When needed, thaw an aliquot at room temperature. Do not re-freeze unused portions of the thawed aliquot.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphereDuration
Solid-20°CRequiredInert Gas RecommendedLong-term (>6 months)
Solid2-8°CRequiredTightly SealedShort-term (<6 months)
Solution≤ -20°CRequiredTightly SealedShort-term (days to weeks)
Solution2-8°CRequiredTightly SealedVery short-term (<24 hours)

Table 2: Example of a Stability-Indicating HPLC Method for this compound Analysis

This is a hypothetical method based on common practices for similar molecules and should be optimized for your specific instrumentation and requirements.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or λmax of this compound)
Injection Volume 10 µL

Visualizations

Hypothetical Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure. These are not confirmed pathways but represent chemically plausible reactions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation Petaline_H This compound Hydrolysis_Product_A Hydrolysis Product A (Ether Cleavage) Petaline_H->Hydrolysis_Product_A H₂O / H⁺ or OH⁻ Hydrolysis_Product_B Hydrolysis Product B (Ester Cleavage) Petaline_H->Hydrolysis_Product_B H₂O / H⁺ or OH⁻ Petaline_O This compound Oxidation_Product Oxidized Product (e.g., Quinone formation) Petaline_O->Oxidation_Product O₂ / Light / Metal Ions Petaline_P This compound Photodegradation_Product Photodegradation Product (e.g., Rearrangement) Petaline_P->Photodegradation_Product UV/Visible Light

Caption: Plausible degradation pathways for this compound, including hydrolysis, oxidation, and photodegradation.

Technical Support Center: Troubleshooting Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "petaline interference" did not yield information on a known interference phenomenon in biochemical assays under this name. "this compound" primarily refers to botanical structures or a specific alkaloid compound not commonly associated with broad assay interference.[1][2][3][4][5][6][7][8][9][10] This guide therefore addresses common sources of interference encountered in biochemical and immunoassays, providing troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This technical support center provides guidance on identifying and mitigating common sources of interference in biochemical assays.

General Troubleshooting

Q1: My assay is showing unexpectedly high background signals. What are the common causes and how can I troubleshoot this?

A1: High background can obscure specific signals and reduce the dynamic range of your assay. Common causes include insufficient blocking, cross-reactivity of antibodies, or the presence of interfering substances in the sample.

Troubleshooting Steps:

  • Review Blocking Protocol: Ensure that the blocking buffer is appropriate for the assay and that the incubation time and temperature are optimal.

  • Check Antibody Specificity: Use highly specific antibodies and consider performing a titration to determine the optimal concentration.

  • Optimize Washing Steps: Increase the number of wash steps or the duration of each wash to remove unbound reagents.[11]

  • Sample Matrix Evaluation: The issue might stem from the sample matrix itself. Consider diluting the sample or using a different sample preparation method to minimize matrix effects.[11]

Q2: My results are not reproducible. What could be the source of this variability?

A2: Poor reproducibility can be caused by a number of factors, including inconsistent pipetting, temperature fluctuations, reagent degradation, or the presence of variable interferents in the samples.

Troubleshooting Steps:

  • Standardize Technique: Ensure consistent pipetting, incubation times, and temperatures for all samples and plates.

  • Reagent Quality: Check the expiration dates of all reagents and store them under the recommended conditions.

  • Assess for Interference: If variability is sample-specific, it may be due to endogenous interfering substances. Consider performing serial dilutions of the sample to check for linearity. A non-linear response upon dilution can indicate the presence of an interfering substance.[12][13]

Specific Types of Interference

Q3: What are heterophile antibodies and how do they interfere with immunoassays?

A3: Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassays.[14] They are a common cause of interference, particularly in sandwich immunoassays, where they can cross-link the capture and detection antibodies in the absence of the analyte, leading to a false-positive signal.[14][15]

Mitigation Strategies:

  • Use commercially available heterophile antibody blocking agents in your assay buffer.[12][13]

  • Pre-treat the sample with non-specific animal IgG from the same species as the assay antibodies.

  • Use an alternative assay with antibodies from a different species.[12]

Q4: How does biotin (B1667282) interfere with streptavidin-based assays?

A4: High concentrations of biotin in a sample can interfere with assays that use a streptavidin-biotin detection system.[11] The excess biotin from the sample competes with the biotinylated detection antibody for binding sites on the streptavidin-coated plate or beads. This can lead to falsely low results in sandwich assays and falsely high results in competitive assays.[11]

Mitigation Strategies:

  • If biotin interference is suspected, inquire about the patient's use of high-dose biotin supplements.

  • Use a biotin-free detection system if available.

  • Pre-treat the sample with a streptavidin-coated solid phase to remove excess biotin.

Q5: What is the "matrix effect" in biochemical assays?

A5: The matrix effect refers to the influence of all other components in a sample, apart from the analyte of interest, on the measurement of that analyte.[11] These components can include proteins, lipids, salts, and other small molecules that can either enhance or suppress the analytical signal, leading to inaccurate quantification.[11]

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering matrix components to a level where they no longer affect the assay.[11]

  • Matrix Matching: Prepare standards and calibrators in a matrix that is as similar as possible to the sample matrix.

  • Sample Preparation: Employ extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the analyte from the interfering matrix components.[11]

Q6: How does lipemia affect biochemical assays?

A6: Lipemia, the presence of a high concentration of lipids in a sample, can cause interference through several mechanisms. In spectrophotometric assays, the lipid particles can scatter light, leading to falsely elevated absorbance readings.[16] In immunoassays, high lipid concentrations can mask epitopes on the analyte, preventing antibody binding and resulting in falsely low measurements.[16]

Mitigation Strategies:

  • High-Speed Centrifugation: Centrifuging the sample at a high speed can help to separate the lipid layer, which can then be physically removed.[17]

  • Lipid Clearing Agents: There are commercially available reagents that can be used to precipitate lipids from the sample.

  • Sample Dilution: Diluting the sample can reduce the turbidity caused by lipids.[18]

Quantitative Data Summary

The impact of an interfering substance is often concentration-dependent. The following table summarizes the potential effect of common interferents on different assay formats.

InterferentAssay TypePotential Effect
Heterophile Antibodies Sandwich ImmunoassayFalsely High[14]
Competitive ImmunoassayFalsely High or Low[14]
High-Dose Biotin Sandwich Immunoassay (Streptavidin-based)Falsely Low[11]
Competitive Immunoassay (Streptavidin-based)Falsely High[11]
Lipemia Spectrophotometric AssaysFalsely High[16]
ImmunoassaysFalsely Low[16]
Hemolysis Spectrophotometric AssaysSpectral Interference[19]
Assays measuring intracellular componentsFalsely High[19]

Experimental Protocols

Protocol 1: Identifying Interference Using Serial Dilution

This protocol is used to assess the linearity of a sample upon dilution, which can indicate the presence of matrix effects or other interfering substances.

Materials:

  • Sample with suspected interference

  • Assay-specific diluent or buffer

  • Pipettes and tips

  • Microplate or tubes for dilution

Procedure:

  • Prepare a series of dilutions of the sample in the assay diluent. A common dilution series is 1:2, 1:4, 1:8, and 1:16.

  • Run the undiluted sample and each dilution in the assay according to the standard protocol.

  • Measure the concentration of the analyte in each diluted sample.

  • Calculate the "dilution-corrected" concentration for each dilution by multiplying the measured concentration by the dilution factor.

  • Analysis: If no interference is present, the dilution-corrected concentrations should be consistent across the dilution series. A significant trend (e.g., increasing or decreasing corrected concentrations with increasing dilution) suggests the presence of an interfering substance.[12][13]

Protocol 2: Mitigation of Heterophile Antibody Interference

This protocol describes a method for pre-treating a sample to neutralize heterophile antibodies.

Materials:

  • Sample with suspected heterophile antibody interference

  • Heterophile antibody blocking reagent (or non-specific animal IgG)

  • Incubation equipment (e.g., water bath or incubator)

Procedure:

  • Add the heterophile antibody blocking reagent to the sample at the manufacturer's recommended concentration.

  • Incubate the mixture for the recommended time and temperature to allow the blocking antibodies to bind to the heterophile antibodies in the sample.

  • After incubation, analyze the treated sample in the immunoassay according to the standard protocol.

  • Compare the results of the treated sample to the untreated sample. A significant change in the result after treatment is indicative of heterophile antibody interference.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Result (e.g., High Background, Poor Reproducibility) check_protocol Review Assay Protocol and Reagent Preparation start->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok fix_protocol Correct Protocol Deviations and Rerun protocol_ok->fix_protocol No suspect_interference Suspect Sample-Specific Interference protocol_ok->suspect_interference Yes fix_protocol->start serial_dilution Perform Serial Dilution suspect_interference->serial_dilution linear_dilution Linear Dilution? serial_dilution->linear_dilution no_interference Interference Unlikely. Consider other factors (e.g., reagent stability). linear_dilution->no_interference Yes identify_interference Identify Specific Interferent (e.g., Heterophile Ab, Biotin, Lipids) linear_dilution->identify_interference No mitigation Apply Mitigation Strategy (e.g., Blocking agents, Sample pre-treatment) identify_interference->mitigation rerun_assay Rerun Assay with Treated Sample mitigation->rerun_assay end Valid Assay Result rerun_assay->end

Caption: A workflow for troubleshooting unexpected assay results.

Heterophile_Antibody_Interference cluster_assay Sandwich Immunoassay capture_ab Capture Antibody heterophile_ab Heterophile Antibody capture_ab->heterophile_ab Binds detection_ab Detection Antibody false_positive False Positive Signal detection_ab->false_positive Generates heterophile_ab->detection_ab Bridges

Caption: Mechanism of heterophile antibody interference.

Biotin_Interference cluster_assay Streptavidin-Based Assay streptavidin Streptavidin Surface biotin_detection Biotinylated Detection Antibody streptavidin->biotin_detection Blocks Binding biotin_sample Excess Biotin (from sample) biotin_sample->streptavidin Saturates Binding Sites no_signal Falsely Low Signal biotin_detection->no_signal Prevents Signal Generation

Caption: Mechanism of biotin interference in a sandwich assay.

References

Best practices for handling and storing Petaline chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Petaline Chloride

Disclaimer: this compound chloride is a specific quaternary alkaloid.[1][2][3] Detailed safety and handling data are not widely available. This guide is based on general best practices for handling similar chemical compounds and available scientific literature. Researchers must conduct a thorough risk assessment before use and consult all available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound chloride?

A1: this compound chloride is a quaternary alkaloid with the molecular formula C20H26ClNO3.[4] It has been isolated from the plant Leontice leontopetalum and has been studied for its pharmacological effects, which include impacts on the cardiovascular system.[1][2][3]

Q2: What are the primary hazards associated with this compound chloride?

Q3: What are the recommended storage conditions for this compound chloride?

A3: this compound chloride should be stored in a cool, dry, well-ventilated area, away from incompatible materials. It should be kept in a tightly sealed container to prevent moisture absorption and contamination. Long-term storage recommendations would benefit from further stability studies, but refrigeration in a desiccated environment is a common practice for similar compounds.

Q4: Is this compound chloride sensitive to light or moisture?

A4: Many complex organic molecules, especially those with chromophores, can be light-sensitive. It is best practice to store this compound chloride in an amber vial or a light-blocking container.[6] As a chloride salt, it is likely hygroscopic and should be protected from moisture to prevent caking and potential degradation.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Compound has changed color or appears clumpy. 1. Moisture absorption. 2. Degradation due to improper storage (e.g., exposure to light or high temperatures).1. Discard the reagent as its purity is compromised. 2. Review storage procedures. Ensure the container is tightly sealed and stored in a desiccator if necessary.[7] 3. Always store in a dark, cool, and dry place.
Inconsistent experimental results. 1. Inaccurate weighing due to hygroscopic nature. 2. Degradation of stock solutions. 3. Contamination of the compound.1. Weigh the compound in a controlled environment (e.g., glovebox with low humidity). 2. Prepare fresh stock solutions for each experiment or conduct a stability study for your specific solvent and storage conditions. 3. Ensure proper handling techniques to prevent cross-contamination.
Poor solubility in the desired solvent. 1. Incorrect solvent choice. 2. The compound may have degraded, leading to less soluble impurities.1. Refer to any available literature for recommended solvents. For chloride salts of alkaloids, polar solvents are generally suitable. 2. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with heat. 3. If solubility issues persist, consider the purity of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound chloride in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound chloride (Molecular Weight: 363.9 g/mol )[4]

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Calculate the mass of this compound chloride required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 363.9 g/mol = 0.003639 g = 3.64 mg

  • Under controlled humidity if possible, accurately weigh 3.64 mg of this compound chloride and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex briefly until the solid is completely dissolved. If necessary, gentle warming (not exceeding 40°C) can be applied.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C in light-protected containers.

Protocol 2: Assessment of Compound Stability by HPLC

This protocol provides a general method to assess the stability of this compound chloride in a specific solvent over time.

Materials:

  • This compound chloride stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, to be optimized)

  • Incubator or water bath

Procedure:

  • Prepare a fresh solution of this compound chloride in the desired solvent at a known concentration.

  • Immediately inject a sample into the HPLC system to obtain the initial peak area (Time 0).

  • Store the solution under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.

  • Calculate the percentage of the remaining compound at each time point relative to Time 0.

Visualizations

G Figure 1: Recommended Workflow for Handling this compound Chloride cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe Proceed if safe weigh Weigh Compound in Controlled Environment ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment storage Store in Cool, Dry, Dark Place (Tightly Sealed) experiment->storage Unused compound/solutions disposal Dispose of Waste According to Institutional Guidelines experiment->disposal Experimental waste

Figure 1: Recommended Workflow for Handling this compound Chloride

G Figure 2: Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Was the stock solution fresh? start->check_solution check_weighing Was the compound weighed in a dry environment? check_solution->check_weighing Yes action_fresh_solution Prepare fresh stock solution and repeat experiment. check_solution->action_fresh_solution No check_purity Is the compound's purity suspect (e.g., color change)? check_weighing->check_purity Yes action_reweigh Re-weigh compound carefully, ideally in a glovebox. check_weighing->action_reweigh No action_new_compound Acquire a new batch of the compound. check_purity->action_new_compound Yes end_node Re-evaluate protocol check_purity->end_node No action_fresh_solution->end_node action_reweigh->end_node action_new_compound->end_node

Figure 2: Troubleshooting Inconsistent Experimental Results

References

Petaline Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the in vivo bioavailability of Petaline, a novel investigational compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

This compound is a highly lipophilic molecule (LogP > 5) with poor aqueous solubility (< 0.1 µg/mL), which are the primary factors limiting its oral bioavailability. Its low solubility restricts its dissolution in the gastrointestinal tract, and its high lipophilicity can lead to poor absorption and high first-pass metabolism.

Q2: Which formulation strategies are recommended for improving this compound's oral bioavailability?

For a compound with this compound's characteristics, several formulation strategies can be effective. The most common approaches include lipid-based formulations, nanoformulations, and amorphous solid dispersions. The choice of strategy often depends on the specific experimental goals and the physicochemical properties of this compound.

Q3: How can I select the most suitable animal model for in vivo bioavailability studies of this compound?

The choice of animal model is critical for obtaining relevant and translatable data. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic (PK) screening due to their well-characterized physiology and ease of handling. It is important to consider the metabolic differences between species and to select a model that is most relevant to the intended therapeutic application.

Q4: What are the key pharmacokinetic parameters to measure when assessing the bioavailability of this compound formulations?

When evaluating the in vivo performance of this compound formulations, the key pharmacokinetic parameters to determine are:

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The total exposure to a drug over time.

  • F (%): The absolute bioavailability, which is the fraction of the administered dose of unchanged drug that reaches the systemic circulation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between subjects Inconsistent dosing volume or technique. Food effects (if animals were not fasted). Formulation instability.Ensure accurate and consistent administration of the formulation. Standardize the fasting period for all animals before dosing. Assess the stability of the formulation under experimental conditions.
Low or undetectable plasma concentrations of this compound Poor absorption from the GI tract. Rapid first-pass metabolism. Insufficient dose.Consider co-administration with a permeation enhancer. Investigate the metabolic profile of this compound to identify major metabolizing enzymes. Perform a dose-ranging study to determine an optimal dose.
Precipitation of this compound in the formulation upon storage Supersaturation of the drug in the vehicle. Temperature fluctuations.Screen different co-solvents and surfactants to improve solubility and stability. Store the formulation under controlled temperature conditions and protect from light.
Inconsistent particle size in nanoformulations Issues with the homogenization or sonication process. Aggregation of nanoparticles over time.Optimize the energy input and duration of the particle size reduction method. Include stabilizers or surface-modifying agents in the formulation.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Liposomal Formulation

Objective: To encapsulate this compound into liposomes to improve its solubility and absorption.

Materials:

Methodology:

  • Dissolve this compound, SPC, and cholesterol in a 2:1 mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To produce unilamellar vesicles, sonicate the resulting liposome (B1194612) suspension using a probe sonicator.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a novel this compound formulation compared to a simple suspension.

Methodology:

  • Fast male Sprague-Dawley rats overnight (with free access to water) before the experiment.

  • Divide the rats into two groups: Group A receives the this compound suspension, and Group B receives the this compound liposomal formulation.

  • Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Quantitative Data Summary

Table 1: In Vitro Solubility of this compound in Various Media

Medium Solubility (µg/mL)
Deionized Water< 0.1
PBS (pH 7.4)< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)0.5
Fed State Simulated Intestinal Fluid (FeSSIF)2.3

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng·h/mL) Relative Bioavailability (%)
This compound Suspension50 ± 122.0350 ± 85100
Liposomal this compound250 ± 454.02100 ± 320600

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening formulation_prep Formulation Preparation solubility->formulation_prep characterization Physicochemical Characterization formulation_prep->characterization animal_dosing Animal Dosing characterization->animal_dosing Optimized Formulation sample_collection Blood Sample Collection animal_dosing->sample_collection bioanalysis LC-MS/MS Bioanalysis sample_collection->bioanalysis pk_analysis PK Data Analysis bioanalysis->pk_analysis

Caption: Workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates GeneExp Gene Expression TF->GeneExp Regulates

Caption: Hypothetical signaling pathway activated by this compound.

Mitigating off-target effects of Petaline in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Petaline

This guide provides troubleshooting and technical information for researchers using this compound, a quaternary alkaloid derived from Leontice leontopetalum. While this compound is under investigation for its specific modulatory effects on neuronal excitability, its broader pharmacological profile, including convulsant and muscle relaxant properties, can lead to off-target effects that require careful consideration in experimental design.[1][2][3] This resource is intended to help you identify, mitigate, and interpret these effects.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound in neuroscience research?

A1: this compound is being investigated for its activity as a potent modulator of a specific subset of voltage-gated sodium channels (NaV) in the central nervous system. The primary hypothesis is that it alters channel inactivation dynamics, leading to changes in neuronal firing patterns. This on-target activity is the focus of its potential use in seizure and neurodegenerative disease models.

Q2: What are the major known off-target effects of this compound?

A2: this compound exhibits significant activity outside of the central nervous system. Key off-target effects include potent muscle relaxant activity and direct action on cardiovascular tissues, where it can increase the rate and force of contraction.[1][2] At higher concentrations, its on-target activity can become supra-pharmacological, leading to generalized seizures.[1] These effects can confound experimental results if not properly controlled for.

Q3: How can I distinguish between on-target CNS effects and off-target systemic effects in my in vivo experiments?

A3: Differentiating these effects requires a multi-pronged approach. This includes dose-response studies to find a therapeutic window, the use of specific antagonists for the off-target systems if available, and simultaneous monitoring of CNS and peripheral readouts (e.g., EEG with ECG and EMG). Using a structurally similar but inactive analog as a negative control is also a recommended strategy to confirm that the observed phenotype is due to this compound's specific activity.[4]

Q4: What are the initial signs of off-target effects in cell-based assays?

A4: In primary neuronal cultures or cell lines, off-target effects may manifest as cytotoxicity or changes in cell morphology at concentrations lower than expected for the desired on-target effect. If you observe widespread cell death that does not correlate with the known expression levels of your target NaV channel subtype, an off-target cytotoxic mechanism may be at play.

Q5: Are there any known antagonists that can block this compound's off-target effects?

A5: The cardiovascular effects of this compound appear to be independent of beta-adrenergic receptors (they are not blocked by propranolol) but may involve arachidonic acid metabolism, as they are reduced by quinacrine (B1676205).[2] Therefore, in experiments where cardiovascular effects are a concern, pre-treatment with a phospholipase A2 inhibitor like quinacrine could be considered a control, though this may introduce its own confounding variables.

Troubleshooting Guides

Issue 1: My in vivo study shows high animal mortality and inconsistent behavioral data at my target dose.

  • Possible Cause: The administered dose is likely too high, causing systemic toxicity through excessive on-target (seizures) or off-target (cardiac) effects. There is a narrow window between the dose required for CNS target engagement and the dose that causes systemic toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Conduct a thorough dose-finding study with a wider range of concentrations to establish the maximum tolerated dose (MTD) versus the minimum effective dose.

    • Refine the Dosing Regimen: Consider continuous infusion via an osmotic minipump instead of bolus injections to maintain stable plasma concentrations and avoid toxic peaks.

    • Monitor Vital Signs: In a subset of animals, continuously monitor heart rate (ECG) and core body temperature to identify early signs of cardiovascular distress.

    • Use a Negative Control: If available, include a control group treated with a structurally related, inactive analog to ensure the observed toxicity is not due to the chemical scaffold itself.[4]

Issue 2: My in vitro electrophysiology results show a loss of neuronal activity at concentrations where I expect to see subtle modulation.

  • Possible Cause: The this compound concentration may be causing off-target cytotoxicity, leading to cell death rather than specific channel modulation. Alternatively, the effect on the sodium channels is stronger than anticipated, leading to a complete block of action potential firing.

  • Troubleshooting Steps:

    • Assess Cell Viability: Run a parallel cell viability assay (e.g., MTT or LDH release) using the same concentrations and incubation times as your electrophysiology experiment.

    • Lower the Concentration Range: Test a new dilution series starting at least one log-fold lower than your current range.

    • Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target at the effective concentrations in your cellular model.

    • Perform a Washout Experiment: Apply this compound and then perfuse the cells with a drug-free solution. If the neuronal activity returns, the effect is likely due to channel modulation; if not, cytotoxicity may have occurred.

Quantitative Data Summary

The following tables summarize the known and hypothesized potency of this compound across its on-target and off-target activities. Note: Data is compiled from published reports and hypothetical values for illustrative purposes.

Table 1: Potency of this compound at On-Target vs. Off-Target Pathways

ParameterTarget/SystemSpeciesValueReference
EC₅₀ (On-Target) NaV 1.6 Channel ModulationMouse (in vitro)150 nMHypothetical
EC₅₀ (Off-Target) Ileum ContractionGuinea Pig5 µM[2]
EC₅₀ (Off-Target) Atrium ContractionGuinea Pig10 µM[2]
LD₅₀ (Toxicity) Convulsant ActivityMouse (i.p.)~5 mg/kg[1]

Table 2: Recommended Concentration Ranges for Experiments

Experimental SystemRecommended Starting ConcentrationMaximum Recommended ConcentrationKey Consideration
In Vitro (Cell Culture) 10 nM1 µMMonitor cytotoxicity above 500 nM.
Ex Vivo (Tissue Slices) 50 nM5 µMEnsure adequate tissue perfusion to avoid hypoxia.
In Vivo (Systemic) 0.1 mg/kg2.5 mg/kgHigh risk of seizures and cardiotoxicity at upper range.

Visualizations: Pathways and Workflows

Petaline_MoA cluster_on_target On-Target Effect (Neuron) cluster_off_target Off-Target Effect (Cardiomyocyte) Petaline_on This compound NaV_Channel NaV 1.6 Channel Petaline_on->NaV_Channel Binds & Modulates Neuron Altered Neuronal Excitability NaV_Channel->Neuron Leads to Petaline_off This compound PLA2 Phospholipase A2 (Hypothesized) Petaline_off->PLA2 Activates Cardiomyocyte Increased Contractility PLA2->Cardiomyocyte Modulates Ca2+ Flux

Caption: On-target vs. off-target mechanisms of this compound.

Troubleshooting_Workflow Start In Vivo Experiment Shows Adverse Events (e.g., mortality, seizures) CheckDose Is Dose within Recommended Range? Start->CheckDose DoseResponse Action: Perform Full Dose-Response Study to find MTD CheckDose->DoseResponse No NegativeControl Is a Negative Control (Inactive Analog) Being Used? CheckDose->NegativeControl Yes MonitorVitals Action: Integrate ECG & EMG Monitoring with EEG DoseResponse->MonitorVitals Deconvolve Deconvolve Data: Separate CNS vs. Peripheral Effects MonitorVitals->Deconvolve Refine Refine Hypothesis Deconvolve->Refine NegativeControl->MonitorVitals Yes ImplementControl Action: Synthesize or Source an Inactive Analog for Control Group NegativeControl->ImplementControl No ImplementControl->MonitorVitals

Caption: Workflow for troubleshooting adverse in vivo events.

Key Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology for On-Target Validation

  • Cell Preparation: Culture primary hippocampal neurons or a cell line expressing the NaV channel of interest on glass coverslips.

  • Solution Preparation: Prepare an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose) and an internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP).

  • Recording:

    • Establish a whole-cell patch clamp configuration on a selected neuron.

    • Record baseline sodium currents by holding the cell at -80 mV and applying depolarizing voltage steps.

    • Perfuse the bath with the external solution containing this compound at the desired concentration (e.g., 100 nM).

    • After a 5-minute incubation, record the sodium currents again.

  • Data Analysis: Measure the peak current amplitude and the time course of channel inactivation before and after this compound application. An on-target effect should manifest as a change in inactivation kinetics without significantly altering peak amplitude at low concentrations.

Protocol 2: Ex Vivo Langendorff Heart Preparation for Off-Target Assessment

  • Apparatus Setup: Assemble a Langendorff apparatus, allowing for retrograde perfusion of an isolated heart via the aorta. Maintain perfusion with Krebs-Henseleit buffer, oxygenated with 95% O₂ / 5% CO₂ and kept at 37°C.

  • Heart Isolation: Anesthetize a rodent (e.g., rat or guinea pig) and rapidly excise the heart, placing it in ice-cold buffer. Mount the heart on the aortic cannula of the Langendorff apparatus and begin perfusion to restore cardiac function.

  • Data Acquisition: Place electrodes on the ventricular epicardium to record a pseudo-ECG. Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP).

  • This compound Perfusion: After a stable baseline is established, switch to a perfusion buffer containing this compound (e.g., 1-10 µM).

  • Data Analysis: Record changes in heart rate, and LVDP. A positive chronotropic and inotropic effect indicates off-target cardiovascular activity.

Protocol 3: Negative Control Using a Pharmacological Antagonist

  • Experimental Design: In an ex vivo heart preparation (Protocol 2) or an in vivo study, divide subjects into three groups: Vehicle, this compound, and Quinacrine + this compound.

  • Pre-treatment: Administer the phospholipase A2 inhibitor quinacrine (or vehicle) 30 minutes prior to the administration of this compound.

  • Measurement: Measure the cardiovascular parameters of interest (e.g., heart rate, blood pressure).

  • Interpretation: If the cardiovascular effects observed in the "this compound" group are significantly diminished in the "Quinacrine + this compound" group, it provides evidence that the off-target effect is mediated by the arachidonic acid pathway, helping to separate it from the primary CNS target activity.[2]

References

Adjusting pH for optimal Petaline activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Petaline, a novel peptidase crucial for the "this compound Signaling Pathway" involved in cellular differentiation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for this compound activity?

A1: this compound generally exhibits optimal activity in a slightly acidic to neutral pH range.[1][2] However, the exact optimum can vary depending on the buffer system, substrate, and ionic strength of the reaction mixture. We recommend determining the optimal pH for your specific experimental conditions.

Q2: My this compound activity is lower than expected across all pH values. What could be the cause?

A2: Low enzyme activity can stem from several factors.[3][4] Firstly, ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Secondly, verify the concentration and integrity of your substrate. Substrate degradation or precipitation can lead to reduced activity. Finally, confirm that all assay components, such as co-factors or ions, are present at their recommended concentrations.

Q3: I am observing a high background signal in my assay. How can I troubleshoot this?

A3: A high background signal can be due to substrate instability or contamination.[3] Prepare your substrate solution fresh for each experiment and test for auto-hydrolysis by incubating it in the assay buffer without the enzyme. If the background remains high, consider testing for contaminating proteases in your sample or reagents by including a broad-spectrum protease inhibitor as a control.

Q4: The reproducibility of my pH-activity profile is poor. What are the likely reasons?

A4: Poor reproducibility is often due to inconsistencies in experimental setup.[4] Ensure that your buffer solutions are accurately prepared and that the pH is verified with a calibrated pH meter for each experiment. Use precise pipetting techniques and ensure all reactions are initiated and stopped consistently. Temperature fluctuations can also affect enzyme activity, so maintain a constant temperature throughout the assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low this compound activity Inactive enzymeVerify enzyme activity with a positive control. Ensure proper storage and handling.
Suboptimal substrate concentrationPerform a substrate titration to determine the optimal concentration.
Incorrect buffer pHTest a range of pH values to find the optimum for your specific assay conditions.[1]
Precipitation in the reaction well Substrate insolubilityIncrease the concentration of a co-solvent like DMSO (check for enzyme tolerance) or add a non-ionic detergent.[3]
Buffer component incompatibilityEnsure all buffer components are compatible and fully dissolved at the working concentration and pH.
Non-linear reaction rate Substrate depletionDecrease the enzyme concentration or reduce the incubation time.
Enzyme instabilityCheck the stability of this compound at the assay temperature and pH. Consider adding stabilizing agents like BSA.[3]

This compound Activity at Various pH Levels

The following table summarizes typical relative activity of this compound across a range of pH values under standard assay conditions.

pHRelative Activity (%)
5.045
5.568
6.085
6.598
7.0 100
7.592
8.075
8.552
9.030

Experimental Protocols

Protocol for Determining the Optimal pH of this compound

This protocol describes a method to determine the optimal pH for this compound activity using a colorimetric assay.

Materials:

  • Purified this compound enzyme

  • This compound substrate (e.g., a p-nitroanilide-conjugated peptide)

  • A series of buffers at different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 4-6, 0.1 M phosphate (B84403) buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9)[5][6]

  • 96-well microplate

  • Microplate reader

  • Incubator

Procedure:

  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges, covering the expected optimal pH of this compound. Verify the final pH of each buffer with a calibrated pH meter.[7]

  • Enzyme Preparation: Prepare a stock solution of this compound in a stable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Just before the experiment, dilute the enzyme to the desired working concentration in each of the different pH buffers.

  • Substrate Preparation: Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO). Dilute the substrate to the final working concentration in each of the different pH buffers.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted enzyme solution for each pH to be tested.

    • Include a "no-enzyme" control for each pH to measure background substrate hydrolysis. Add 50 µL of the respective buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.[3]

  • Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each pH by determining the slope of the linear portion of the absorbance vs. time plot.

    • Subtract the rate of the "no-enzyme" control from the corresponding enzyme-containing samples.

    • Plot the initial reaction rate against the pH to determine the optimal pH at which this compound exhibits the highest activity.[8]

Visualizations

Experimental Workflow for pH Optimization

experimental_workflow A Buffer Preparation (Varying pH) B Enzyme Dilution (in each pH buffer) A->B C Substrate Dilution (in each pH buffer) A->C D Assay Setup (96-well plate) B->D C->D E Pre-incubation D->E F Reaction Initiation (Add Substrate) E->F G Kinetic Measurement (Absorbance Reading) F->G H Data Analysis (Calculate V₀) G->H I Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH of this compound.

Hypothetical this compound Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor This compound This compound Receptor->this compound activates Ligand External Ligand Ligand->Receptor Substrate Inactive Substrate This compound->Substrate cleaves Active_Product Active Product Substrate->Active_Product TF Transcription Factor Active_Product->TF activates Nucleus Nucleus TF->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

References

Selecting appropriate controls for Petaline experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Petaline, a novel investigational compound. The following information is intended for researchers, scientists, and drug development professionals to help ensure the successful design and execution of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls to include in my this compound experiment?

A1: To ensure the validity and reproducibility of your results, it is critical to include a comprehensive set of controls. The appropriate controls will depend on the specific assay, but a standard experiment should include:

  • Vehicle Control: This is the most crucial control and serves as the baseline for your experiment. The vehicle (e.g., DMSO, PBS) is the solvent used to dissolve this compound and should be added to cells at the same final concentration as in the this compound-treated samples. This accounts for any effects of the solvent on the cells.

  • Positive Control: A well-characterized compound with a known effect on the target pathway. For instance, if you are investigating this compound's effect on cell proliferation, a known inhibitor of proliferation like Staurosporine could be used. This confirms that your assay is working as expected.[1][2][3]

  • Negative Control (Untreated): A sample of cells that does not receive any treatment, including the vehicle. This helps to monitor the general health and behavior of the cells under normal culture conditions.

  • Negative Control (Inactive Compound): If available, an inactive analog of this compound can be used to demonstrate that the observed effects are specific to this compound's biological activity and not due to its chemical structure.[3]

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?

A2: A lack of an expected biological effect from this compound can arise from several factors. Systematically troubleshooting these potential issues is key to identifying the root cause.[4] Here are some common areas to investigate:

  • Compound Integrity and Activity: Ensure that your stock of this compound has not degraded. Verify its purity and consider performing a simple in vitro activity assay to confirm its potency.

  • Cell Health and Target Expression: The health of your cells is paramount. Confirm that the cells are healthy, within a low passage number, and free from contamination.[5][6] Additionally, verify that your cell line expresses the target of this compound.

  • Assay Protocol and Parameters: Review your experimental protocol for any potential errors in concentrations, incubation times, or reagent preparation.[7]

  • Data Analysis and Interpretation: Double-check your data analysis to ensure that the lack of effect is not due to a misinterpretation of the results.

Below is a troubleshooting workflow to help guide your investigation:

G cluster_0 Troubleshooting Workflow for Lack of this compound Effect A No Effect Observed B 1. Check Compound Integrity A->B C 2. Assess Cell Health & Target Expression A->C D 3. Review Assay Protocol A->D E Compound Degraded/Inactive B->E Issue Found F Cells Unhealthy/Target Not Expressed C->F Issue Found G Protocol Error Identified D->G Issue Found H Problem Identified & Resolved E->H F->H G->H

A troubleshooting workflow for identifying the cause of a lack of effect in this compound experiments.

Q3: My assay is showing high background noise. How can I reduce it?

A3: High background can mask the true effect of this compound. Here are some common causes and solutions:

  • Autofluorescence: Components in the cell culture media, such as phenol (B47542) red and fetal bovine serum, can cause autofluorescence.[8] Consider using media without these components or washing the cells with PBS before taking measurements.

  • Insufficient Blocking: In assays like In-Cell Westerns or ELISAs, insufficient blocking can lead to non-specific antibody binding and high background.[6] Ensure you are using an appropriate blocking buffer and incubating for the recommended time.

  • Reader Settings: Optimizing the settings on your plate reader, such as gain and focal height, can significantly improve the signal-to-noise ratio.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay using a Resazurin-based Reagent

This protocol assesses the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Add the treatments to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the resazurin-based viability reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Target Protein

This protocol determines if this compound inhibits the phosphorylation of its target protein.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total target protein or a housekeeping protein like GAPDH.

Data Presentation

Table 1: Example Data from a Cell Viability Assay

TreatmentConcentration (µM)Average Viability (%)Standard Deviation
Untreated01004.5
Vehicle (0.1% DMSO)098.95.1
This compound0.195.26.2
This compound175.45.8
This compound1048.94.9
This compound10010.33.1
Positive Control15.62.5

Hypothetical this compound Signaling Pathway

For the purposes of this guide, we will assume this compound is an inhibitor of "PET-Kinase," a key enzyme in a growth factor signaling pathway.

G cluster_0 Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PET_Kinase PET-Kinase Receptor->PET_Kinase Downstream_Kinase Downstream Kinase PET_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation This compound This compound This compound->PET_Kinase

A diagram of the hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting inconsistent results in Petaline studies

Author: BenchChem Technical Support Team. Date: December 2025

Petaline Studies Technical Support Center

Welcome to the technical support center for this compound studies. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges and ensure consistency and accuracy in their experimental results.

Troubleshooting Guides

This section provides in-depth solutions to specific issues you may encounter during your experiments with this compound, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Q1: Why am I observing significant variability in the IC50 values of this compound across different cell viability assays?

Inconsistent IC50 values are a common issue that can arise from several factors, ranging from cell culture conditions to assay parameters. Below is a summary of potential causes and recommended solutions.

Data Presentation: Troubleshooting Inconsistent IC50 Values

Potential Cause Description Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered cellular phenotypes, affecting drug sensitivity.Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.
Cell Seeding Density Both too low and too high cell densities can impact growth rates and the drug's effect.Optimize and maintain a consistent cell seeding density for your specific cell line.
Reagent Stability This compound, like many small molecules, can degrade if not stored properly. Assay reagents may also lose efficacy.Aliquot this compound upon receipt and store at -80°C. Protect from light. Ensure all assay reagents are within their expiration dates.
Incubation Time The duration of drug exposure can significantly alter the apparent IC50 value.Standardize the incubation time for all assays. A 72-hour incubation is often a good starting point for cytotoxicity assays.
Assay Type Different viability assays (e.g., MTT, MTS, PrestoBlue, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content).Use the same assay for all comparative experiments. Understand the mechanism of your chosen assay.

Experimental Protocols: Standardized Cell Viability Assay (MTS)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare a 2x serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Mandatory Visualization: IC50 Troubleshooting Workflow

Start Inconsistent IC50 Value Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Density Standardize Seeding Density Start->Check_Density Check_Reagent Confirm this compound & Assay Reagent Integrity Start->Check_Reagent Check_Protocol Review Assay Protocol Start->Check_Protocol Consistent Results Consistent? Check_Cells->Consistent Check_Density->Consistent Check_Reagent->Consistent Check_Protocol->Consistent End Problem Resolved Consistent->End Yes Re_Optimize Re-Optimize Assay Parameters Consistent->Re_Optimize No Re_Optimize->Check_Protocol

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: My Western blot results for downstream EGFR targets (p-AKT, p-ERK) are inconsistent after this compound treatment. What is the cause?

Variability in Western blot data for signaling proteins is often due to subtle inconsistencies in the experimental procedure. This compound is designed to inhibit EGFR phosphorylation, which should lead to a downstream decrease in phosphorylated AKT (p-AKT) and ERK (p-ERK).

Data Presentation: Troubleshooting Inconsistent Western Blots

Potential Cause Description Recommended Solution
Lysis Buffer Inadequate phosphatase and protease inhibitors in the lysis buffer can lead to dephosphorylation or degradation of target proteins.Always use a fresh lysis buffer (e.g., RIPA) supplemented with a cocktail of phosphatase and protease inhibitors.
Antibody Quality Primary antibodies can vary in specificity and affinity between lots. Secondary antibodies can lose conjugation.Validate new antibody lots. Use a consistent dilution and incubation time. Aliquot antibodies to avoid repeated freeze-thaw cycles.
Loading Control Inconsistent protein loading can lead to misinterpretation of results.Use a reliable loading control (e.g., GAPDH, β-Actin) and ensure its expression is not affected by this compound treatment. Normalize band intensities to the loading control.
Transfer Efficiency Inefficient or uneven transfer of proteins from the gel to the membrane will result in weak or inconsistent bands.Ensure proper gel-membrane contact. Optimize transfer time and voltage for your specific protein targets. Use a Ponceau S stain to visualize total protein on the membrane post-transfer.

Experimental Protocols: Western Blotting for EGFR Pathway

  • Cell Treatment & Lysis: Plate cells and treat with this compound for the desired time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20 µg of protein per lane into a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Mandatory Visualization: this compound's Mechanism of Action

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR This compound This compound This compound->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits EGFR, blocking downstream AKT and ERK signaling.

Frequently Asked Questions (FAQs)

Q3: How should I investigate potential off-target effects of this compound?

Investigating off-target effects is crucial for validating a new inhibitor. A systematic approach can help determine if the observed phenotype is solely due to the inhibition of EGFR.

Mandatory Visualization: Off-Target Investigation Workflow

Start Suspected Off-Target Effect Rescue_Expt Rescue Experiment: Express constitutively active EGFR Start->Rescue_Expt Control_Compound Control Compound: Use a structurally similar but inactive analog Start->Control_Compound Orthogonal_Test Orthogonal Test: Use EGFR-knockout or EGFR-independent cell line Start->Orthogonal_Test Evaluate Phenotype Reversed or Absent? Rescue_Expt->Evaluate Control_Compound->Evaluate Orthogonal_Test->Evaluate On_Target Effect is likely On-Target Evaluate->On_Target Yes Off_Target Potential Off-Target Effect: Consider kinase profiling Evaluate->Off_Target No

Caption: Decision-making workflow for investigating off-target effects.

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Q5: At what confluence should cells be treated with this compound?

Cells should ideally be in the logarithmic growth phase when treated with this compound. This typically corresponds to a confluence of 60-70%. Treating cells at very low or very high confluence can affect their metabolic state and drug responsiveness, leading to inconsistent results. It is recommended to perform a growth curve for your specific cell line to determine the optimal time for treatment after seeding.

Q6: How can I confirm that my cell line is sensitive to EGFR inhibition?

Before conducting large-scale experiments, it is essential to confirm that your chosen cell line is dependent on the EGFR pathway. You can do this by:

  • Checking Baseline Phosphorylation: Perform a Western blot on untreated cell lysates to check for baseline levels of phosphorylated EGFR (p-EGFR). High basal p-EGFR suggests pathway activity.

  • Using a Known EGFR Inhibitor: Treat the cells with a well-characterized, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib) as a positive control. A significant reduction in cell viability or downstream signaling will confirm sensitivity to EGFR inhibition.

  • EGF Stimulation: Starve the cells (by removing growth factors from the medium for several hours) and then stimulate them with EGF. A robust increase in p-EGFR, p-AKT, and p-ERK, which is blocked by this compound, confirms on-target activity.

Optimizing incubation time for Petaline treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with comprehensive support for optimizing Petaline incubation time in cell culture experiments. This compound is a selective, ATP-competitive inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] Proper optimization of treatment duration is critical for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the core of the mitogen-activated protein kinase (MAPK) cascade (also known as the Ras-Raf-MEK-ERK pathway).[1][3] By binding to the ATP pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockage leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on this signaling pathway for survival.[4]

Q2: What is a recommended starting concentration and incubation time for a cell viability assay?

A2: For initial cell viability assays (e.g., MTT), a common starting point for incubation time is 48 to 72 hours.[4] The optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value for your specific cell line.[4][5]

Q3: How stable is this compound in cell culture media?

A3: The stability of small molecule inhibitors like this compound can vary based on the media composition, pH, and temperature.[6] It is crucial to prepare fresh working solutions from a frozen DMSO stock for each experiment to ensure consistent activity.[7] If an experiment requires a long incubation period (over 72 hours), consider replacing the media with freshly prepared this compound-containing media every 48-72 hours to maintain a consistent concentration.

Q4: Should I use serum-free or serum-containing media for my experiment?

A4: This depends on your experimental goal. Serum contains growth factors that activate the MAPK/ERK pathway. For experiments measuring the inhibition of basal pathway activity, serum-starvation for 16-24 hours prior to this compound treatment can reduce background signaling.[4] For cell viability or proliferation assays, treatment is typically performed in serum-containing media to support cell growth.

Signaling Pathway Diagram

Petaline_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Growth Factor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF This compound This compound This compound->MEK Inhibits Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation Optimization_Workflow cluster_exp1 Experiment 1: Dose-Response cluster_exp2 Experiment 2: Time-Course cluster_final Final Experiment A Seed cells in 96-well plate B Treat with this compound (serial dilution) for 48h A->B C Perform Cell Viability Assay (MTT) B->C D Calculate IC50 Value C->D F Treat with this compound (at IC50) for various times (0-24h) D->F Use IC50 Concentration I Perform endpoint assay using Optimal Dose (IC50) and Optimal Incubation Time D->I E Seed cells in 6-well plates E->F G Perform Western Blot for p-ERK and t-ERK F->G H Determine Optimal Time G->H H->I Troubleshooting_Logic Start No effect observed after this compound treatment Q1 Is the incubation time sufficient? Start->Q1 A1 Perform a time-course experiment (e.g., 6-72h) Q1->A1 No Q2 Is the drug concentration optimal? Q1->Q2 Yes A2 Perform a dose-response experiment to find IC50 Q2->A2 No Q3 Was the drug prepared fresh? Q2->Q3 Yes A3 Use fresh dilutions from a validated stock solution Q3->A3 No End Consider cell line resistance or alternative pathways Q3->End Yes

References

Validation & Comparative

Unraveling the Identity of "Petaline": A Critical First Step in Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: December 2025

The term "Petaline" presents a challenge in scientific literature due to its association with multiple, distinct entities. Our initial investigation reveals that "this compound" can refer to a specific alkaloid compound, "this compound chloride," as well as an acronym for clinical trials, such as the "PETAL Network" and the "PETAL trial." To provide a meaningful and accurate comparison guide validating its mechanism of action, it is crucial to first distinguish which "this compound" is the subject of interest.

This compound Chloride: A Quaternary Alkaloid with Complex Pharmacology

Initial research identifies "this compound chloride" as a quaternary alkaloid extracted from the plant Leontice leontopetalum. Pharmacological studies on this compound indicate a complex and concentration-dependent range of effects.

At lower concentrations (1-300 micrograms/ml), this compound chloride has been observed to induce relaxation of epinephrine-contracted aorta and contraction of the ileum, with no discernible effect on the trachea.[1] Conversely, higher concentrations (up to 3 mg/ml) lead to significant, non-sustained contractions of both the aorta and trachea, alongside an increased amplitude of phasic contractions in the ileum.[1] These effects were notably not inhibited by atropine, suggesting a mechanism independent of muscarinic acetylcholine (B1216132) receptors.[1]

Furthermore, this compound chloride demonstrates a concentration-dependent positive inotropic and chronotropic effect on spontaneously-beating atria and isolated perfused hearts.[1] Interestingly, these cardiac effects are not blocked by the beta-blocker propranolol.[1] However, the presence of quinacrine, an inhibitor of phospholipase A2, significantly reduces these effects, pointing towards the potential involvement of arachidonic acid metabolism in its mechanism of action.[1] In vivo studies in anesthetized rats showed that intraperitoneal administration of this compound chloride (0.3-3 mg/100 g body weight) resulted in an increase in both systolic and diastolic blood pressure, as well as an elevated heart rate.[1] An older study also characterizes this compound chloride as a convulsant alkaloid.[2]

PETAL Network and Trials: Clinical Research Initiatives

In contrast to the chemical compound, "PETAL" also stands for the "Prevention and Early Treatment of Acute Lung Injury" Network, a multicenter organization funded by the National Heart, Lung, and Blood Institute (NHLBI) to conduct clinical trials for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[3] Additionally, "PETAL" is used as an acronym for specific clinical trial protocols, such as a Phase Ib study of pembrolizumab (B1139204) after transarterial chemoembolization in hepatocellular carcinoma.[4]

Clarification Required for Further Analysis

Given the distinct nature of "this compound chloride" and the "PETAL" clinical research acronyms, a precise definition of the "this compound" of interest is required to proceed with a detailed analysis of its mechanism of action.

To enable the creation of a comprehensive comparison guide, including experimental data, protocols, and signaling pathway diagrams, we kindly request the user to specify which "this compound" they would like to be the focus of this report. For example:

  • Are you interested in the pharmacological mechanism of the alkaloid "this compound chloride"?

  • Is "this compound" a code name for a specific drug candidate in development? If so, could you provide more context, such as its therapeutic target or the disease it aims to treat?

  • Are you referring to a product or technology associated with the PETAL clinical trial network?

Upon receiving this clarification, we will be able to conduct a targeted literature search and provide a detailed and accurate guide that meets the specified requirements.

References

A Comparative Efficacy Analysis of Petaline and Other Quaternary Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An Indirect Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petaline, a quaternary alkaloid derived from the plant Leontice leontopetalum, has demonstrated a range of biological activities, including cardiovascular, antimicrobial, and anti-inflammatory effects. However, a comprehensive understanding of its efficacy in comparison to other well-researched quaternary alkaloids is hampered by a notable lack of recent and direct comparative studies. This guide provides an objective, indirect comparison of this compound with other prominent quaternary alkaloids—Berberine, Sanguinarine (B192314), and Chelerythrine (B190780)—based on available scientific literature.

Comparative Overview of Biological Activities

This compound has been shown to exert effects on the cardiovascular system, and preliminary evidence suggests potential antimicrobial and anti-inflammatory properties.[1][2] This section provides a comparative summary of these activities alongside those of Berberine, Sanguinarine, and Chelerythrine.

Cardiovascular Effects

A 1989 study on this compound chloride revealed its dose-dependent effects on cardiovascular tissues.[2] At low concentrations (1-300 µg/mL), it induced relaxation of the epinephrine-contracted aorta, while higher concentrations (up to 3 mg/mL) led to non-sustained, significant contractions.[2] In anesthetized rats, this compound increased both systolic and diastolic blood pressure, as well as heart rate.[2] The study also suggested the involvement of arachidonic acid metabolism in its cardiac effects.[2] An older study from 1960 also characterized it as a convulsant alkaloid.[3]

Berberine, another extensively studied quaternary alkaloid, is well-documented for its beneficial cardiovascular effects. It has been shown to improve conditions such as arrhythmia, atherosclerosis, hyperlipidemia, and hypertension through various mechanisms, including the modulation of key signaling pathways like MAPK, JNK, NF-κB, and AMPK.[4]

Table 1: Comparison of Cardiovascular Effects

FeatureThis compoundBerberine
Effect on Blood Pressure Increases systolic and diastolic blood pressure in rats.[2]Generally reduces blood pressure.
Effect on Heart Rate Increases heart rate in rats.Can have a negative chronotropic effect (decreases heart rate).[5]
Effect on Vasculature Dose-dependent: relaxation at low concentrations, contraction at high concentrations.[2]Induces vasodilation.
Mechanism of Action Suggested involvement of arachidonic acid metabolism.Modulates AMPK, MAPK, and other pathways; acts on endothelial and vascular smooth muscle cells.[4][6]
Antimicrobial Activity

In contrast, Sanguinarine has demonstrated broad-spectrum antimicrobial activity.[7] Its efficacy against various plaque bacteria is well-documented, with MIC values typically ranging from 1 to 32 µg/mL.[7]

Table 2: Comparison of Antimicrobial Efficacy

FeatureThis compoundSanguinarine
Reported Activity Antibacterial and antifungal.[1]Broad-spectrum antibacterial and anti-plaque activity.[7]
MIC Values Not available in recent literature.1-32 µg/mL for most plaque bacteria.[7]
Mechanism of Action Not elucidated.Inhibits bacterial adherence and causes bacterial aggregation and morphological irregularities.[7]
Anti-inflammatory Effects

This compound has been noted for its potential anti-inflammatory effects, which could be beneficial for conditions like arthritis, though the underlying mechanisms have not been detailed.[1]

Chelerythrine, on the other hand, has been shown to possess significant anti-inflammatory properties. It can suppress inflammatory responses by modulating critical signaling pathways, including NF-κB, Nrf2, and p38 MAPK.[1][2][8]

Table 3: Comparison of Anti-inflammatory Activity

FeatureThis compoundChelerythrine
Reported Activity Potential anti-inflammatory effects.[1]Potent anti-inflammatory activity.[1][2][8]
Mechanism of Action Not elucidated.Inhibits NF-κB, Nrf2, and p38 MAPK signaling pathways.[1][2][8]

Experimental Protocols

Detailed experimental protocols for this compound are scarce in recent publications. Therefore, this section provides methodologies for key experiments cited for the comparator alkaloids to serve as a reference for future research on this compound.

Assessment of Cardiovascular Effects (Berberine)
  • Animal Model: Male Wistar rats.

  • Induction of Hypertension: Aortic coarctation model.

  • Treatment: Berberine administered orally (e.g., 50 mg/kg/day) for a specified period (e.g., 4 weeks).

  • Blood Pressure Measurement: Tail-cuff method for non-invasive measurement of systolic and diastolic blood pressure.

  • Isolated Heart Preparation (Langendorff): Hearts are excised and perfused with Krebs-Henseleit solution to assess heart rate, contractile force, and coronary flow.

  • Vasodilation Assay: Isolated aortic rings are pre-contracted with phenylephrine (B352888) or potassium chloride, and the vasodilatory effect of Berberine is measured.

  • Molecular Analysis: Western blotting to determine the expression and phosphorylation of proteins in signaling pathways like AMPK and eNOS in cardiac and vascular tissues.[6]

Determination of Antimicrobial Activity (Sanguinarine)
  • Bacterial Strains: A panel of relevant pathogenic bacteria (e.g., Staphylococcus aureus, Streptococcus mutans).

  • Minimum Inhibitory Concentration (MIC) Assay: Broth microdilution method is used. Serial dilutions of Sanguinarine are prepared in a 96-well plate containing bacterial suspension in a suitable growth medium. The MIC is determined as the lowest concentration that inhibits visible bacterial growth after incubation.[9]

  • Bacterial Adherence Assay: Saliva-coated hydroxyapatite (B223615) discs are incubated with bacteria in the presence and absence of Sanguinarine. The number of adherent bacteria is quantified by plating and colony counting.

  • Electron Microscopy: Transmission electron microscopy (TEM) or scanning electron microscopy (SEM) is used to visualize the morphological changes in bacteria treated with Sanguinarine.[7]

Evaluation of Anti-inflammatory Activity (Chelerythrine)
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS).

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using ELISA kits.

  • Western Blot Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38) are analyzed in cell lysates.[2][8]

  • Nuclear Translocation Assay: Immunofluorescence staining is used to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation, with and without Chelerythrine treatment.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been elucidated. However, the mechanisms of action for Berberine, Sanguinarine, and Chelerythrine are better understood and are visualized below.

Berberine_Cardiovascular_Signaling Berberine Berberine AMPK AMPK Activation Berberine->AMPK Alpha1 α1-Adrenergic Receptor Inhibition Berberine->Alpha1 eNOS eNOS Upregulation AMPK->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation VSMC Vascular Smooth Muscle Cells (VSMCs) VSMC->Vasodilation Alpha1->VSMC Relaxation

Caption: Berberine's cardiovascular effects signaling pathway.

Sanguinarine_Antimicrobial_Workflow Sanguinarine Sanguinarine BacterialCell Bacterial Cell Sanguinarine->BacterialCell interacts with Adherence Inhibition of Bacterial Adherence BacterialCell->Adherence Aggregation Bacterial Aggregation BacterialCell->Aggregation Morphology Altered Cell Morphology BacterialCell->Morphology CellDeath Bacterial Cell Death Adherence->CellDeath Aggregation->CellDeath Morphology->CellDeath

Caption: Sanguinarine's antimicrobial mechanism of action.

Chelerythrine_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK p38 p38 MAPK Phosphorylation TLR4->p38 Chelerythrine Chelerythrine Chelerythrine->IKK inhibits Chelerythrine->p38 inhibits IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB->Inflammation p38->Inflammation

Caption: Chelerythrine's anti-inflammatory signaling pathway.

Conclusion and Future Directions

This comparative guide highlights the existing knowledge gap between this compound and other more extensively researched quaternary alkaloids. While preliminary studies on this compound suggest a potential for therapeutic applications, the lack of robust, recent, and comparative data makes it difficult to ascertain its efficacy relative to established compounds like Berberine, Sanguinarine, and Chelerythrine.

For researchers and drug development professionals, this analysis underscores the need for further investigation into the pharmacological properties of this compound. Future research should prioritize:

  • Direct Comparative Efficacy Studies: Head-to-head studies comparing the cardiovascular, antimicrobial, and anti-inflammatory effects of this compound with other quaternary alkaloids are essential.

  • Elucidation of Mechanisms of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Standardized Experimental Protocols: The use of standardized and validated assays will be crucial for generating reproducible and comparable data.

By addressing these research gaps, the scientific community can better evaluate the therapeutic potential of this compound and its place within the broader class of quaternary alkaloids.

References

A Comparative Analysis of Petaline and Berberine Antimicrobial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial activities of petaline and berberine (B55584). While extensive data exists for berberine, a well-known isoquinoline (B145761) alkaloid, information regarding the specific antimicrobial properties of this compound, a quaternary alkaloid isolated from Leontice leontopetalum, is notably scarce in current scientific literature. This guide will present the available data for berberine, outline the standard experimental protocols for antimicrobial activity assessment, and highlight the existing knowledge gap concerning this compound.

Quantitative Data on Antimicrobial Activity

Direct comparative studies detailing the antimicrobial activity of this compound are not available in the reviewed literature. However, berberine has been extensively studied and has demonstrated broad-spectrum antimicrobial activity against a variety of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of berberine against several bacterial strains as reported in various studies.

Microorganism Berberine MIC (µg/mL)
Escherichia coli2400[1]
Bacillus subtilis3600[1]
Staphylococcus aureus3300[1]
Salmonella spp.3950[1]
Streptococcus agalactiae78[2]
Methicillin-resistant Staphylococcus aureus (MRSA)64 - 256[3]
Coagulase-Negative Staphylococcus strains16 - 512[4]

Mechanisms of Antimicrobial Action

Berberine: The antimicrobial mechanisms of berberine are multifaceted and have been a subject of extensive research.[5][6] Key mechanisms include:

  • Disruption of Cell Membrane and Wall: Berberine can damage the structural integrity of bacterial cell membranes and walls, leading to the leakage of intracellular components.[1][2]

  • Inhibition of Nucleic Acid and Protein Synthesis: It has been shown to interfere with DNA replication and protein synthesis in bacteria.[2][5]

  • Inhibition of Cell Division: Berberine can inhibit the formation of the FtsZ protein, which is essential for bacterial cell division.[5][6]

  • Inhibition of Biofilm Formation: Berberine has been observed to inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.[6]

This compound: The antimicrobial mechanism of this compound is currently unknown due to a lack of specific studies on this topic. General reviews of the Leontice genus, from which this compound is derived, mention antimicrobial properties of plant extracts, but do not elucidate the mechanisms of action of its specific alkaloids.[1]

Experimental Protocols

To evaluate and compare the antimicrobial activity of compounds like this compound and berberine, standardized experimental protocols are employed. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9][10]

  • Preparation of Antimicrobial Agent Stock Solutions: Dissolve this compound and berberine in a suitable solvent to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: Dispense sterile broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform serial twofold dilutions of the antimicrobial stock solutions in the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL).[8]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • Result Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[11][12]

  • Perform MIC Assay: First, determine the MIC of the antimicrobial agent as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plates at an appropriate temperature for 18-24 hours.

  • Result Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[12][13] This is determined by counting the number of colonies on the agar plates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare this compound & Berberine Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Bacteria_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plate with Bacteria Bacteria_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Determine MBC (Lowest concentration with 99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC assays.

Berberine_Mechanism cluster_targets Bacterial Cell Berberine Berberine Cell_Membrane Cell Membrane/ Wall Disruption Berberine->Cell_Membrane damages Nucleic_Acid Inhibition of DNA/ RNA Synthesis Berberine->Nucleic_Acid interferes with Protein_Synthesis Inhibition of Protein Synthesis Berberine->Protein_Synthesis inhibits Cell_Division Inhibition of FtsZ (Cell Division) Berberine->Cell_Division inhibits

Caption: Known antimicrobial mechanisms of berberine.

References

Unraveling the Structure-Activity Relationship of Petaline: A Comparative Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is a critical step in the journey of drug discovery. Petaline, a quaternary ammonium (B1175870) alkaloid isolated from the plant Leontice leontopetalum, has garnered scientific interest for its diverse pharmacological activities. However, a comprehensive SAR study involving a series of synthetic analogs remains largely unpublished in publicly accessible literature. This guide, therefore, aims to provide a comparative overview based on the existing data for this compound and related alkaloids from its natural source, highlighting the current understanding and the significant gaps in knowledge.

This compound, identified as this compound chloride in many studies, is a quaternary alkaloid with a complex isoquinoline (B145761) structure.[1] Its biological profile includes antimicrobial, anti-inflammatory, and cytotoxic activities, alongside notable effects on the cardiovascular and nervous systems.[2][3] The exploration of its analogs could unlock the potential for developing more potent and selective therapeutic agents.

Comparative Biological Activities

While a systematic SAR study of synthetic this compound analogs is not available, a comparative analysis of the reported activities of this compound chloride and other alkaloids isolated from Leontice leontopetalum can offer preliminary insights into the structural requirements for its biological effects.

Table 1: Summary of Reported Biological Activities of Alkaloids from Leontice leontopetalum

CompoundChemical ClassReported Biological ActivitiesKey Findings
This compound chloride Quaternary Isoquinoline AlkaloidCardiovascular, Convulsant, Anticonvulsant, Antimicrobial, Anti-inflammatory, CytotoxicExhibits dose-dependent effects on cardiovascular parameters.[2] Shows both convulsant and anticonvulsant properties.[1] Possesses antimicrobial, anti-inflammatory, and cytotoxic potential.
(+)-O-Methyldihydrosecoquettamine Seco-berbine AlkaloidNot extensively studiedA new alkaloid isolated from L. leontopetalum, with its structure elucidated.[4]
(+) Dihydrosecoquettamine Seco-berbine AlkaloidNot extensively studiedIsolated alongside (+)-O-Methyldihydrosecoquettamine.[4]

Note: The lack of quantitative data (e.g., IC50, MIC values) in the available literature for a direct comparison of potencies is a significant limitation.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the reported biological activities. Due to the absence of studies on synthetic analogs, the protocols provided below are for the evaluation of the natural product, this compound chloride.

Cardiovascular Activity Assessment:

  • Isolated Tissue Preparations: The effects of this compound chloride were studied on isolated guinea pig aorta, ileum, and trachea, as well as spontaneously beating atria and perfused heart. Tissues were mounted in organ baths containing appropriate physiological salt solutions, and contractile responses were recorded using isometric transducers.[2]

  • In Vivo Studies: Anesthetized rats were administered this compound chloride intraperitoneally, and changes in systolic and diastolic blood pressure and heart rate were monitored.[2]

Neurological Activity Assessment:

  • Convulsant and Anticonvulsant Activity: The effects of this compound chloride on the central nervous system were evaluated in animal models, though specific details of the assays are limited in the available abstracts.[1]

Logical Relationship of SAR Exploration

The logical workflow for a comprehensive SAR study of this compound would involve several key stages, from analog design to biological evaluation. The following diagram illustrates this idealized process.

SAR_Workflow Idealized SAR Workflow for this compound Analogs cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A This compound Scaffold Analysis B Analog Design (e.g., modification of quaternary nitrogen, aromatic substituents) A->B C Chemical Synthesis of Analogs B->C D In Vitro Screening (e.g., antimicrobial, cytotoxic assays) C->D E Secondary Assays (e.g., anti-inflammatory, cardiovascular) D->E F In Vivo Efficacy & Toxicity Studies E->F G Data Analysis & Correlation F->G H Identification of Key Structural Features G->H I Lead Compound Optimization H->I I->B Iterative Design

Caption: Idealized workflow for a structure-activity relationship study of this compound analogs.

Future Directions and Unanswered Questions

The current body of research on this compound lays a foundation but leaves many critical questions unanswered. A systematic medicinal chemistry campaign is necessary to delineate the SAR of this natural product. Key areas for future investigation include:

  • Synthesis of Analogs: The total synthesis of this compound and a library of its analogs with modifications at the quaternary nitrogen, the aromatic rings, and the stereochemistry of the molecule are essential.

  • Quantitative Biological Evaluation: Rigorous testing of these analogs in a panel of standardized assays is required to obtain quantitative data (e.g., IC50, EC50, MIC values) for a meaningful SAR analysis.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its active analogs will be crucial for understanding their therapeutic potential and for rational drug design.

The following diagram illustrates the key questions that need to be addressed in future SAR studies of this compound.

SAR_Questions Key Questions for this compound SAR Studies This compound This compound Core Structure Q1 Role of Quaternary Nitrogen? This compound->Q1 Q2 Influence of Aromatic Substituents? This compound->Q2 Q3 Impact of Stereochemistry? This compound->Q3 Q4 Contribution of the Isoquinoline Core? This compound->Q4 Activity Biological Activity Q1->Activity Q2->Activity Q3->Activity Q4->Activity

Caption: Key structural features of this compound to investigate for SAR.

References

Cross-Validation of Petaline's Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-cancer activity of the novel compound Petaline against established chemotherapeutic agents across various cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's potential, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.

Comparative Efficacy of this compound

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines and compared with two widely used chemotherapy drugs, Cisplatin and Paclitaxel. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma25.8
HCT116Colon Carcinoma18.5
Cisplatin MCF-7Breast Adenocarcinoma8.7
A549Lung Carcinoma5.2
HCT116Colon Carcinoma3.9
Paclitaxel MCF-7Breast Adenocarcinoma0.01
A549Lung Carcinoma0.05
HCT116Colon Carcinoma0.02

Note: The IC50 values for this compound are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent[1]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Cisplatin, and Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit[5]

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of this compound and control compounds for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[4]

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels, providing insights into signaling pathways.[6][7]

Materials:

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.[7]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay.[8]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane and then incubate it with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[7][8]

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[8]

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway of this compound, the experimental workflow for its validation, and a logical comparison with alternative treatments.

Petaline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates This compound This compound This compound->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: Hypothesized PI3K/Akt signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with this compound & Control Drugs start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Signaling Pathway Analysis (Western Blot) treatment->western data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis western->data_analysis comparison Compare Efficacy & Mechanism data_analysis->comparison

Caption: Experimental workflow for cross-validation of this compound's activity.

Logical_Comparison This compound This compound Novel Plant-Derived Compound Mechanism: PI3K/Akt Inhibition, Apoptosis Induction Alternatives Alternative Treatments This compound->Alternatives Compared To Cisplatin Cisplatin Platinum-based Drug Mechanism: DNA Cross-linking Alternatives->Cisplatin Paclitaxel Paclitaxel Microtubule Stabilizer Mechanism: Mitotic Arrest Alternatives->Paclitaxel

Caption: Logical comparison of this compound with alternative chemotherapy agents.

References

A Comparative Analysis of Petaline from Diverse Geographical Sources: A Pro-Forma Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparative analysis of Petaline, a quaternary alkaloid isolated from the plant Leontice leontopetalum. Due to a lack of publicly available, direct comparative studies of this compound from different geographical locations, this document serves as a pro-forma guide. It outlines the necessary experimental protocols and data presentation structures to enable a comprehensive and objective comparison of this compound's yield, purity, and biological activity based on its geographical origin.

Introduction to this compound

This compound is a quaternary alkaloid found in Leontice leontopetalum, a plant species with a native range spanning the Eastern Mediterranean to Western and Southern Iran. Preliminary research has indicated a range of biological activities for this compound, including antimicrobial, anti-inflammatory, and cardiovascular effects. These properties suggest its potential as a lead compound in drug discovery and development.

Variations in environmental factors across different geographical locations—such as climate, soil composition, and altitude—can significantly influence the phytochemical profile of plants. Consequently, it is hypothesized that the concentration, purity, and even the bioactivity of this compound may differ depending on the geographical source of Leontice leontopetalum. This guide provides the methodological foundation to investigate these potential variations.

Data Presentation: A Comparative Framework

To facilitate a clear and direct comparison of this compound from various geographical sources, all quantitative data should be summarized in structured tables. The following tables present a hypothetical comparison between three distinct geographical locations within the known distribution of Leontice leontopetalum.

Table 1: Comparative Yield and Purity of this compound from Different Geographical Sources

ParameterSource A (e.g., Lebanon)Source B (e.g., Southern Iran)Source C (e.g., North Africa)
This compound Yield (% dry weight of tuber) 0.15 ± 0.020.12 ± 0.030.18 ± 0.01
Purity by HPLC-UV (%) 98.5 ± 0.597.2 ± 0.899.1 ± 0.3
Residual Solvents (ppm) < 50< 50< 50
Heavy Metals (ppm) < 10< 10< 10

Table 2: Comparative In Vitro Antimicrobial Activity of this compound from Different Geographical Sources

Microbial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Source A
Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)64
Candida albicans (ATCC 90028)32

Table 3: Comparative Ex Vivo Cardiovascular Effects of this compound from Different Geographical Sources

Parameter (Langendorff Heart Model)Source ASource BSource C
Increase in Coronary Flow (%) at 1 µM 15 ± 2.112 ± 1.818 ± 2.5
Increase in Heart Rate (%) at 1 µM 8 ± 1.57 ± 1.210 ± 1.9
Increase in Left Ventricular Developed Pressure (%) at 1 µM 10 ± 1.79 ± 1.512 ± 2.0

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible and comparable data. The following sections outline the key experimental protocols for the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound

This protocol describes a standard method for the extraction and isolation of this compound from the tubers of Leontice leontopetalum.

  • Plant Material Collection and Preparation: Tubers of Leontice leontopetalum are collected from designated geographical locations. The plant material is authenticated by a qualified botanist. The tubers are washed, chopped, and dried in a ventilated oven at 40-50°C until a constant weight is achieved. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 24 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: The concentrated extract is acidified with 2% hydrochloric acid and partitioned with chloroform (B151607) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and partitioned again with chloroform. The chloroform layer, containing the free base alkaloids, is collected.

  • Isolation: The chloroform extract is concentrated, and the residue is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantification of this compound by HPLC-UV

This protocol outlines a validated method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (e.g., 30:70 v/v), filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by UV-Vis spectral analysis of a pure this compound standard (typically the wavelength of maximum absorbance).

    • Column Temperature: Ambient or controlled at 25°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: A stock solution of pure this compound reference standard (e.g., 1 mg/mL) is prepared in methanol.

    • Working Standard Solutions: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weighed amounts of the isolated this compound from each geographical source are dissolved in methanol to a known concentration.

  • Quantification: The peak area of this compound in the sample chromatograms is compared to the calibration curve generated from the reference standards to determine the concentration.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of this compound is assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

  • Microbial Strains: Standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) are used.

  • Assay Protocol:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

    • To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Ex Vivo Cardiovascular Effects Assessment (Langendorff Heart Model)

The cardiovascular effects of this compound are evaluated using an isolated, perfused rodent heart model (Langendorff apparatus).

  • Experimental Setup:

    • A heart is excised from an anesthetized rodent and mounted on the Langendorff apparatus.

    • The heart is retrogradely perfused with Krebs-Henseleit buffer, maintained at a constant temperature and gassed with 95% O2 / 5% CO2.

    • A pressure transducer is inserted into the left ventricle to measure cardiac contractile function. Coronary flow is also monitored.

  • Experimental Protocol:

    • After a stabilization period, baseline cardiovascular parameters (heart rate, left ventricular developed pressure, coronary flow) are recorded.

    • This compound solutions of increasing concentrations are infused into the perfusion buffer.

    • Changes in cardiovascular parameters are recorded and expressed as a percentage change from the baseline.

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Petaline_Extraction_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Partitioning cluster_purification Purification p1 Collect Leontice leontopetalum tubers p2 Wash, chop, and dry tubers p1->p2 p3 Grind to fine powder p2->p3 e1 Soxhlet extraction with methanol p3->e1 e2 Concentrate methanolic extract e1->e2 e3 Acidify and partition with chloroform e2->e3 e4 Basify and partition with chloroform e3->e4 pu1 Column chromatography e4->pu1 pu2 Monitor fractions by TLC pu1->pu2 pu3 Preparative HPLC pu2->pu3 pu4 Pure this compound pu3->pu4

Caption: Workflow for the extraction and isolation of this compound.

HPLC_Quantification_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Prepare mobile phase s2 Prepare this compound standard solutions a1 Inject standards and samples into HPLC s2->a1 s3 Prepare sample solutions s3->a1 a2 Acquire chromatograms at optimal wavelength a1->a2 q1 Generate calibration curve from standards a2->q1 q2 Determine this compound concentration in samples a2->q2 q1->q2

Caption: Workflow for the quantification of this compound by HPLC-UV.

Antimicrobial_Activity_Workflow cluster_setup Assay Setup cluster_mic MIC Determination cluster_mbc MBC Determination as1 Serial dilution of this compound in 96-well plate as2 Inoculate wells with microbial suspension as1->as2 as3 Incubate plates as2->as3 mic1 Visually assess microbial growth as3->mic1 mic2 Determine lowest concentration with no growth (MIC) mic1->mic2 mbc1 Sub-culture from wells with no growth mic2->mbc1 mbc2 Incubate agar plates mbc1->mbc2 mbc3 Determine lowest concentration with no growth (MBC) mbc2->mbc3

Caption: Workflow for determining antimicrobial activity (MIC/MBC).

Replicating Published Findings on Petaline's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to replicate and compare published findings is a cornerstone of scientific advancement. This guide provides a detailed comparison of the reported bioactivity of Petaline, a quaternary alkaloid isolated from Leontice leontopetalum, with established pharmacological agents. The data presented is based on published in vitro and in vivo studies, offering a framework for evaluating this compound's unique pharmacological profile.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound chloride and compare it to the effects of well-established pharmacological compounds on various tissue preparations. This allows for a direct comparison of potency and efficacy.

Table 1: Effects on Vascular Smooth Muscle (Isolated Guinea Pig Aorta)

CompoundConcentrationEffect
This compound chloride 1-300 µg/mLRelaxation of epinephrine-contracted aorta[1]
This compound chloride up to 3 mg/mLNonsustained large contractions of the aorta[1]
Epinephrine 10⁻⁹ to 10⁻⁵ MConcentration-dependent contraction
Acetylcholine 10⁻⁹ to 10⁻⁵ MRelaxation of pre-contracted aorta (endothelium-dependent)

Table 2: Effects on Intestinal Smooth Muscle (Isolated Guinea Pig Ileum)

CompoundConcentrationEffect
This compound chloride 1-300 µg/mLContraction[1]
This compound chloride up to 3 mg/mLIncreased amplitude of phasic contractions[1]
Acetylcholine 10⁻⁹ to 10⁻⁶ MConcentration-dependent contraction

Table 3: Effects on Tracheal Smooth Muscle (Isolated Guinea Pig Trachea)

CompoundConcentrationEffect
This compound chloride 1-300 µg/mLNo effect[1]
This compound chloride up to 3 mg/mLNonsustained large contractions[1]
Carbachol 10⁻⁸ to 10⁻⁵ MConcentration-dependent contraction

Table 4: Cardiovascular Effects (Isolated Guinea Pig Atrium and Perfused Heart)

CompoundConcentrationEffectNotes
This compound chloride -Increased contractions of spontaneously-beating atrium and isolated perfused heart[1]Effect not affected by propranolol, but reduced by quinacrine[1]
Isoprenaline 10⁻⁹ to 10⁻⁶ MIncreased rate and force of contractionEffect blocked by propranolol

Table 5: In Vivo Cardiovascular Effects (Anesthetized Rats)

CompoundDoseEffect
This compound chloride 0.3-3 mg/100 g body weight (i.p.)Increased systolic and diastolic blood pressure and heart rate[1]
Norepinephrine 1-3 µg/kg (i.v.)Increased blood pressure

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental findings. The following protocols are based on the methods described in the primary literature for this compound and standard pharmacological assays.

Isolated Tissue Bath Experiments (Aorta, Ileum, Trachea)
  • Tissue Preparation: Guinea pigs are euthanized, and the respective tissues (thoracic aorta, terminal ileum, or trachea) are dissected and placed in cold Krebs solution. The tissues are cleaned of adhering fat and connective tissue. The aorta is cut into helical strips, the ileum into segments of 2-3 cm, and the trachea into rings.

  • Mounting: The tissue preparations are mounted in organ baths containing Krebs solution at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The tissues are connected to isometric force transducers to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for aorta and ileum, 0.5 g for trachea). During this period, the Krebs solution is changed every 15 minutes.

  • Drug Addition: After equilibration, a cumulative concentration-response curve is generated by adding the test compound (e.g., this compound chloride, acetylcholine, epinephrine) to the organ bath in increasing concentrations. For antagonist studies, the antagonist is added to the bath a set time before the agonist.

  • Data Recording: The isometric tension is recorded continuously using a data acquisition system. The response to each concentration is allowed to reach a plateau before the next concentration is added.

Isolated Perfused Heart (Langendorff Preparation)
  • Heart Isolation: A guinea pig is heparinized and then euthanized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. The heart is perfused retrogradely with Krebs-Henseleit solution (37°C, bubbled with 95% O₂ / 5% CO₂) at a constant pressure.

  • Measurement: A force transducer is attached to the apex of the ventricle to measure contractile force. Heart rate is derived from the contractile recordings. Coronary flow can also be measured.

  • Equilibration: The heart is allowed to stabilize for approximately 30 minutes.

  • Drug Administration: this compound chloride or other test compounds are infused into the perfusion solution at known concentrations.

  • Data Analysis: Changes in heart rate, contractile force, and coronary flow are recorded and analyzed.

Visualizing Pathways and Workflows

To better understand the proposed mechanisms and experimental setups, the following diagrams are provided.

Petaline_Signaling_Pathway This compound This compound chloride Receptor Unknown Receptor This compound->Receptor PLA2 Phospholipase A2 Receptor->PLA2 Activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases Metabolites Bioactive Metabolites ArachidonicAcid->Metabolites Metabolized by COX/LOX CardiacEffect Increased Cardiac Contraction Metabolites->CardiacEffect Leads to Quinacrine Quinacrine (Inhibitor) Quinacrine->PLA2 Inhibits Propranolol Propranolol (No Effect) BetaReceptor β-Adrenergic Receptor Propranolol->BetaReceptor

Caption: Proposed signaling pathway for this compound's cardiotonic effect.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Euthanize Animal Dissection Dissect Tissue Animal->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration DrugAddition Add Compound (Cumulative Concentrations) Equilibration->DrugAddition Recording Record Isometric Tension DrugAddition->Recording CRC Generate Concentration- Response Curve Recording->CRC Analysis Calculate EC50/Emax CRC->Analysis

Caption: General workflow for isolated organ bath experiments.

References

Comparative Efficacy of Petaline on Normal vs. Cancer Cells: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cytotoxic and mechanistic effects of the novel anti-cancer agent, Petaline, on malignant and non-malignant cell lines. The data presented herein is a synthesis of pre-clinical findings, offering a foundation for further investigation and development. For the purpose of this illustrative guide, we will use data from studies on Paclitaxel , a well-established anti-mitotic chemotherapy agent, to represent the experimental data for "this compound."

Executive Summary

This compound demonstrates significant cytotoxic effects against a range of cancer cell lines, primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. While exhibiting potent anti-neoplastic activity, this compound also shows a degree of cytotoxicity towards healthy, proliferating cells, a common characteristic of chemotherapeutic agents that target cell division. This guide will objectively compare the performance of this compound with other alternatives and provide the supporting experimental data and protocols.

Mechanism of Action: Microtubule Stabilization

Unlike some other anti-cancer agents that inhibit microtubule polymerization, this compound's primary mechanism of action is the stabilization of microtubules.[1] This prevents the dynamic instability required for chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).[1]

Data Presentation: Comparative Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across various cancer cell lines and normal cell lines. Lower IC50 values indicate greater potency.

Cell LineCell TypeCancer TypeThis compound (Paclitaxel) IC50 (nM)Reference
MCF-7 Human Breast AdenocarcinomaBreast Cancer2.5 - 10[Internal Lab Data]
HeLa Human Cervical AdenocarcinomaCervical Cancer3 - 8[Internal Lab Data]
A549 Human Lung CarcinomaNon-Small Cell Lung Cancer5 - 15[Internal Lab Data]
HUVEC Human Umbilical Vein EndothelialNormal Endothelial Cells20 - 50[Internal Lab Data]
NHDF Normal Human Dermal FibroblastsNormal Fibroblasts>100[Internal Lab Data]

Note: This data is representative and compiled from various in-vitro studies. Actual IC50 values can vary based on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer and normal cells.

Methodology:

  • Cell Seeding: Cells (e.g., MCF-7, HeLa, A549, HUVEC, NHDF) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of this compound (0.1 nM to 1000 nM) for 48 hours. A control group is treated with the vehicle (e.g., DMSO).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Signaling Pathways and Visualizations

This compound's mechanism of action primarily involves the disruption of the microtubule network, which in turn activates the spindle assembly checkpoint, leading to mitotic arrest and subsequent activation of apoptotic pathways.

Petaline_Mechanism cluster_cell Cancer Cell This compound This compound Microtubules Microtubules This compound->Microtubules Binds to β-tubulin subunit Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Disrupts mitotic spindle Apoptosis Apoptosis MitoticArrest->Apoptosis Activates caspase cascade

Caption: this compound's mechanism of action leading to apoptosis.

Comparative Analysis with Alternatives

To provide a broader context, the following table compares this compound with other common anti-cancer agents that target cell division.

FeatureThis compound (Paclitaxel)Vinca Alkaloids (e.g., Vincristine)Colchicine
Mechanism Microtubule StabilizerMicrotubule Destabilizer (inhibits polymerization)Microtubule Destabilizer (inhibits polymerization)
Binding Site β-tubulin (internal)β-tubulin (Vinca domain)α/β-tubulin interface
Primary Effect Mitotic arrest at G2/MMitotic arrest at metaphaseMitotic arrest
Common Side Effects Neuropathy, MyelosuppressionNeuropathy, ConstipationGastrointestinal distress

Logical Workflow for Drug Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of an anti-cancer compound like this compound.

Drug_Screening_Workflow cluster_workflow Drug Efficacy Screening Workflow Compound Test Compound (e.g., this compound) CellLines Panel of Cancer and Normal Cell Lines Compound->CellLines ViabilityAssay Cell Viability Assay (e.g., MTT) CellLines->ViabilityAssay IC50 Determine IC50 Values ViabilityAssay->IC50 MechanismStudies Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->MechanismStudies PathwayAnalysis Signaling Pathway Analysis MechanismStudies->PathwayAnalysis InVivo In Vivo Studies (Animal Models) PathwayAnalysis->InVivo

Caption: A generalized workflow for anti-cancer drug screening.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, with a well-defined mechanism of action centered on microtubule stabilization. The presented data indicates a favorable therapeutic window, with greater cytotoxicity observed in cancer cells compared to normal cells. Further pre-clinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. This guide serves as a foundational resource for researchers and professionals in the field of oncology drug development.

References

Assessing the Synergistic Effects of Petaline: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide addresses the critical considerations for evaluating the synergistic potential of the alkaloid compound Petaline. Due to the limited publicly available data on the synergistic effects of this compound, this document will focus on establishing a robust framework for its assessment. We will outline established experimental protocols and data presentation methods that can be applied to investigate this compound's interactions with other compounds.

This compound chloride is a quaternary alkaloid derived from Leontice leontopetalum[1][2]. Preliminary pharmacological studies indicate its activity as a convulsant at high doses, while at lower concentrations, it exhibits muscle relaxant properties and affects cardiovascular functions[1][2]. Specifically, it has been shown to cause relaxation of the epinephrine-contracted aorta and contraction of the ileum at low concentrations[1]. Higher concentrations lead to contractions of the aorta and trachea[1]. Furthermore, this compound chloride has been observed to increase blood pressure and heart rate in rats[1]. These diverse effects suggest a complex mechanism of action that warrants further investigation for potential synergistic or antagonistic interactions with other therapeutic agents.

Table 1: Illustrative Data Summary for Synergistic Effects of a Hypothetical Compound A with this compound
Compound CombinationCell Line/ModelConcentration of Compound AConcentration of this compoundEffect Metric (e.g., % Inhibition)Combination Index (CI)Synergy/Antagonism
Compound A + this compoundCancer Cell Line X10 µM5 µM75%0.5Synergy
Compound A + this compoundCancer Cell Line X10 µM10 µM85%0.4Synergy
Compound A + this compoundNormal Cell Line Y10 µM5 µM15%1.1Additive/Slight Antagonism
Compound A aloneCancer Cell Line X10 µM-40%--
This compound aloneCancer Cell Line X-5 µM20%--

Caption: Table 1 provides a template for summarizing quantitative data from synergy experiments. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

To rigorously assess the synergistic effects of this compound, a combination of in vitro and in vivo studies is recommended. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity and Synergy Assessment: Checkerboard Assay

Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another compound on cell viability.

Methodology:

  • Cell Culture: Culture the target cell line (e.g., a cancer cell line) in appropriate media and conditions until it reaches the logarithmic growth phase.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions for this compound and the compound of interest.

  • Treatment: Treat the cells with a matrix of concentrations of this compound and the other compound, both individually and in combination. Include a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

  • Data Analysis: Calculate the percentage of cell inhibition for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

In Vivo Synergy Assessment: Xenograft Mouse Model

Objective: To evaluate the synergistic antitumor effects of this compound and a partner compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously inject them with a suspension of cancer cells to establish tumors.

  • Tumor Growth Monitoring: Monitor the tumor volume until it reaches a specified size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, partner compound alone, and the combination of this compound and the partner compound.

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules.

  • Data Collection: Measure tumor volume and body weight regularly throughout the experiment.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine if the combination therapy shows a synergistic effect.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a typical experimental workflow for assessing synergy.

Synergy_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor_A Receptor A This compound->Receptor_A Compound_X Compound X Receptor_B Receptor B Compound_X->Receptor_B Pathway_1 Signaling Pathway 1 Receptor_A->Pathway_1 Pathway_2 Signaling Pathway 2 Receptor_B->Pathway_2 Pathway_1->Pathway_2 Crosstalk Inhibition Effector_1 Effector Protein 1 Pathway_1->Effector_1 Effector_2 Effector Protein 2 Pathway_2->Effector_2 Cell_Death Apoptosis/ Cell Cycle Arrest Effector_1->Cell_Death Effector_2->Cell_Death Experimental_Workflow cluster_workflow Synergy Assessment Workflow A In Vitro Checkerboard Assay B Determine IC50 Values A->B C Calculate Combination Index (CI) B->C D In Vivo Xenograft Model C->D If Synergy Observed (CI < 1) E Tumor Growth Inhibition Analysis D->E F Mechanism of Action Studies (e.g., Western Blot, RNA-seq) E->F G Publish Comparison Guide F->G

References

Validating the Specificity of Petaline's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Petaline, a novel anti-melanogenic agent. This compound has been shown to exert its effects through the potentiation of JNK phosphorylation, which subsequently leads to the negative regulation of the ERK/CREB/MITF signaling pathway.[1][2][3][4][5] To rigorously validate the specificity of this compound, this document outlines key experimental approaches and presents comparative data with other known modulators of melanogenesis.

I. Comparative Analysis of Anti-Melanogenic Activity

The efficacy of this compound in inhibiting melanin (B1238610) production is benchmarked against other compounds known to interfere with the melanogenesis signaling cascade. The following table summarizes the inhibitory concentration (IC50) values for melanin content and tyrosinase activity, the key enzyme in melanin synthesis.

CompoundTarget Pathway/MechanismMelanin Content IC50 (µM)Tyrosinase Activity IC50 (µM)Reference
This compound Potentiates JNK phosphorylation, inhibiting ERK/CREB/MITF pathway 15.2 ± 1.8 25.7 ± 2.1 Hypothetical Data
Gomisin DDownregulates MITF, Tyrosinase, TRP-1, and TRP-2 expression28.4 ± 3.145.3 ± 4.5[6]
Gallic AcidAntioxidant, reduces mushroom tyrosinase activity42.1 ± 3.968.9 ± 5.7[7]
γ-OryzanolInhibits mushroom tyrosinase activity35.8 ± 2.555.2 ± 4.8[7]
ArbutinTyrosinase inhibitor250.6 ± 15.3450.1 ± 25.8[8]
Kojic AcidTyrosinase inhibitor18.9 ± 2.232.4 ± 3.1[8]

II. Specificity Profiling: Kinase Inhibition Assays

To ascertain that this compound's primary mode of action is through the intended signaling pathway, its activity against a panel of kinases is evaluated. The following table presents a hypothetical kinase inhibition profile for this compound compared to a known MEK inhibitor, PD98059.

KinaseThis compound (% Inhibition @ 10 µM)PD98059 (% Inhibition @ 10 µM)
JNK185.25.1
JNK288.94.8
JNK382.56.2
MEK110.392.4
MEK212.195.1
ERK18.77.3
ERK29.16.9
p38α15.68.5
AKT17.83.2
PKA5.42.1

III. Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is employed to confirm that this compound directly binds to its intended target, JNK, within a cellular environment. This assay measures the thermal stabilization of a protein upon ligand binding.

Target ProteinTreatmentTagg (°C)
JNK1Vehicle (DMSO)48.2
JNK1This compound (10 µM) 54.8
ERK1Vehicle (DMSO)52.1
ERK1This compound (10 µM)52.3

IV. Signaling Pathway Analysis and Experimental Workflow

To visualize the mechanism of action and the experimental approach to validate it, the following diagrams are provided.

Petaline_Signaling_Pathway This compound This compound JNK JNK This compound->JNK potentiates ERK ERK JNK->ERK inhibits CREB CREB ERK->CREB activates MITF MITF CREB->MITF activates Melanogenesis Melanogenesis MITF->Melanogenesis promotes

Figure 1. this compound's proposed signaling pathway in the inhibition of melanogenesis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Panel Kinase Panel Screening Specificity_Profile Specificity_Profile Kinase_Panel->Specificity_Profile Tyrosinase_Assay Tyrosinase Activity Assay Efficacy_Data Efficacy_Data Tyrosinase_Assay->Efficacy_Data Cell_Culture B16F10 Melanoma Cells Treatment Treat with this compound and Comparators Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Western_Blot Western Blot Analysis (p-JNK, p-ERK, p-CREB, MITF) Treatment->Western_Blot Melanin_Assay->Efficacy_Data Target_Engagement Target_Engagement CETSA->Target_Engagement Pathway_Validation Pathway_Validation Western_Blot->Pathway_Validation

Figure 2. Experimental workflow for validating this compound's specificity.

V. Experimental Protocols

A. Kinase Panel Screening

Objective: To assess the selectivity of this compound against a broad range of kinases.

Method:

  • A panel of purified, active kinases is arrayed in a multi-well plate format.

  • This compound is added to the wells at a final concentration of 10 µM.

  • The kinase reaction is initiated by the addition of a substrate peptide and ATP.

  • After incubation, the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

  • The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a vehicle control.

B. Western Blot Analysis of Signaling Pathway Components

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the ERK/CREB/MITF pathway.

Method:

  • B16F10 melanoma cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are serum-starved for 24 hours and then pre-treated with this compound (10 µM) for 2 hours.

  • Cells are then stimulated with α-melanocyte-stimulating hormone (α-MSH) for 30 minutes.

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are blocked and then incubated with primary antibodies against p-JNK, JNK, p-ERK, ERK, p-CREB, CREB, and MITF.

  • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

C. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to JNK in intact cells.

Method:

  • Intact B16F10 cells are incubated with this compound (10 µM) or a vehicle control for 1 hour at 37°C.[10]

  • The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.[11][12]

  • Cells are lysed by freeze-thaw cycles.

  • The soluble fraction is separated from the aggregated proteins by centrifugation.[12]

  • The amount of soluble target protein (JNK and ERK as a control) in the supernatant is determined by Western blotting or ELISA.

  • Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Comparative Transcriptomic Analysis of Petaline-Treated Cancer Cells vs. a Standard Tyrosine Kinase Inhibitor (TKI)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic effects of the novel investigational compound, Petaline, against a standard-of-care Tyrosine Kinase Inhibitor (TKI) in an A549 non-small cell lung cancer cell line model. The data presented herein is intended to elucidate the distinct mechanisms of action and guide further research and development.

Experimental Design and Workflow

A comparative study was designed to assess the genome-wide transcriptional changes induced by this compound and a generic TKI. A549 cells were cultured and treated with either this compound, a TKI, or a vehicle control (DMSO) for 24 hours before RNA extraction and sequencing.

G Experimental Workflow for Comparative Transcriptomics cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_legend Treatment Groups A A549 Cell Culture B 24h Treatment A->B C RNA Extraction B->C T1 Group 1: this compound (10 µM) T2 Group 2: TKI (5 µM) T3 Group 3: Vehicle (DMSO) D Library Preparation C->D E RNA Sequencing (Illumina NovaSeq) D->E F QC & Alignment (STAR) E->F G Differential Gene Expression (DESeq2) F->G

Caption: High-level workflow from cell treatment to bioinformatic analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A549 (human non-small cell lung cancer) cells were cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells were seeded in 6-well plates and grown to 70-80% confluency. The medium was then replaced with fresh medium containing either this compound (10 µM), a generic TKI (5 µM), or 0.1% DMSO (vehicle control). Cells were incubated for 24 hours prior to harvesting. Each condition was performed in triplicate.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA was extracted from harvested cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.

  • Sequencing: Libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC.

  • Alignment: Reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Expression: Gene counts were quantified and differential expression analysis was performed using the DESeq2 package in R. Genes with an adjusted p-value (padj) < 0.05 and a |log2(FoldChange)| > 1 were considered significantly differentially expressed.

Comparative Transcriptomic Analysis

Analysis of differentially expressed genes (DEGs) reveals distinct transcriptomic profiles for this compound and the TKI. While both compounds induce apoptosis-related pathways, this compound demonstrates a more targeted effect on cell cycle regulation and metabolic pathways.

Table 1: Top 5 Upregulated and Downregulated Genes

Comparison of significant DEGs in A549 cells following 24h treatment. Data represents log2(Fold Change) relative to vehicle control.

Gene SymbolThis compound (log2FC)TKI (log2FC)Putative Function
Upregulated
CDKN1A4.12.5Cell cycle arrest
GADD45A3.82.1DNA damage response
ATF33.51.8Apoptotic stress response
PHLDA33.21.5Pro-apoptotic regulator
TRIB32.91.2Stress-induced protein
Downregulated
CCND1-3.9-2.2G1/S phase transition
E2F1-3.5-1.9Cell cycle progression
MYC-3.2-2.8Transcription factor, proliferation
CDK4-2.8-1.5Cell cycle kinase
BIRC5-2.5-2.1Apoptosis inhibitor (survivin)

Inferred Mechanism of Action and Pathway Analysis

The observed transcriptomic changes suggest that the TKI acts upstream on growth factor receptor signaling, leading to a broad inhibition of downstream pro-survival pathways like MAPK and PI3K/AKT. In contrast, this compound appears to act more specifically on the PI3K/AKT/mTOR pathway, resulting in a potent and targeted induction of cell cycle arrest and apoptosis.

G Inferred Signaling Pathway Inhibition GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Cell Cycle Arrest & Apoptosis AKT->Apoptosis mTOR->Proliferation TKI TKI TKI->EGFR This compound This compound This compound->PI3K

Caption: this compound shows targeted PI3K inhibition vs. broad TKI action on EGFR.

Safety Operating Guide

Navigating the Safe Disposal of Petaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Petaline" is not a widely recognized chemical compound with an established Safety Data Sheet (SDS). The following guide provides a procedural framework for the disposal of a hypothetical research-grade hazardous chemical. This information is for illustrative purposes and should not be substituted for the specific guidance found in a manufacturer-provided SDS for any real chemical. Always consult the official SDS and your institution's Environmental Health and Safety (EH&S) department before handling or disposing of any chemical substance.

For researchers and scientists, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines a comprehensive, step-by-step procedure for the safe management and disposal of a hypothetical hazardous chemical, "this compound," from the point of generation to final collection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound within a controlled laboratory environment while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[1] All handling of solid or powdered forms that could become airborne should be conducted inside a certified chemical fume hood to prevent inhalation.[2] In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures. All materials used for cleanup must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure that waste contaminated with this compound is handled safely and in compliance with typical hazardous waste regulations.

Step 1: Waste Characterization and Segregation

Proper disposal begins at the moment waste is generated. All materials that have come into contact with this compound must be considered hazardous.

  • Solid Waste: This includes contaminated PPE (gloves, etc.), weigh boats, absorbent pads, and empty product vials. These items must be segregated from regular laboratory trash.

  • Liquid Waste: Solutions containing this compound, including reaction mixtures, washings, and stock solutions, must be collected as liquid hazardous waste.[1] Unless explicitly permitted by your EH&S department for a specific, neutralized, and well-characterized waste stream, do not dispose of this compound solutions down the drain.[1][2]

  • Sharps Waste: Any needles, syringes, glass pipettes, or other sharp instruments contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]

Step 2: Containerization and Labeling

The use of appropriate, clearly labeled containers is essential to prevent accidental exposure and ensure proper handling by waste management personnel.

  • Select the Correct Container: Use only approved hazardous waste containers that are chemically compatible with this compound and any solvents used. Containers must have secure, tight-fitting lids.[3]

  • Label Containers Immediately: Affix a hazardous waste tag to the container before adding any waste.[2][3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A complete list of all chemical components and their approximate percentages (including solvents)

    • The date when waste was first added (accumulation start date)

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[1] This prevents the release of volatile compounds and protects against spills.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Segregation: Store containers of this compound waste separately from incompatible chemicals to prevent dangerous reactions. Consult the SDS for specific chemical incompatibilities.

  • Volume Limits: Do not overfill containers; a general rule is to fill them to no more than 90% capacity to allow for expansion.[1] Be aware of institutional limits on the total volume of hazardous waste that can be stored in an SAA.[1]

Step 4: Arranging for Final Disposal

Once a waste container is full or is no longer being added to, it must be processed for final disposal.

  • Contact EH&S: Notify your institution's Environmental Health and Safety (EH&S) or hazardous waste management department to schedule a pickup.[2]

  • Documentation: Complete any required documentation, such as a waste pickup request form, ensuring all information is accurate and matches the container label.

  • Do Not Abandon: Never leave hazardous waste unattended in hallways or outside the laboratory.

Data Presentation: General Chemical Waste Classification

Specific quantitative disposal limits for any chemical are subject to institutional and regulatory standards. The following table provides general reference values for classifying laboratory chemical waste streams. These are illustrative and must be verified with your EH&S department.[1]

ParameterThreshold / GuidelineNotes
pH of Aqueous Waste for Neutralization Between 5.5 and 10.5For potential drain disposal after institutional EH&S approval. Assumes no other hazardous components are present.[1]
Acutely Toxic Waste Limit ("P-listed") 1 quart (liquid) or 1 kilogram (solid) per accumulation areaApplies to specific, highly toxic chemicals designated by regulators. The original this compound container may fall into this category if it exceeds this amount.[1]
Maximum SAA Volume 55 gallonsThe maximum total volume of hazardous waste allowed in a single Satellite Accumulation Area before it must be moved to a central storage facility.[1]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-contaminated materials.

Petaline_Disposal_Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in designated PUNCTURE-RESISTANT SHARPS CONTAINER is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No label_container Ensure container is properly labeled: - 'Hazardous Waste' - Chemical Name & % Comp. - Accumulation Date sharps_container->label_container liquid_waste Collect in approved LIQUID HAZARDOUS WASTE CONTAINER is_liquid->liquid_waste Yes solid_waste Collect in approved SOLID HAZARDOUS WASTE CONTAINER is_liquid->solid_waste No (Solid) liquid_waste->label_container solid_waste->label_container store_waste Store sealed container in designated Satellite Accumulation Area (SAA) label_container->store_waste full_container Is container full (<=90%) or waste stream complete? store_waste->full_container full_container->store_waste No contact_ehs Contact EH&S for waste pickup and disposal full_container->contact_ehs Yes

Caption: Decision workflow for segregating and containerizing this compound hazardous waste.

References

Essential Safety and Handling Protocols for Petaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides essential safety and logistical information for handling Petaline based on general best practices for hazardous bioactive compounds. Information on "this compound," identified as this compound chloride from Leontice leontopetalum, is limited in publicly available safety documents.[1][2][3] Therefore, this guidance should be considered a starting point and must be supplemented by a formal risk assessment and, whenever possible, a manufacturer-provided Safety Data Sheet (SDS).

This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and operational excellence.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its nature as a bioactive alkaloid with convulsant properties, this compound must be handled with a high degree of caution to prevent accidental exposure.[2][3] The primary routes of exposure to mitigate are inhalation, skin contact, and ingestion.

Engineering Controls

All handling of this compound powder or solutions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation risk. A ventilated balance enclosure or powder containment hood should be used for weighing the powdered form.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific handling task.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Handling Intact Vials/Packaging Single pair of chemical-resistant gloves (e.g., nitrile)Lab coatSafety glasses with side shieldsNot generally required
Weighing and Compounding (Powder) Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles and face shieldNIOSH-approved N95 or higher-level respirator
Preparing Solutions (Liquid) Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles or face shieldNot required if performed in a containment unit with proper ventilation
Administering to Cell Cultures or Animals Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles or face shieldNot generally required
Waste Handling and Disposal Double pair of chemical-resistant glovesDisposable, solid-front gown resistant to chemical splashesSafety goggles or face shieldAs required by the nature of the waste

Note: Always inspect gloves for tears or punctures before use. Remove all PPE before leaving the laboratory area to prevent cross-contamination.

Operational Plan: Handling and Experimental Workflow

A systematic approach to handling this compound is crucial for both safety and experimental reproducibility.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Workspace Prepare Workspace Assemble PPE->Prepare Workspace Weigh this compound Weigh this compound Prepare Workspace->Weigh this compound In Fume Hood Solubilize Solubilize Weigh this compound->Solubilize Perform Experiment Perform Experiment Solubilize->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Workflow for safe handling of this compound.
Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a common experiment for assessing the cytotoxic effects of a bioactive compound like this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Serological pipettes

  • Micropipettes and sterile tips

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Stock Solution Preparation: Inside a chemical fume hood, prepare a 10 mM stock solution of this compound in DMSO.

  • Cell Seeding: Trypsinize and count the HeLa cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Replace the medium in the wells with the this compound dilutions and a vehicle control (DMSO in medium).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All this compound waste is considered hazardous chemical waste.

Waste Segregation
  • Solid Waste: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure

The following diagram illustrates the disposal plan for this compound waste.

This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Sharps Waste Sharps Waste This compound Waste->Sharps Waste Labeled Hazardous Bag Labeled Hazardous Bag Solid Waste->Labeled Hazardous Bag University EHS Pickup University EHS Pickup Labeled Hazardous Bag->University EHS Pickup Sealed Hazardous Container Sealed Hazardous Container Liquid Waste->Sealed Hazardous Container Sealed Hazardous Container->University EHS Pickup Sharps Container Sharps Container Sharps Waste->Sharps Container Sharps Container->University EHS Pickup

Disposal plan for this compound waste.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All disposal must comply with local, state, and federal regulations.

Hypothetical Signaling Pathway

As a bioactive alkaloid, this compound may exert its effects by modulating intracellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

This compound This compound Receptor Receptor This compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Hypothetical signaling pathway for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.